molecular formula C3H9NO2 B093263 Ammonium propionate CAS No. 17496-08-1

Ammonium propionate

Cat. No.: B093263
CAS No.: 17496-08-1
M. Wt: 91.11 g/mol
InChI Key: XJMWHXZUIGHOBA-UHFFFAOYSA-N
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Description

Ammonium propionate, with the chemical formula C3H9NO2 and CAS number 17496-08-1, is the ammonium salt of propionic acid . This compound is offered as a white to off-white crystalline solid or granules, is soluble in water, and exhibits high hygroscopicity, requiring storage in a cool, dry, and sealed environment to maintain stability . For researchers, this compound serves as a critical compound in multiple investigative areas. It is widely utilized in studies concerning preservation technology, functioning as an effective antifungal and antibacterial agent . Its mechanism of action is pH-dependent; under acidic conditions, it releases free propionic acid, which disrupts the metabolic processes of microorganisms, making it a subject of interest for preventing spoilage in feed, food, and cosmetic models . In agricultural and veterinary science, it is significant for investigating mold inhibition in stored grains and animal feed preservation, with studies confirming its safety for terrestrial animal species when used under authorized conditions . Furthermore, its role as a pH regulator and reducing agent makes it relevant in research on oxidative stability and nutrient preservation in various formulations . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

azane;propanoic acid
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InChI

InChI=1S/C3H6O2.H3N/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XJMWHXZUIGHOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9NO2
Source PubChem
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Related CAS

63785-12-6
Record name Propanoic acid, ammonium salt (2:1)
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DSSTOX Substance ID

DTXSID9066207
Record name Propanoic acid, ammonium salt
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Molecular Weight

91.11 g/mol
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Physical Description

Liquid
Record name Propanoic acid, ammonium salt (1:1)
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CAS No.

17496-08-1
Record name Ammonium propionate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ammonium propionate
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Record name Propanoic acid, ammonium salt
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Record name Ammonium propionate
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Foundational & Exploratory

An In-depth Technical Guide to Ammonium Propionate: From Chemical Properties to Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium propionate, the ammonium salt of propionic acid, is a compound with significant applications ranging from a widely used preservative in the food and feed industries to a molecule of interest in pharmaceutical research and development. Its antimicrobial properties are well-established, and emerging research highlights its role in cellular signaling pathways relevant to metabolic diseases. This technical guide provides a comprehensive overview of this compound, focusing on its chemical formula, molecular weight, physicochemical properties, synthesis, and analytical methods. Furthermore, it delves into its applications in drug development, particularly its mechanism of action as a signaling molecule, and provides detailed experimental protocols for its analysis and evaluation.

Chemical Identity and Physicochemical Properties

This compound is an organic salt formed from the reaction of propionic acid and ammonia.[1]

Chemical Formula and Molecular Weight

The chemical formula of this compound can be represented in several ways, all corresponding to the same molecule:

  • C₃H₉NO₂ : This formula is frequently used in chemical databases and literature.[2]

  • NH₄(C₂H₅COO) : This representation clearly shows the ammonium cation (NH₄⁺) and the propionate anion (C₂H₅COO⁻).[3]

  • C₃H₆O₂·H₃N : This format indicates the compound is a salt of propanoic acid and ammonia.[4]

There has been some discrepancy in the reported molecular weight of this compound. The accurate molecular weight, corresponding to the chemical formula C₃H₉NO₂, is approximately 91.11 g/mol .[2][5] Another value, 115.11 g/mol , has been cited but is less common and may be erroneous or refer to a different, related compound.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
Appearance White crystalline solid or granules.[3][6]
Molecular Weight 91.11 g/mol [2][5]
Melting Point 45 °C (decomposes before melting)[6][7]
Boiling Point 141.7 °C (estimated)[5]
Solubility Soluble in water, ethanol, and acetone. Sparingly soluble in other organic solvents.[3][7]
pKa The pKa of its parent acid, propionic acid, is approximately 4.87.
Hygroscopicity Highly hygroscopic; deliquesces in moist air.[7]

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the acid-base neutralization reaction of propionic acid with ammonia.[1]

Synthesis Reaction

The reaction is typically carried out in an aqueous solution. The overall chemical equation is:

CH₃CH₂COOH + NH₃ → CH₃CH₂COONH₄

A simplified workflow for the synthesis of this compound is depicted in the following diagram.

SynthesisWorkflow propionic_acid Propionic Acid (CH₃CH₂COOH) reactor Reaction Vessel (Aqueous Solution) propionic_acid->reactor ammonia Ammonia (NH₃) ammonia->reactor neutralization Neutralization Reaction reactor->neutralization crystallization Crystallization & Drying neutralization->crystallization ammonium_propionate This compound (C₃H₉NO₂) crystallization->ammonium_propionate

A schematic representation of the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • Propionic acid (reagent grade)

  • Ammonium hydroxide solution (28-30% NH₃)

  • Deionized water

  • Reaction vessel with magnetic stirrer and cooling bath

  • pH meter

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, place a known molar amount of propionic acid into the reaction vessel.

  • Slowly add an equimolar amount of ammonium hydroxide solution to the propionic acid while stirring continuously. The reaction is exothermic, and the temperature should be monitored and controlled using a cooling bath.

  • Monitor the pH of the solution. The addition of ammonium hydroxide should continue until a neutral pH (approximately 7.0) is achieved, indicating the completion of the neutralization reaction.

  • The resulting aqueous solution of this compound can be concentrated using a rotary evaporator to remove water.

  • The concentrated solution is then cooled to induce crystallization.

  • The resulting crystals are collected by filtration and dried under vacuum to yield pure this compound.

Applications in Research and Drug Development

Beyond its role as a preservative, this compound and its conjugate base, propionate, are subjects of increasing interest in biomedical research and drug development due to their biological activities.

Antimicrobial Agent

This compound is an effective antimicrobial agent, particularly against molds and some bacteria.[2] Its mechanism of action involves the disruption of cellular metabolic processes, thereby inhibiting the growth and proliferation of microorganisms.[6] This property is leveraged in the preservation of pharmaceutical formulations.

Signaling Molecule in Metabolic Pathways

Propionate, the active form of this compound in biological systems, is a short-chain fatty acid (SCFA) that acts as a signaling molecule through G-protein coupled receptors, specifically Free Fatty Acid Receptor 2 (FFA2) and Free Fatty Acid Receptor 3 (FFA3).[8] Activation of these receptors can modulate various physiological processes, including hormone secretion and immune responses.

FFA2 and FFA3 Signaling:

  • FFA2 (GPR43): When activated by propionate, FFA2 can couple to both Gᵢ/ₒ and Gᵩ/₁₁ signaling pathways.[9] This can lead to the inhibition of adenylyl cyclase and the activation of phospholipase C, respectively.

  • FFA3 (GPR41): Propionate activation of FFA3 primarily signals through the Gᵢ/ₒ pathway.[9]

The differential signaling of these receptors is a key area of research for developing targeted therapeutics for metabolic disorders.

FFASignaling cluster_propionate Propionate cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_effects Cellular Effects propionate Propionate FFA2 FFA2 (GPR43) propionate->FFA2 FFA3 FFA3 (GPR41) propionate->FFA3 Gi_o Gᵢ/ₒ Pathway FFA2->Gi_o Gq_11 Gᵩ/₁₁ Pathway FFA2->Gq_11 FFA3->Gi_o inhibition Inhibition of Adenylyl Cyclase Gi_o->inhibition activation Activation of Phospholipase C Gq_11->activation hormone_secretion Modulation of Hormone Secretion (e.g., GLP-1) inhibition->hormone_secretion activation->hormone_secretion

Propionate signaling through FFA2 and FFA3 receptors.
Modulation of Gut Hormone Secretion

Propionate has been shown to stimulate the release of anorectic gut hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells.[8] This effect is mediated through the activation of FFA2 and FFA3. The stimulation of GLP-1 secretion is a key therapeutic strategy for type 2 diabetes, making propionate and its signaling pathways an attractive area for drug discovery.

Experimental Protocols

Quantification of this compound in a Sample

Method: Ion Chromatography with Conductivity Detection (IC-CD)

This method is suitable for the quantification of propionate in various matrices, including feed and pharmaceutical preparations.[10]

Instrumentation:

  • Ion chromatograph equipped with a conductivity detector.

  • Anion-exchange column suitable for organic acid analysis.

  • Suppressor module.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract the sample with deionized water by stirring or sonication.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Inject the filtered sample extract into the IC system.

    • Perform isocratic or gradient elution with an appropriate eluent (e.g., a dilute solution of sodium hydroxide or sodium carbonate/bicarbonate).

    • Detect the propionate anion using the conductivity detector after suppression.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of propionate in the sample by interpolating its peak area on the calibration curve.

In Vitro Mold Inhibition Assay

This protocol can be used to assess the antifungal efficacy of this compound.

Materials:

  • Fungal species of interest (e.g., Aspergillus species).

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar, PDA).

  • Sterile petri dishes.

  • This compound stock solution.

  • Spore suspension of the test fungus.

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to approximately 45-50 °C and add different concentrations of this compound to be tested.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate with no this compound should also be prepared.

  • Inoculate the center of each plate with a known volume of the fungal spore suspension.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony at regular intervals until the control plate is fully covered.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

Conclusion

This compound is a versatile compound with established applications in preservation and significant potential in the pharmaceutical and biomedical fields. Its role as a signaling molecule in metabolic pathways, particularly in the modulation of gut hormone secretion, presents exciting opportunities for the development of novel therapeutics for metabolic diseases. A thorough understanding of its chemical properties, synthesis, and biological activity, as outlined in this guide, is essential for researchers and professionals working in these areas.

References

synthesis of ammonium propionate from propionic acid and ammonia

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of ammonium propionate from propionic acid and ammonia. The core of this process is a classic acid-base neutralization reaction, yielding this compound, a compound with significant applications as a preservative in the food, feed, and pharmaceutical industries. This document details the underlying chemical principles, presents a comprehensive laboratory-scale experimental protocol, and summarizes key quantitative data from industrial processes. Furthermore, it includes visual representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the synthesis process.

Introduction

This compound, with the chemical formula CH₃CH₂COONH₄, is the ammonium salt of propionic acid.[1] Its synthesis is primarily achieved through the neutralization reaction between propionic acid, a weak carboxylic acid, and ammonia, a weak base.[2] The resulting salt exhibits antifungal and antimicrobial properties, making it a valuable preservative.[3] This guide is intended for a technical audience and provides a detailed exploration of the synthesis of this compound, focusing on the chemical reaction, experimental procedures, and critical process parameters.

Chemical Reaction and Mechanism

The synthesis of this compound is a straightforward acid-base neutralization reaction. Propionic acid donates a proton (H⁺) to the lone pair of electrons on the nitrogen atom of ammonia, forming the ammonium cation (NH₄⁺) and the propionate anion (CH₃CH₂COO⁻).[4][5]

Chemical Equation:

CH₃CH₂COOH + NH₃ → CH₃CH₂COONH₄

The reaction is typically carried out in an aqueous solution, and upon completion, the this compound can be isolated by crystallization and drying.[2]

Reaction Pathway

The reaction proceeds through a direct proton transfer from the carboxylic acid group of propionic acid to the ammonia molecule.

ReactionPathway Reaction Pathway for this compound Synthesis PropionicAcid Propionic Acid (CH₃CH₂COOH) TransitionState Proton Transfer (Intermediate State) PropionicAcid->TransitionState + NH₃ Ammonia Ammonia (NH₃) Ammonia->TransitionState AmmoniumPropionate This compound (CH₃CH₂COONH₄) TransitionState->AmmoniumPropionate Formation of Ionic Bond

Caption: Reaction pathway illustrating the neutralization of propionic acid with ammonia.

Experimental Protocols

While specific laboratory-scale protocols are not extensively detailed in publicly available literature, the following procedure is a representative method derived from established chemical principles and industrial practices.

Materials and Equipment
  • Materials:

    • Propionic acid (≥99% purity)

    • Aqueous ammonia (25-30% NH₃ solution)

    • Deionized water

    • Ethanol (for washing crystals, optional)

    • Ice bath

  • Equipment:

    • Reaction flask (e.g., a three-necked round-bottom flask)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer or temperature probe

    • pH meter or pH indicator strips

    • Condenser (optional, for temperature control)

    • Rotary evaporator or crystallization dish

    • Büchner funnel and filter paper

    • Vacuum flask

    • Drying oven or desiccator

Synthesis Procedure
  • Reaction Setup: Assemble the reaction flask with a magnetic stirrer, a dropping funnel, and a thermometer. If the reaction is expected to be highly exothermic, a condenser can be fitted to the flask and an ice bath prepared.

  • Charging the Reactor: Place a known quantity of propionic acid into the reaction flask. For a laboratory-scale synthesis, starting with 1 mole of propionic acid (74.08 g) is a reasonable quantity.

  • Addition of Ammonia: Slowly add a stoichiometric amount of aqueous ammonia to the propionic acid in the dropping funnel while stirring vigorously. For 1 mole of propionic acid, this would be approximately 58-70 mL of 25-30% aqueous ammonia. The addition should be dropwise to control the exothermic nature of the reaction and maintain the temperature within a desired range.

  • Temperature and pH Control: Monitor the temperature of the reaction mixture closely. Maintain the temperature between 30-35°C, as this range has been cited for achieving a high yield.[6] The pH of the solution should be monitored and adjusted to be near neutral (pH 6.5-7.3) by the end of the ammonia addition.

  • Reaction Time: After the complete addition of ammonia, continue stirring the mixture for an additional 1-2 hours at the controlled temperature to ensure the reaction goes to completion.[7]

  • Isolation of Product:

    • Crystallization: The this compound can be isolated by removing the water. This can be achieved by evaporation using a rotary evaporator or by transferring the solution to a crystallization dish and allowing the water to evaporate slowly in a fume hood or under reduced pressure. Cooling the concentrated solution in an ice bath can also induce crystallization.

    • Filtration: Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator under vacuum to a constant weight. This compound has a low melting point (45°C), so care must be taken during drying.[8]

  • Characterization: The final product can be characterized by determining its melting point and using analytical techniques such as Infrared (IR) spectroscopy to confirm the presence of the ammonium and carboxylate functional groups. The purity and yield can be determined using methods like ion chromatography.[9]

Quantitative Data

The following tables summarize quantitative data gathered from various sources, primarily from industrial-scale processes, as detailed scholarly data on laboratory-scale synthesis is limited.

Table 1: Reactant Quantities from an Industrial Multi-Reactor Process [7]

EmbodimentPropionic Acid in Reactor 1 (kg)Propionic Acid in Reactor 2 (kg)Propionic Acid in Reactor 3 (kg)
1600700700
2650750750
3700800800

Note: These quantities are for a specific industrial setup involving a main reactor and two subsequent ammonia tail gas absorption reactors.

Table 2: Reaction Conditions for High Yield Synthesis [6]

ParameterValueNote
ReactantsPropionic Acid, Ammonium BicarbonateSolvent-free reaction
Molar Ratio2 moles Propionic Acid : 1 mole Ammonium Bicarbonate---
Temperature30-35°CMaintained to ensure a sufficient reaction rate
YieldPractically totalAs stated in the patent

Table 3: Product Specifications for Commercial this compound

ParameterSpecification
Assay (dried basis)≥ 97%
pH (50g/L solution at 25°C)6.5 - 7.3
Water content≤ 2.0%
Fluoride (mg/kg)≤ 30
Arsenic (mg/kg)≤ 3
Lead (mg/kg)≤ 4

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression from reaction to purification. The following diagram illustrates the general workflow.

ExperimentalWorkflow General Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_purification Purification Stage Setup 1. Assemble Reaction Apparatus Charge 2. Charge with Propionic Acid Setup->Charge Addition 3. Add Aqueous Ammonia Dropwise Charge->Addition Control 4. Monitor and Control Temperature & pH Addition->Control React 5. Stir for 1-2 Hours Control->React Evaporation 6. Evaporate Water React->Evaporation Proceed to Purification Crystallization 7. Induce Crystallization Evaporation->Crystallization Filtration 8. Filter Crystals Crystallization->Filtration Washing 9. Wash Crystals Filtration->Washing Drying 10. Dry Final Product Washing->Drying

Caption: A flowchart of the key steps in the laboratory synthesis of this compound.

Conclusion

The synthesis of this compound from propionic acid and ammonia is a well-established and efficient chemical process. While industrial-scale production involves sophisticated multi-reactor systems, the fundamental principles of this neutralization reaction can be readily applied to a laboratory setting. By carefully controlling reaction parameters, particularly temperature and stoichiometry, a high yield of pure this compound can be achieved. This guide provides the necessary theoretical background and a practical experimental framework for researchers and professionals working in relevant fields. Further research could focus on optimizing reaction conditions at the laboratory scale to maximize yield and purity and to explore the use of alternative, more environmentally friendly catalysts or reaction media.

References

physical and chemical properties of ammonium propionate solid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Solid Ammonium Propionate

Introduction

This compound (NH₄(C₂H₅COO)), the ammonium salt of propionic acid, is a white to light yellow crystalline solid with significant applications across various industries.[1][2][3][4][5] It is utilized as a preservative and antimicrobial agent in food, animal feed, and cosmetics, and also finds use in agriculture and chemical synthesis.[1][2][][7][8][9] Its efficacy, particularly as a mold inhibitor, is attributed to its ability to release free propionic acid under acidic conditions.[1][5][8][9][10] This document provides a comprehensive technical overview of the core physical and chemical properties of solid this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Solid this compound is characterized by its strong hygroscopicity, readily deliquescing in moist air.[1][8][9][10] It is known for its solubility in water and various organic solvents. The reported physical constants, such as melting point and density, exhibit some variability in the literature, which may be attributable to differences in purity, crystalline form, or measurement conditions.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

Property Value Source(s)
IUPAC Name Ammonium propanoate [1][7]
CAS Number 17496-08-1 [1][4][7]
Molecular Formula C₃H₉NO₂ [1][7][11]
Molecular Weight 91.11 g/mol [1][7][12]
Appearance White to light yellow crystalline solid, powder, or granules.[1][2][3] [1][2][3]
Melting Point 45 °C (113 °F) [1][7][8][13]
73 °C [4][9][14]
Note: Some sources indicate it decomposes before melting. [2]
Boiling Point 141.7 °C (287.1 °F) at 760 mmHg [4][][7][11]
Density 1.108 g/cm³ [1][8]
1.054 g/cm³ at 20 °C [4][14]

| Vapor Pressure | 4.23 mmHg at 25 °C (estimated) |[4][11][15] |

Table 2: Solubility Properties

Solvent Solubility Source(s)
Water Soluble (1 g/mL) [1][2][7]
Ethanol Soluble [1][5][9]
Acetic Acid Soluble [1]
Acetone Soluble [1][8]
Chloroform Miscible and Soluble [1][8]

| Ether | Miscible and Soluble |[1][8] |

Chemical Characteristics

Synthesis and Decomposition

This compound is formed through the acid-base reaction of propionic acid and ammonia.[1][7][9][10]

C₂H₅COOH + NH₃ → NH₄(C₂H₅COO)

The compound is subject to thermal decomposition. When heated, the equilibrium shifts, releasing ammonia and propionic acid.[5][16] This process, known as thermal salt-splitting, is a method used to recover propionic acid from its ammonium salt.[16][17]

Synthesis_and_Decomposition

Caption: Synthesis and Decomposition of this compound.

pH-Dependent Activity

The antimicrobial functionality of this compound is highly dependent on pH. In acidic environments, it dissociates to form free propionic acid, which is the active fungicidal and bactericidal agent.[1][5][8][9][10] The efficacy of its preservative action is therefore enhanced at lower pH values.[1][8][9] This property is crucial for its application in food and feed preservation.

Antimicrobial_Mechanism

Caption: pH-Dependent Antimicrobial Action of this compound.

Biological Activity and Signaling

Recent studies suggest that propionate, delivered via salts like this compound, acts as a signaling molecule, particularly in the context of gut microbiota and metabolic regulation. It can activate G-protein coupled receptors (GPCRs) 41 and 43.[1] This activation can lead to the stimulation of peroxisome proliferator-activated receptor γ (PPAR-γ), which in turn inhibits the nuclear factor-κB (NF-κB) transcription factor.[1] The inhibition of NF-κB raises the threshold for inflammatory responses, highlighting a potential immunomodulatory role for this compound.[1]

Signaling_Pathway

Caption: Potential Biological Signaling Pathway of Propionate.

Experimental Protocols

The characterization of solid this compound involves standard analytical techniques to confirm its identity, purity, and thermal properties. The following are generalized methodologies for key experiments.

Synthesis and Purification

Objective: To synthesize this compound from propionic acid and ammonia and purify it by crystallization.

Methodology:

  • Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of concentrated ammonium hydroxide solution to propionic acid in a reaction vessel placed in an ice bath to control the exothermic reaction.

  • Neutralization: Monitor the pH of the solution, adjusting with small additions of ammonium hydroxide until a neutral pH (approx. 7.0) is achieved.

  • Crystallization: Transfer the resulting solution to an evaporating dish and reduce the volume by gentle heating or under reduced pressure to induce crystallization.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Drying: Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (<35°C) to prevent decomposition.[1][2]

  • Storage: Store the final product in a tightly sealed container due to its hygroscopic nature.[18]

Synthesis_Workflow

Caption: General Workflow for Synthesis of this compound.

Thermal Analysis (DSC/TGA)

Objective: To determine the melting point and thermal decomposition profile of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the dried this compound sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Differential Scanning Calorimetry (DSC):

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to 250°C at a constant rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature. Endothermic peaks correspond to melting or other phase transitions, while exothermic peaks indicate decomposition.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the sample in a tared TGA pan.

    • Heat the sample under a nitrogen atmosphere from ambient temperature to 300°C at a constant rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

Spectroscopic Analysis (FTIR/NMR)

Objective: To confirm the chemical structure and functional groups of this compound.

Methodology:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic peaks: N-H stretching (ammonium ion), C=O stretching (carboxylate), C-H stretching (alkyl chain), and O-H stretching (if hydrated).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.[19][20]

    • For ¹H NMR, expect signals corresponding to the ethyl group protons (a triplet and a quartet) and potentially a broad signal for the ammonium protons.[21][22]

    • For ¹³C NMR, expect signals for the carbonyl carbon, the methylene carbon, and the methyl carbon.

Safety and Handling

This compound is classified as an irritant.[7] Safety data sheets indicate it may cause skin and serious eye irritation or damage, as well as respiratory irritation.[7][12][23][24]

  • Handling: Use in a well-ventilated area. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[18]

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[1][18] Keep away from moisture and incompatible materials.

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists or if ingested.[23][25]

Conclusion

This compound is a versatile compound with well-defined, albeit sometimes variably reported, physical and chemical properties. Its utility as an antimicrobial agent is directly linked to its chemical behavior in acidic environments. Furthermore, emerging research into its biological signaling activities suggests potential roles in metabolic and immune regulation, warranting further investigation. The experimental protocols outlined provide a foundational framework for the synthesis and characterization of this compound in a research setting. Proper safety and handling procedures are essential when working with this material.

References

The Antimicrobial Mechanism of Action of Ammonium Propionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ammonium propionate is a widely utilized antimicrobial agent, particularly in the preservation of food and animal feed. Its efficacy stems primarily from the action of the propionate moiety, which exerts distinct and potent antimicrobial effects against a broad spectrum of molds, yeasts, and bacteria. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on the molecular and cellular processes it disrupts in microbial pathogens. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the primary signaling pathways and experimental workflows.

Introduction

This compound (CH₃CH₂COONH₄) is the ammonium salt of propionic acid, a naturally occurring short-chain fatty acid (SCFA).[1] It is valued as a preservative for its fungistatic and bacteriostatic properties.[1] The antimicrobial activity of this compound is largely attributed to the propionic acid component, with the ammonium ion also contributing some antifungal activity.[2] A critical factor influencing its efficacy is the ambient pH. In an acidic environment, a greater proportion of the salt exists in the undissociated form of propionic acid, which is more lipid-soluble and can readily traverse the microbial cell membrane.[1] Once inside the neutral cytoplasm of the microorganism, the acid dissociates, releasing a proton and the propionate anion, leading to the antimicrobial effects detailed in this guide.

Mechanism of Action in Fungi

The primary antifungal action of propionic acid, the active component of this compound, is the induction of a mitochondria-mediated apoptotic cascade in fungal cells, such as Candida albicans.[3][4] This programmed cell death is characterized by a series of well-defined cellular events.

Induction of Oxidative Stress

The initial trigger in the apoptotic pathway is the generation of reactive oxygen species (ROS) within the fungal cell.[3][5] This creates an oxidative environment that damages cellular components and initiates downstream signaling.

Metacaspase Activation and Mitochondrial Dysfunction

The accumulation of ROS leads to the activation of metacaspases, which are cysteine proteases that play a role in fungal apoptosis.[4][5] This is followed by significant mitochondrial dysfunction, hallmarked by:

  • Mitochondrial membrane depolarization: A decrease in the electrical potential across the inner mitochondrial membrane.[3][6]

  • Calcium accumulation: Dysregulation of calcium ion homeostasis within the mitochondria.[3][6]

  • Cytochrome c release: The translocation of cytochrome c from the mitochondria into the cytosol.[3][6]

The release of cytochrome c is a critical step, as it activates further downstream caspases, leading to the execution phase of apoptosis.[3]

Apoptotic Markers

The progression of apoptosis can be observed through the appearance of specific markers, including:

  • Phosphatidylserine externalization: An early apoptotic marker where phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane.[4][5]

  • DNA and nuclear fragmentation: Late-stage apoptotic events characterized by the breakdown of the cell's genetic material and nucleus.[4][5]

The following diagram illustrates the proposed signaling pathway for propionic acid-induced apoptosis in fungal cells.

Fungal_Apoptosis_Pathway cluster_extracellular Extracellular Environment cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Propionic_Acid_ext Propionic Acid (Undissociated) Propionic_Acid_int Propionic Acid Propionic_Acid_ext->Propionic_Acid_int Diffusion across cell membrane H_ion H+ Propionic_Acid_int->H_ion Propionate_anion Propionate Anion Propionic_Acid_int->Propionate_anion ROS ROS Accumulation H_ion->ROS Induces Metacaspase_act Metacaspase Activation ROS->Metacaspase_act MMP_loss Membrane Potential Depolarization Metacaspase_act->MMP_loss Ca_accum Ca2+ Accumulation Metacaspase_act->Ca_accum Cytochrome_c_cyt Cytochrome c Apoptosome Apoptosome Formation Cytochrome_c_cyt->Apoptosome Caspase_cascade Caspase Cascade Activation Apoptosome->Caspase_cascade Apoptosis Apoptosis (Cell Death) Caspase_cascade->Apoptosis Mito_dysfunction Mitochondrial Dysfunction Cytochrome_c_mito Cytochrome c MMP_loss->Cytochrome_c_mito Leads to release of Ca_accum->Cytochrome_c_mito Contributes to release of Cytochrome_c_mito->Cytochrome_c_cyt Translocation

Caption: Propionic acid-induced fungal apoptosis pathway.

Mechanism of Action in Bacteria

In bacteria, the antimicrobial action of propionic acid is primarily a result of its ability to disrupt the intracellular pH and energy production.[7]

Cytoplasmic Acidification

The undissociated form of propionic acid diffuses across the bacterial cell membrane into the more alkaline cytoplasm. Once inside, it dissociates into a proton (H⁺) and a propionate anion. The accumulation of protons leads to a rapid acidification of the cytoplasm.[7] This drop in intracellular pH disrupts numerous cellular processes, including enzymatic reactions and protein folding.

Depletion of Intracellular ATP

The bacterial cell attempts to counteract the influx of protons by actively pumping them out, a process that consumes significant amounts of ATP. This effort to maintain pH homeostasis leads to a depletion of the cell's energy reserves, ultimately inhibiting growth and proliferation.

Other Effects

Propionic acid has also been shown to reduce the motility of some bacteria and inhibit the formation of biofilms at sub-inhibitory concentrations.[7] This may be due to the disruption of flagella and fimbriae synthesis caused by the intracellular acidification.[7] There is limited evidence to suggest that propionate significantly alters the expression of virulence genes in all bacterial species.

The following diagram illustrates the mechanism of action of propionic acid in bacteria.

Bacterial_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) Propionic_Acid_ext Propionic Acid (HA) Dissociation HA ⇌ H+ + A- Propionic_Acid_ext->Dissociation Passive Diffusion H_accumulation H+ Accumulation Dissociation->H_accumulation pH_drop Intracellular pH Drop H_accumulation->pH_drop Proton_pump Proton Pump (ATP-dependent) H_accumulation->Proton_pump Expulsion Effort Inhibition Inhibition of Growth & Metabolism pH_drop->Inhibition ATP_depletion ATP Depletion Proton_pump->ATP_depletion Consumes ATP ATP_depletion->Inhibition

Caption: Bacterial mechanism of action of propionic acid.

Quantitative Data

The antimicrobial efficacy of propionic acid is concentration-dependent and significantly influenced by pH. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity.

MicroorganismpHMIC (ppm) of Propionic AcidReference
Escherichia coli7.03,200[2]
Staphylococcus aureus7.03,200[2]
Salmonella Typhimurium7.03,200[2]
Candida albicans7.01,600[2]
Aspergillus niger7.01,600[2]
Erwinia carotovora6.0100[2]
Erwinia carotovora5.550[2]
MicroorganismMIC of Propionate (mM)Reference
Escherichia coli10[7]
Candida albicans10[7]
Staphylococcus aureus250[7]
Salmonella enterica50.6[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of action of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Perform serial twofold dilutions in Mueller Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a total volume of 200 µL. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, and at a suitable temperature and duration for fungi (e.g., 28-35°C for 24-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Measurement of Intracellular pH

This protocol utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).[8][9]

  • Cell Loading: Harvest microbial cells in the exponential growth phase. Wash and resuspend the cells in a suitable buffer (e.g., HEPES buffer saline, pH 7.4). Add BCECF-AM to the cell suspension to a final concentration of 3-5 µM.

  • Incubation: Incubate the cell suspension at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification by intracellular esterases.

  • Washing: Wash the cells three times with the buffer to remove extracellular dye.

  • Treatment: Expose the dye-loaded cells to various concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer or a fluorescence microscope. For ratiometric measurements, excite the sample at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.

  • Calibration: To obtain absolute pH values, a calibration curve can be generated by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate the intracellular and extracellular pH.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses a potentiometric fluorescent dye such as Tetramethylrhodamine, methyl ester (TMRM) or a similar MitoTracker dye.[10][11]

  • Cell Preparation: Grow fungal cells to the desired growth phase.

  • Dye Loading: Resuspend the cells in a suitable medium and add the fluorescent dye (e.g., 250 nM TMRM) to the cell suspension.

  • Incubation: Incubate the cells for 30 minutes at 37°C to allow the dye to accumulate in active mitochondria.

  • Treatment: Expose the cells to this compound.

  • Imaging: Wash the cells with a suitable buffer (e.g., PBS) and observe them using a fluorescence microscope with the appropriate filter set (e.g., TRITC for TMRM). A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.

Experimental and Logical Workflow

A typical workflow to investigate the antimicrobial mechanism of action of a compound like this compound is as follows:

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening & Characterization cluster_phase2 Phase 2: Cellular Target Identification cluster_phase3 Phase 3: Detailed Mechanistic Studies (Fungi) cluster_phase4 Phase 4: Gene/Protein Expression Analysis MIC_MBC Determine MIC/MBC (Broth/Agar Dilution) Time_Kill Time-Kill Kinetics Assay MIC_MBC->Time_Kill Characterize activity Membrane_Integrity Membrane Integrity Assays (e.g., Propidium Iodide) Time_Kill->Membrane_Integrity Investigate cellular targets Intracellular_pH Intracellular pH Measurement (e.g., BCECF-AM) Membrane_Integrity->Intracellular_pH ATP_Levels Intracellular ATP Measurement Intracellular_pH->ATP_Levels Macromolecule_Synth Macromolecule Synthesis (Radiolabeling) ATP_Levels->Macromolecule_Synth ROS_Detection ROS Detection (e.g., H2DCFDA) Macromolecule_Synth->ROS_Detection If fungal target Gene_Expression Transcriptomics (RNA-Seq) or qRT-PCR Macromolecule_Synth->Gene_Expression Broader impact analysis MMP_Assay Mitochondrial Membrane Potential Assay ROS_Detection->MMP_Assay Apoptosis_Markers Apoptosis Marker Assays (Annexin V, TUNEL) MMP_Assay->Apoptosis_Markers Cytochrome_c Cytochrome c Release Assay Apoptosis_Markers->Cytochrome_c Protein_Expression Proteomics (Mass Spectrometry) Gene_Expression->Protein_Expression

Caption: General workflow for antimicrobial mechanism studies.

Conclusion

This compound exerts its antimicrobial effects through the multifaceted actions of propionic acid. In fungi, it triggers a mitochondria-mediated apoptotic pathway, leading to programmed cell death. In bacteria, it acts by disrupting intracellular pH and depleting cellular energy reserves. The efficacy of this compound is enhanced in acidic conditions, which facilitate the entry of undissociated propionic acid into microbial cells. A thorough understanding of these mechanisms is crucial for the effective application of this compound as a preservative and for the development of novel antimicrobial strategies. This guide provides a foundational resource for researchers and professionals in the field of antimicrobial drug development.

References

The Solubility Profile of Ammonium Propionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility of Ammonium Propionate in Aqueous and Organic Media

Abstract

This compound (NH₄C₂H₅COO) is an ammonium salt of propionic acid widely utilized as a food preservative, agricultural fungicide, and chemical intermediate. Its efficacy and formulation potential are critically dependent on its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents, addressing the needs of researchers, scientists, and professionals in drug development. This document collates available quantitative and qualitative data, details common experimental methodologies for solubility determination, and presents logical workflows for these processes.

Introduction

This compound is a white to off-white crystalline solid that is known for its hygroscopic nature.[1][2] It is formed from the reaction of propionic acid and ammonia.[2][3] The utility of this compound in diverse fields, from pharmaceuticals to food science, is underpinned by its solubility, which dictates its bioavailability, formulation compatibility, and reaction kinetics. Understanding its behavior in both polar protic solvents like water and a variety of organic media is essential for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₃H₉NO₂[4][5]
Molecular Weight 91.11 g/mol [4]
Appearance White to off-white crystalline solid[1][6]
Melting Point 45 °C (113 °F)[3]
Boiling Point 141.7 °C (287.1 °F)[3]
CAS Number 17496-08-1[3][4]

Solubility of this compound

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. For ionic salts like this compound, solubility is heavily influenced by the polarity of the solvent and its ability to solvate the ammonium (NH₄⁺) and propionate (C₂H₅COO⁻) ions.

Solubility in Water

This compound is generally considered to be highly soluble in water.[7][8][9][10] However, the publicly available quantitative data shows some inconsistencies. A Material Safety Data Sheet (MSDS) reports a solubility of 5.41 mol/L at 25°C , which is equivalent to approximately 493 g/L.[11] Another chemical database provides an estimated value of 1 x 10⁶ mg/L at 25°C , corresponding to 1000 g/L or 100 g/100 mL.[12] Wikipedia also lists a solubility of 1 g/mL (100 g/100 mL), although this is not linked to a primary scientific source.[3] One source anomalously describes it as "sparingly soluble in water".[6]

Given the ionic nature of the compound and the high polarity of water, the higher solubility values are more plausible. The discrepancy highlights the need for rigorously determined and well-documented solubility data in peer-reviewed literature.

Table 2: Quantitative Aqueous Solubility of this compound at 25 °C

Solubility ValueEquivalent ( g/100 mL)Source
5.41 mol/L~ 49.3 g/100 mL[11]
1 x 10⁶ mg/L (est.)100 g/100 mL[12]
1 g/mL100 g/100 mL[3]

Note: The effect of temperature on the aqueous solubility of this compound is not well-documented in the available literature.

Solubility in Organic Solvents

This compound demonstrates solubility in a range of polar organic solvents. This is consistent with the principle that "like dissolves like," as the ionic nature of the salt interacts favorably with polar functional groups of the solvents.

Qualitative assessments consistently report this compound as being soluble in:

  • Alcohols: such as methanol and ethanol.[2][6][13][14]

  • Ketones: such as acetone.[2][6][15]

  • Carboxylic Acids: such as acetic acid.[2][13]

  • Other Polar Solvents: including chloroform and ether.[2][15]

Table 3: Qualitative Solubility of this compound in Various Solvents

SolventClassificationSolubilityReference(s)
WaterPolar ProticHigh[7][8][9][10]
MethanolPolar ProticSoluble[6]
EthanolPolar ProticSoluble[2][13][14]
AcetonePolar AproticSoluble[2][15]
Acetic AcidPolar ProticSoluble[2][13]
ChloroformPolar AproticSoluble[2][15]
Diethyl EtherPolar AproticSoluble[2][15]
DMSOPolar AproticNo Specific Data Found
THFPolar AproticNo Specific Data Found
DMFPolar AproticNo Specific Data Found
HexaneNon-polarExpected to be Insoluble

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmaceutical sciences. Several well-established methods are employed, each with specific advantages. The choice of method often depends on the properties of the solute and solvent, the required precision, and the available equipment.

Isothermal Saturation Method (Shake-Flask)

The isothermal saturation method, commonly known as the shake-flask method, is considered the gold standard for determining equilibrium solubility due to its reliability.[17]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed container, such as a stoppered flask or vial.[17] This ensures that a saturated solution is in equilibrium with the undissolved solid.

  • Equilibration: The container is agitated at a constant temperature for an extended period.[18][19] Agitation, typically using an orbital shaker or magnetic stirrer, ensures intimate contact between the solute and solvent. The time required to reach equilibrium can vary but is often achieved within 24-48 hours.[17]

  • Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by decantation of the supernatant, or by filtration through a fine-pore membrane filter (e.g., 0.2 or 0.45 µm).[18]

  • Analysis: A precise volume or weight of the clear, saturated filtrate is collected. The concentration of this compound in the sample is then determined using a suitable analytical technique.

  • Quantification: The solubility is calculated and expressed in standard units, such as g/100 mL, mg/mL, or mol/L.

The following diagram illustrates the workflow for the Isothermal Saturation Method.

G cluster_0 Isothermal Saturation (Shake-Flask) Workflow A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Agitate mixture at a constant temperature (e.g., 25°C) for 24-48 hours. A->B Seal container C 3. Phase Separation Centrifuge or filter the suspension to remove undissolved solid. B->C Equilibrium reached D 4. Sampling & Analysis Withdraw a precise aliquot of the clear saturated supernatant. C->D Clear solution obtained E 5. Quantification Determine concentration via analytical method (e.g., HPLC, Gravimetry). Calculate solubility. D->E Analyze sample

Isothermal Saturation Workflow
Gravimetric Method

The gravimetric method is a straightforward and cost-effective analytical technique that can be used for the quantification step in the isothermal saturation protocol.[6][11] It is particularly useful for non-volatile solutes like this compound.

Methodology:

  • Sample Collection: A precise volume (e.g., 10 mL) of the clear, saturated solution, obtained from the isothermal saturation method, is pipetted into a pre-weighed evaporating dish.[6][12]

  • Weighing: The dish containing the solution is accurately weighed.

  • Evaporation: The solvent is carefully evaporated from the solution by heating. For water, this is typically done on a water bath, followed by drying in an oven at a temperature sufficient to remove all solvent without decomposing the solute (e.g., 100-110 °C).[6][12]

  • Drying to Constant Weight: The dish containing the solid residue is cooled in a desiccator and weighed. The process of heating, cooling, and weighing is repeated until a constant weight is achieved, ensuring all solvent has been removed.[6][12]

  • Calculation: The mass of the dissolved this compound is the difference between the final constant weight of the dish with the dry residue and the initial weight of the empty dish. The solubility can then be calculated based on the initial volume of the solution taken.

The following diagram illustrates the workflow for the Gravimetric Analysis.

G cluster_1 Gravimetric Analysis Workflow A 1. Sample Collection Pipette a known volume of saturated solution into a pre-weighed dish (W_dish). B 2. Evaporation Gently heat the dish to evaporate the solvent completely. A->B C 3. Drying Dry the dish with residue in an oven to constant weight. B->C D 4. Weighing Cool dish in a desiccator and weigh accurately (W_final). C->D Repeat until constant weight E 5. Calculation Mass of solute = W_final - W_dish. Calculate solubility (e.g., in g/100mL). D->E

Gravimetric Analysis Workflow
Polythermal Method

The polythermal method is used to determine the temperature at which a solution of a known concentration becomes saturated. This is particularly useful for constructing solubility curves as a function of temperature.

Methodology:

  • Preparation: A precise amount of this compound is weighed and mixed with a known mass of solvent to create a solution of a specific concentration.

  • Heating: The mixture is heated while being stirred until all the solid has completely dissolved.

  • Cooling and Observation: The clear solution is then slowly cooled with continuous agitation. The temperature at which the first crystals appear (the saturation temperature) is carefully recorded.[20]

  • Data Collection: This process is repeated for several different concentrations to generate a series of data points (solubility vs. temperature).

  • Curve Construction: The collected data points are plotted to construct a solubility curve, which shows the dependence of solubility on temperature.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several physicochemical factors.

  • Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature. While specific data for this compound is lacking, this general trend is expected to apply.

  • pH: The pH of the solution can significantly impact the solubility of salts of weak acids and weak bases. This compound is the salt of a weak acid (propionic acid, pKa ~4.87) and a weak base (ammonia, pKa ~9.25). In acidic conditions (low pH), the propionate anion (C₂H₅COO⁻) will be protonated to form propionic acid, which may alter the overall solubility. Conversely, in highly alkaline conditions (high pH), the ammonium ion (NH₄⁺) will deprotonate to ammonia (NH₃), which could also affect the equilibrium.

  • Common Ion Effect: The solubility of this compound in an aqueous solution will be decreased by the presence of another soluble salt containing either an ammonium (NH₄⁺) or a propionate (C₂H₅COO⁻) ion, such as ammonium chloride or sodium propionate. This is due to Le Châtelier's principle, where the addition of a common ion shifts the dissolution equilibrium towards the undissolved solid.

The following diagram illustrates the key factors that influence the solubility of this compound.

G center This compound Solubility T Temperature center->T Influences pH pH of Solvent center->pH Influences CommonIon Common Ion Effect center->CommonIon Influences Solvent Solvent Polarity center->Solvent Influences

Factors Influencing Solubility

Conclusion

This compound is a compound with high solubility in water and good solubility in polar organic solvents like ethanol, methanol, and acetone. However, there is a notable lack of consistent, peer-reviewed quantitative solubility data, particularly concerning its behavior in a wider range of organic solvents relevant to pharmaceutical formulation and its solubility dependence on temperature. The available data, primarily from secondary sources, shows significant variation, underscoring the necessity for further experimental validation. Researchers requiring precise solubility values are advised to perform their own determinations using established protocols such as the isothermal saturation (shake-flask) method coupled with a reliable analytical technique like gravimetric analysis or HPLC. A thorough understanding and documentation of these solubility characteristics are paramount for the continued and optimized use of this compound in scientific and industrial applications.

References

CAS number and IUPAC name for ammonium propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential chemical identification information for ammonium propionate, a compound with applications in various industrial, agricultural, and pharmaceutical sectors.[1] It is known for its role as a preservative, particularly for its antifungal and antimicrobial properties.[][3]

Chemical Identification

The following table summarizes the key identifiers for this compound.

IdentifierValue
Common Name This compound
IUPAC Name Ammonium propanoate[3][4]
CAS Number 17496-08-1[][3][4][5][6][7]
Synonyms Propanoic acid, ammonium salt; Ammonium salt of propionic acid[1][4][5]

Logical Relationship of Identifiers

The relationship between the common name, the systematic IUPAC name, and the universally recognized CAS number is crucial for unambiguous chemical identification in research and development. The following diagram illustrates this relationship.

cluster_AmmoniumPropionate This compound Identification CommonName Common Name This compound IUPACName IUPAC Name Ammonium Propanoate CommonName->IUPACName Systematic Name CASNumber CAS Number 17496-08-1 CommonName->CASNumber Registry Number IUPACName->CASNumber Registry Number

Caption: Logical links between chemical identifiers.

References

An In-depth Technical Guide to the Hygroscopic and Deliquescent Properties of Ammonium Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent nature of ammonium propionate. Understanding these properties is critical for the handling, storage, formulation, and manufacturing of products containing this compound, particularly in the pharmaceutical and food industries where moisture content can significantly impact stability, efficacy, and shelf-life.

Introduction to this compound

This compound (NH₄C₂H₅COO) is the ammonium salt of propionic acid. It is a white crystalline solid that is soluble in water, ethanol, and acetone.[1] Due to its antimicrobial properties, it finds applications as a preservative and antifungal agent in food products, animal feed, and cosmetics.[1][2][3] However, its inherent hygroscopicity and tendency to deliquesce present significant challenges in its practical application.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Deliquescence is a more extreme form of hygroscopicity where the substance absorbs so much moisture from the atmosphere that it dissolves and forms a liquid solution.[4][5] this compound is known to be strongly hygroscopic and will deliquesce in moist air.[1][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₃H₉NO₂[8]
Molar Mass 91.11 g/mol [8]
Appearance White to off-white crystalline solid[2]
Melting Point 45 °C (113 °F)[3]
Solubility Soluble in water, ethanol, and acetone.[1][1]
Hygroscopicity Strongly hygroscopic, deliquesces in moist air.[1][6][7][1][6][7]

Quantitative Analysis of Hygroscopicity and Deliquescence

To provide context, the following table presents CRH values for other common salts at 30°C. It is important to note that mixtures of salts generally exhibit lower CRH values than their individual components.[4]

SaltCritical Relative Humidity (%) at 30°C
Calcium Nitrate46.7
Ammonium Nitrate59.4
Sodium Nitrate72.4
Urea72.5
Ammonium Chloride77.2
Ammonium Sulfate79.2
Potassium Chloride84.0
Potassium Nitrate90.5
(Data from Wikipedia on Critical Relative Humidity)[4]

The hygroscopicity of pharmaceutical solids can be classified according to the European Pharmacopoeia based on the percentage weight gain after 24 hours at 25°C and 80% relative humidity.[9][10]

ClassificationWeight Gain (% w/w)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid
(Data from Particle Technology Labs and Pharma Growth Hub)[2][10]

Given its description as deliquescent, this compound would fall into the "Deliquescent" category under these classification criteria.

Experimental Protocols for Determining Hygroscopicity and Deliquescence

Detailed experimental protocols are essential for accurately characterizing the hygroscopic and deliquescent properties of a substance like this compound. The following are standard methodologies that can be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[10][11] This method is highly valuable for determining moisture sorption isotherms.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass serves as the dry reference point.

  • Sorption Phase: The relative humidity of the nitrogen gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. The critical relative humidity can often be identified as the point of sharpest increase in moisture uptake.

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_output Data Output Prep Weigh Sample Dry Dry at 0% RH Prep->Dry Sorption Increase RH (Sorption) Dry->Sorption Desorption Decrease RH (Desorption) Sorption->Desorption Isotherm Generate Sorption Isotherm Desorption->Isotherm

Dynamic Vapor Sorption (DVS) Experimental Workflow.
Saturated Salt Solution Method (Static Method)

This is a classic and cost-effective method for determining hygroscopicity and deliquescence points by creating environments with known and constant relative humidity using saturated salt solutions in desiccators.[1]

Methodology:

  • Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt, which maintains a known relative humidity at a constant temperature. A surplus of the solid salt should be present to ensure saturation.[1]

  • Sample Preparation: Several accurately weighed samples of this compound are placed in open, pre-weighed containers (e.g., petri dishes).

  • Exposure: One sample container is placed in each desiccator. The desiccators are then sealed and stored in a temperature-controlled environment (e.g., an incubator at 25°C).

  • Equilibration and Measurement: The samples are periodically weighed until they reach a constant mass, indicating equilibrium with the surrounding atmosphere. For deliquescence determination, the samples are visually inspected for the formation of a liquid phase.

  • Data Analysis: The percentage change in mass at each relative humidity is calculated. The critical relative humidity is the lowest RH at which a significant increase in mass or deliquescence is observed.

Saturated_Salt_Workflow cluster_prep Preparation cluster_exposure Exposure & Equilibration cluster_analysis Analysis Prep_Chambers Prepare Saturated Salt Chambers Expose Place Samples in Chambers Prep_Chambers->Expose Prep_Sample Weigh this compound Samples Prep_Sample->Expose Equilibrate Equilibrate at Constant Temperature Expose->Equilibrate Measure Measure Mass Change & Observe Deliquescence Equilibrate->Measure Determine_CRH Determine Critical Relative Humidity Measure->Determine_CRH

Saturated Salt Solution Method Workflow.

Implications for Drug Development and Manufacturing

The hygroscopic and deliquescent nature of this compound has several important implications for its use in pharmaceutical and other formulations:

  • Stability: The absorption of water can lead to chemical degradation of the active pharmaceutical ingredient (API) through hydrolysis. It can also cause physical changes such as caking, agglomeration, and changes in crystal form, which can affect dissolution rates and bioavailability.[6]

  • Handling and Storage: Strict control of environmental humidity is necessary during the handling and storage of this compound to prevent moisture uptake and deliquescence.[6][12] It should be stored in tightly sealed containers in a cool, dry place.[12]

  • Formulation: Formulation strategies may be required to mitigate the effects of hygroscopicity. These can include the use of desiccants in packaging, the application of moisture-barrier coatings on solid dosage forms, or the selection of less hygroscopic salt forms of an API.

  • Manufacturing: Manufacturing processes should be designed to minimize the exposure of this compound to ambient humidity. This may involve processing in controlled humidity environments.

Logical Relationship of Hygroscopicity and Deliquescence

The following diagram illustrates the relationship between relative humidity and the physical state of a hygroscopic and deliquescent substance like this compound.

Hygroscopicity_Deliquescence_Relationship RH_below_CRH Relative Humidity < CRH Solid_State Solid Crystalline State RH_below_CRH->Solid_State RH_at_CRH Relative Humidity = CRH Deliquescence Deliquescence (Dissolution) RH_at_CRH->Deliquescence Initiation RH_above_CRH Relative Humidity > CRH Saturated_Solution Saturated Solution RH_above_CRH->Saturated_Solution Complete dissolution Moisture_Adsorption Surface Moisture Adsorption Solid_State->Moisture_Adsorption Minor water uptake Deliquescence->Saturated_Solution

Relationship between Relative Humidity and Physical State.

Conclusion

This compound is a valuable compound with useful antimicrobial properties. However, its pronounced hygroscopic and deliquescent nature necessitates careful consideration and control throughout its lifecycle, from storage and handling to formulation and manufacturing. While specific quantitative data on its moisture sorption behavior is limited in the public domain, the experimental protocols outlined in this guide provide a robust framework for its characterization. A thorough understanding and quantification of these properties are paramount for ensuring the quality, stability, and efficacy of final products containing this compound.

References

Thermal Decomposition of Ammonium Propionate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium propionate in aqueous solutions. Due to a notable scarcity of direct experimental data for this compound in the public domain, this document synthesizes information from related ammonium carboxylates and established chemical principles to present a foundational understanding of its decomposition behavior. The guide covers the core reaction mechanisms, proposes experimental protocols for kinetic analysis, and outlines analytical techniques for monitoring the decomposition process. All quantitative data presented is illustrative and intended to serve as a baseline for experimental design.

Introduction

This compound (AP), the ammonium salt of propionic acid, finds applications in various fields, including as a food and feed preservative.[1] Its thermal stability in aqueous solutions is a critical parameter in manufacturing processes, formulation development, and stability studies. When subjected to elevated temperatures, this compound undergoes decomposition, primarily yielding propionic acid and ammonia.[2] This process, often referred to as "thermal salt-splitting," is of industrial relevance for the recovery of propionic acid from fermentation broths.[2]

This guide delves into the fundamental aspects of this decomposition, providing researchers with the necessary theoretical background and practical methodologies to investigate this reaction further.

Core Concepts and Reaction Mechanisms

The thermal decomposition of this compound in an aqueous solution is primarily an equilibrium-driven process. The salt exists in equilibrium with its constituent acid and base:

CH₃CH₂COONH₄(aq) ⇌ CH₃CH₂COOH(aq) + NH₃(aq)

Upon heating, the equilibrium is shifted to the right as ammonia, being more volatile than the other components, is removed from the solution. This drives the decomposition of the ammonium salt.

A potential side reaction is the dehydration of this compound to form propionamide and water, particularly at higher temperatures.[3][4]

CH₃CH₂COONH₄(aq) → CH₃CH₂CONH₂(aq) + H₂O(l)

The overall decomposition pathway can be visualized as follows:

DecompositionPathway AmmoniumPropionate This compound (CH₃CH₂COONH₄) Equilibrium Equilibrium in Solution AmmoniumPropionate->Equilibrium Decomposition Thermal Decomposition (Heat) Equilibrium->Decomposition Volatilization of NH₃ Dehydration Dehydration (High Heat) Equilibrium->Dehydration PropionicAcid Propionic Acid (CH₃CH₂COOH) Decomposition->PropionicAcid Ammonia Ammonia (NH₃) Decomposition->Ammonia Propionamide Propionamide (CH₃CH₂CONH₂) Dehydration->Propionamide Water Water (H₂O) Dehydration->Water

Figure 1: General reaction pathways for the thermal decomposition of this compound in aqueous solution.

Quantitative Data (Illustrative)

Due to the lack of specific kinetic data for the aqueous thermal decomposition of this compound in the literature, the following tables present hypothetical, yet plausible, data based on the behavior of similar ammonium carboxylates.[3][5] These tables are intended to serve as a template for organizing experimental results.

Table 1: Illustrative Decomposition Rates at Various Temperatures

Temperature (°C)Initial Concentration (mol/L)Initial Rate of Decomposition (mol/L·s)
1001.01.5 x 10⁻⁵
1201.06.0 x 10⁻⁵
1401.02.1 x 10⁻⁴

Table 2: Illustrative Effect of Initial Concentration on Decomposition Rate at 120°C

Initial Concentration (mol/L)Initial Rate of Decomposition (mol/L·s)
0.53.0 x 10⁻⁵
1.06.0 x 10⁻⁵
2.01.2 x 10⁻⁴

Table 3: Illustrative Effect of pH on Decomposition Onset Temperature (TGA)

Initial pHOnset Temperature of Mass Loss (°C)
5.0105
7.0115
9.0125

Experimental Protocols

Kinetic Study of Thermal Decomposition

This protocol describes a method for determining the rate of thermal decomposition of this compound in an aqueous solution.

Objective: To measure the concentration of this compound, propionic acid, and ammonia as a function of time at a constant temperature.

Apparatus:

  • Jacketed glass reactor with a condenser

  • Constant temperature circulating bath

  • Magnetic stirrer and stir bar

  • Sampling syringe

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Ammonia ion-selective electrode (ISE) or a suitable titration setup

Procedure:

  • Prepare a stock solution of this compound of known concentration in deionized water.

  • Set the circulating bath to the desired reaction temperature (e.g., 120°C).

  • Add a known volume of the this compound solution to the reactor and begin stirring.

  • Once the solution reaches the target temperature, start the timer and immediately take the first sample (t=0).

  • Withdraw samples at regular intervals (e.g., every 15 minutes).

  • Immediately quench the reaction in each sample by cooling it in an ice bath.

  • Analyze the samples for the concentration of propionic acid using a validated HPLC method.[6][7]

  • Analyze the samples for the concentration of ammonia using an ammonia ISE or by titration.[8]

  • The concentration of this compound can be determined by the difference from the initial concentration or by direct measurement if a suitable analytical method is available.

  • Plot the concentration of reactants and products versus time to determine the reaction rate.

KineticStudyWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing PrepSolution Prepare AP Solution SetupReactor Set up Jacketed Reactor PrepSolution->SetupReactor HeatSolution Heat Solution to Temp SetupReactor->HeatSolution StartReaction Start Timer (t=0) HeatSolution->StartReaction TakeSamples Sample at Intervals StartReaction->TakeSamples Quench Quench Samples TakeSamples->Quench HPLC Analyze Propionic Acid (HPLC) Quench->HPLC AmmoniaAnalysis Analyze Ammonia (ISE/Titration) Quench->AmmoniaAnalysis PlotData Plot Concentration vs. Time HPLC->PlotData AmmoniaAnalysis->PlotData CalcRate Calculate Reaction Rate PlotData->CalcRate ThermalAnalysisWorkflow cluster_sampleprep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis WeighSample Weigh Aqueous AP Solution SealPan Seal in Hermetic Pan WeighSample->SealPan PierceLid Pierce Lid (for TGA) SealPan->PierceLid LoadDSC Load Sample & Reference into DSC SealPan->LoadDSC LoadTGA Load Sample into TGA PierceLid->LoadTGA HeatTGA Heat at Constant Rate LoadTGA->HeatTGA RecordMassLoss Record Mass Loss vs. Temp HeatTGA->RecordMassLoss HeatDSC Heat at Constant Rate LoadDSC->HeatDSC RecordHeatFlow Record Heat Flow vs. Temp HeatDSC->RecordHeatFlow

References

The Antimicrobial Efficacy of Ammonium Propionate: A Technical Review of its Fungicidal and Bactericidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of ammonium propionate's role as a potent antimicrobial agent, detailing its mechanism of action, efficacy against key fungal and bacterial pathogens, and the experimental methodologies used for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development and antimicrobial research.

Executive Summary

This compound, the ammonium salt of propionic acid, is a widely utilized preservative and antimicrobial agent, particularly in the agriculture and food industries. Its efficacy stems from the action of its constituent propionate ion, which disrupts the cellular functions of a broad spectrum of molds and bacteria. This technical guide synthesizes the available scientific literature on the fungicidal and bactericidal properties of this compound, presenting quantitative efficacy data, detailing the underlying molecular mechanisms, and outlining the standard experimental protocols for its assessment. The information is structured to provide researchers and drug development professionals with a detailed understanding of its antimicrobial profile.

Mechanism of Antimicrobial Action

The primary antimicrobial activity of this compound is attributed to the propionic acid molecule. The efficacy is highly dependent on the surrounding pH. In an acidic to neutral environment, this compound releases undissociated propionic acid (CH₃CH₂COOH)[1][2]. This uncharged form is lipophilic, allowing it to passively diffuse across the cell membrane of microorganisms.

Once inside the cell, where the pH is typically neutral to slightly alkaline, the propionic acid molecule dissociates into a propionate anion (CH₃CH₂COO⁻) and a proton (H⁺). This process has a dual disruptive effect:

  • Intracellular Acidification: The release of protons lowers the internal pH of the cell, creating an acidic environment that denatures proteins, inhibits critical metabolic enzymes, and disrupts cellular processes that are optimized for a neutral pH[3].

  • Anion-Specific Effects: The accumulation of the propionate anion within the cytoplasm can interfere with metabolic pathways and exert toxic effects. In fungi, this has been observed to cause damage to mitochondria, the powerhouse of the cell[3].

This disruption of both pH homeostasis and metabolic function ultimately leads to the inhibition of microbial growth (a bacteriostatic or fungistatic effect) or cell death (a bactericidal or fungicidal effect).

Mechanism_of_Action Figure 1: Mechanism of Action of this compound cluster_medium External Medium (Acidic/Neutral pH) cluster_cell Microbial Cell Interior (Neutral/Alkaline pH) Ammonium_Propionate This compound (NH₄⁺ C₃H₅O₂⁻) Propionic_Acid Undissociated Propionic Acid Ammonium_Propionate->Propionic_Acid Dissociation Propionic Acid -> H⁺ + Propionate Anion Propionic_Acid->Dissociation Passive Diffusion (across cell membrane) Acidification Intracellular Acidification Dissociation->Acidification Anion_Effect Anion Accumulation & Mitochondrial Damage Dissociation->Anion_Effect Inhibition Enzyme Inhibition & Metabolic Disruption Acidification->Inhibition Anion_Effect->Inhibition

Figure 1: Mechanism of Action of this compound

Fungicidal Properties

This compound demonstrates significant efficacy against a wide range of fungi, particularly molds responsible for the spoilage of stored grains and hay, such as those from the Aspergillus genus. Its effectiveness can be influenced by the degree of neutralization (i.e., the ratio of propionic acid to ammonia) and the water activity (aw) of the substrate. Half-neutralized this compound (H-AP), which is more acidic, is generally more effective than the fully neutralized form (AP).

Fungal SpeciesFormulationConcentrationWater Activity (aw)Result
Aspergillus chevalieriThis compound16 mMNot SpecifiedSignificantly decreased conidia germination
Aspergillus chevalieriThis compound32 mMNot SpecifiedDid not affect dormant conidia alone, but caused mitochondrial damage in hyphae
Aspergillus flavusH-AP > APNot Specified0.995 - 0.95H-AP more sensitive than AP
Aspergillus fumigatusH-AP > APNot Specified0.995 - 0.95H-AP more sensitive than AP
Aspergillus nidulansH-AP > APNot Specified0.995 - 0.95H-AP more sensitive than AP
Aspergillus nigerH-AP > APNot Specified0.995 - 0.95H-AP more sensitive than AP
Aspergillus versicolorH-AP > APNot Specified0.995 - 0.95H-AP more sensitive than AP
Aspergillus spp. (various)AP27 mmol/l (approx. 0.25%)0.90 - 0.85Growth of only a few species observed
Aspergillus sejunctusH-AP27 mmol/l (approx. 0.25%)0.85Growth observed (most tolerant species)
Aspergillus sejunctusAP54 mmol/l (approx. 0.5%)0.85Growth observed (most tolerant species)

Bactericidal Properties

Bacterial TargetpHMinimum Inhibitory Concentration (MIC)
Gram-negative bacilli5.00.01% (100 ppm)
Gram-negative bacilli6.50.5% (5000 ppm)

In practical applications, such as the treatment of poultry litter, products containing this compound have been shown to significantly reduce levels of pathogenic bacteria like Salmonella.

Bacterial SpeciesApplication MatrixTreatment Rate (lbs/1000 ft²)Result
Salmonella typhimuriumPoultry Litter10098% reduction
Salmonella typhimuriumPoultry Litter150~100% reduction

Experimental Protocols

The quantitative data presented in this review are primarily derived from standardized antimicrobial susceptibility testing methods. The following sections describe the general protocols for the two most common methods used for this purpose: Broth Microdilution and Agar Dilution.

Broth Microdilution Method for MIC Determination

The Broth Microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid growth medium.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells, including a positive control (microorganism, no agent) and a negative control (broth only), are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours for most bacteria).

  • Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth (i.e., the well remains clear) of the microorganism.

Agar Dilution Method for Antifungal Testing

The Agar Dilution method involves incorporating the antimicrobial agent directly into an agar medium. It is particularly useful for testing fungi and certain fastidious bacteria.

Methodology:

  • Plate Preparation: A stock solution of this compound is prepared. A series of two-fold dilutions are made, and each dilution is mixed with molten agar medium (e.g., Malt Extract Agar for fungi) and poured into sterile Petri dishes. A control plate containing no antimicrobial agent is also prepared. Water activity (aw) can be adjusted at this stage by adding solutes like glycerol or salts to the medium before pouring.

  • Inoculum Preparation: A suspension of fungal spores or bacterial cells is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate, including the control. Multiple strains can be tested on the same plate.

  • Incubation: The plates are incubated under suitable conditions (e.g., 25-30°C for several days for fungi) until sufficient growth is visible on the control plate.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism on the agar surface.

Experimental_Workflow Figure 2: General Workflow for MIC Determination cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Prepare_Agent 1. Prepare Serial Dilutions of this compound Inoculate 3. Inoculate Dilutions with Microorganism Prepare_Agent->Inoculate Prepare_Inoculum 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate 4. Incubate under Optimal Conditions Inoculate->Incubate Read_Results 5. Observe for Visible Growth Incubate->Read_Results Determine_MIC 6. Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC

Figure 2: General Workflow for MIC Determination

Conclusion

This compound is a well-established antimicrobial agent with potent fungicidal and bactericidal properties. Its mechanism of action, centered on the diffusion and subsequent dissociation of propionic acid within microbial cells, makes it an effective disruptor of cellular homeostasis. The available data robustly supports its efficacy against key spoilage fungi, particularly Aspergillus species, and indicates a strong, pH-dependent inhibitory effect against Gram-negative bacteria. The standardized protocols outlined herein provide a framework for the continued evaluation and characterization of its antimicrobial spectrum, aiding in its application and in the development of new antimicrobial strategies.

References

biological degradation pathways of propionate in anaerobic environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate is a key intermediate in the anaerobic decomposition of organic matter, and its efficient degradation is crucial for various biotechnological applications, including biogas production and the prevention of acidification in anaerobic digesters. The anaerobic oxidation of propionate is a thermodynamically challenging process that relies on intricate syntrophic relationships between propionate-oxidizing bacteria and methanogenic archaea. This technical guide provides an in-depth exploration of the core biological degradation pathways of propionate in anaerobic environments. It details the predominant metabolic routes, the key microorganisms and enzymes involved, and the thermodynamic principles governing these processes. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the metabolic and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

In anaerobic environments, the breakdown of complex organic matter proceeds through a series of metabolic stages, culminating in the production of methane and carbon dioxide. Propionate, a three-carbon volatile fatty acid (VFA), is a significant intermediate in this process. However, its oxidation to acetate, CO2, and H2 is thermodynamically unfavorable under standard conditions, with a positive Gibbs free energy change (+76.1 kJ/mol)[1]. Consequently, the degradation of propionate is often a rate-limiting step in anaerobic digestion and can lead to process instability if it accumulates[1].

The successful degradation of propionate hinges on the principle of syntrophy, a metabolic cooperation between two or more microbial species. Propionate-oxidizing bacteria (POB) can only catabolize propionate if the products, particularly hydrogen (H2), are maintained at very low concentrations by partner organisms, typically hydrogenotrophic methanogens. This interspecies hydrogen transfer makes the overall process thermodynamically favorable.

This guide will delve into the two primary pathways for anaerobic propionate degradation: the methylmalonyl-CoA pathway and the dismutation pathway. We will also briefly touch upon other potential routes, such as the acrylate and 1,2-propanediol pathways.

Core Degradation Pathways

The anaerobic catabolism of propionate is primarily accomplished through two distinct biochemical routes:

The Methylmalonyl-CoA Pathway

The methylmalonyl-CoA pathway is the most well-documented and widespread route for propionate oxidation in syntrophic bacteria. This pathway involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, followed by a series of rearrangements and oxidative decarboxylation steps to yield acetate, CO2, and reducing equivalents.

Key microorganisms known to utilize this pathway include species from the genera Syntrophobacter and Pelotomaculum. The overall reaction for propionate oxidation via the methylmalonyl-CoA pathway is:

CH₃CH₂COO⁻ + 3H₂O → CH₃COO⁻ + HCO₃⁻ + H⁺ + 3H₂

This reaction is coupled with hydrogenotrophic methanogenesis:

4H₂ + HCO₃⁻ + H⁺ → CH₄ + 3H₂O

The combined syntrophic reaction is:

CH₃CH₂COO⁻ → CH₃COO⁻ + CH₄

Diagram of the Methylmalonyl-CoA Pathway:

Methylmalonyl_CoA_Pathway Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate H2 3 H₂ Oxaloacetate Oxaloacetate Malate->Oxaloacetate Pyruvate Pyruvate Oxaloacetate->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA CO2 CO2 Acetate Acetate Acetyl_CoA->Acetate

Caption: The Methylmalonyl-CoA pathway for anaerobic propionate oxidation.

The Dismutation (or C6) Pathway

An alternative route for propionate degradation is the dismutation pathway, which has been primarily characterized in Smithella propionica. This pathway involves the condensation of two propionate molecules to form a C6 intermediate, which is then cleaved to generate acetate and butyrate. The butyrate is subsequently oxidized to acetate via β-oxidation.

The initial dismutation reaction is:

3CH₃CH₂COO⁻ + 2H₂O → 2CH₃COO⁻ + CH₃CH₂CH₂COO⁻ + HCO₃⁻ + H⁺

The subsequent β-oxidation of butyrate is:

CH₃CH₂CH₂COO⁻ + 2H₂O → 2CH₃COO⁻ + H⁺ + 2H₂

This pathway is notable for producing butyrate as an intermediate and for a different stoichiometry of hydrogen production compared to the methylmalonyl-CoA pathway.

Diagram of the Dismutation Pathway:

Dismutation_Pathway Propionate1 2 Propionate C6_Intermediate C6 Intermediate Propionate1->C6_Intermediate Acetate1 Acetate C6_Intermediate->Acetate1 Cleavage Butyrate Butyrate C6_Intermediate->Butyrate Cleavage Butyryl_CoA Butyryl-CoA Butyrate->Butyryl_CoA Butyryl-CoA synthetase Acetoacetyl_CoA Acetoacetyl-CoA Butyryl_CoA->Acetoacetyl_CoA H2 2 H₂ Acetyl_CoA 2 Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Acetate2 2 Acetate Acetyl_CoA->Acetate2

Caption: The Dismutation Pathway for anaerobic propionate degradation.

Quantitative Data

The efficiency and kinetics of anaerobic propionate degradation are influenced by various factors, including temperature, pH, substrate concentration, and the composition of the microbial community. The following tables summarize key quantitative data from the literature.

Table 1: Thermodynamic Data for Key Reactions in Anaerobic Propionate Degradation

ReactionStandard Gibbs Free Energy (ΔG°') (kJ/mol)Reference(s)
Methylmalonyl-CoA Pathway
Propionate⁻ + 3H₂O → Acetate⁻ + HCO₃⁻ + H⁺ + 3H₂+76.1[1]
4H₂ + HCO₃⁻ + H⁺ → CH₄ + 3H₂O-135.6[2]
Overall Syntrophic Reaction (Methylmalonyl-CoA Pathway)
Propionate⁻ → Acetate⁻ + 0.75CH₄ + 0.25HCO₃⁻ + 0.25H⁺-25.5[2]
Dismutation Pathway
3Propionate⁻ + 2H₂O → 2Acetate⁻ + Butyrate⁻ + HCO₃⁻ + H⁺-3.9
Butyrate⁻ + 2H₂O → 2Acetate⁻ + H⁺ + 2H₂+48.1

Table 2: Kinetic Parameters for Anaerobic Propionate Degradation

Organism/CommunityTemperature (°C)Maximum Propionate Degradation Rate (Vmax)Half-Saturation Constant (Km) (mM)Reference(s)
Syntrophobacter wolinii & Methanospirillum hungatei370.22 μmol/mg protein/h0.23
Propionate-acclimated sludge351.1 - 2.5 g COD/g VSS·d0.3 - 1.5[3]
Thermophilic anaerobic sludge551.16 μmol/min/g of volatile solidsNot reported[4]
Propionate-using organisms (faster growing)Not specifiedμmax = 0.050 h⁻¹330 mg/liter[5]
Propionate-using organisms (slower growing)Not specifiedμmax = 0.0054 h⁻¹11 mg/liter[5]

Table 3: Substrate and Product Concentrations in Syntrophic Propionate Oxidation Experiments

Experimental SystemInitial Propionate (mM)Final Acetate (mM)Methane Produced (mmol)Reference(s)
Smithella propionica & Methanospirillum hungatei coculture10~10~1[6]
Propionate-degrading enrichment culture20~20~15[7]
High-ammonia batch cultivations50 - 10050 - 80Variable[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the anaerobic degradation of propionate.

Cultivation of Syntrophic Propionate-Oxidizing Bacteria

Objective: To enrich and isolate bacteria capable of syntrophic propionate oxidation.

Materials:

  • Anaerobic basal medium (e.g., DSMZ medium 104 or a custom formulation)

  • Propionate stock solution (e.g., 1 M sodium propionate, filter-sterilized)

  • Partner methanogen culture (e.g., Methanospirillum hungatei)

  • Anaerobic culture tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Gassing station with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20 v/v)

  • Anaerobic chamber or glove box (optional but recommended)

Procedure:

  • Prepare the anaerobic basal medium and dispense it into culture vessels under an oxygen-free atmosphere.

  • Add the propionate stock solution to the desired final concentration (e.g., 10-20 mM).

  • Inoculate the medium with a sample from an anaerobic environment (e.g., anaerobic digester sludge, sediment).

  • For cocultures, inoculate with a pure culture of a hydrogenotrophic methanogen.

  • Incubate the cultures at the desired temperature (e.g., 37°C for mesophilic organisms) in the dark.

  • Monitor propionate degradation and methane production over time using gas chromatography (GC) and high-performance liquid chromatography (HPLC).

  • Perform serial dilutions and transfers into fresh medium to enrich for propionate-oxidizing communities.

  • Isolation of pure cultures can be attempted using methods such as agar roll tubes or deep agar dilution series.

Diagram of a Typical Enrichment Workflow:

Enrichment_Workflow Start Anaerobic Sample (e.g., Sludge) Enrichment Inoculate into Anaerobic Medium with Propionate Start->Enrichment Incubation Incubate at Controlled Temperature Enrichment->Incubation Monitoring Monitor Propionate Degradation and Methane Production Incubation->Monitoring Transfer Serial Dilution and Transfer to Fresh Medium Monitoring->Transfer Repeat Isolation Isolate Pure Cultures (e.g., Roll Tubes) Transfer->Isolation Analysis Characterize Isolates (Physiology, Genetics) Isolation->Analysis

Caption: A generalized workflow for the enrichment and isolation of syntrophic propionate-oxidizing bacteria.

Quantification of Volatile Fatty Acids (VFAs)

Objective: To measure the concentrations of propionate, acetate, and other VFAs in anaerobic culture samples.

Method: High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a suitable column for organic acid analysis (e.g., Aminex HPX-87H)

  • Refractive index (RI) or ultraviolet (UV) detector

  • Mobile phase (e.g., dilute sulfuric acid)

  • VFA standards (propionate, acetate, butyrate, etc.)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Collect a liquid sample from the anaerobic culture.

  • Centrifuge the sample to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Prepare a calibration curve using a series of known concentrations of VFA standards.

  • Run the samples and standards on the HPLC system.

  • Integrate the peak areas of the VFAs in the chromatograms.

  • Calculate the concentration of each VFA in the samples based on the calibration curve.

¹³C-Isotopic Labeling Studies

Objective: To elucidate the metabolic pathways of propionate degradation.

Method: ¹³C-Nuclear Magnetic Resonance (NMR) Spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • ¹³C-labeled propionate (e.g., [1-¹³C]propionate, [2-¹³C]propionate, [3-¹³C]propionate)

  • Anaerobic culture of propionate-degrading microorganisms

  • NMR spectrometer or GC-MS system

  • Appropriate solvents and reagents for sample preparation

Procedure:

  • Prepare anaerobic cultures with ¹³C-labeled propionate as the primary substrate.

  • Incubate the cultures and collect samples at different time points.

  • Prepare the samples for analysis (e.g., cell extraction, derivatization for GC-MS).

  • Analyze the samples using NMR or GC-MS to determine the position of the ¹³C label in the metabolic products (e.g., acetate, butyrate).

  • The labeling pattern in the products provides evidence for the operative metabolic pathway. For example, the methylmalonyl-CoA pathway leads to a "scrambling" of the carbon atoms, while the dismutation pathway results in a more direct transfer of the labeled carbons.[6][9][10]

Conclusion

The anaerobic degradation of propionate is a complex yet vital process in microbial ecosystems and biotechnological applications. A thorough understanding of the underlying biochemical pathways, the microorganisms involved, and the thermodynamics that govern these reactions is essential for optimizing processes such as anaerobic digestion and for developing novel biotechnological solutions. This technical guide has provided a comprehensive overview of the current knowledge in this field, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Future research should continue to explore the diversity of propionate-degrading microorganisms, the regulation of their metabolic pathways, and the intricate interactions within syntrophic communities.

References

Methodological & Application

Application Notes and Protocols for the Use of Ammonium Propionate as a Food Preservative in Baked Goods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium propionate is a widely utilized food preservative in the baking industry, valued for its efficacy in inhibiting the growth of mold and certain bacteria, thereby extending the shelf-life of various baked products.[1][2] As the ammonium salt of propionic acid, it functions by creating an environment that is unfavorable for microbial proliferation.[2] These application notes provide detailed information on the mechanism of action, quantitative efficacy data, and experimental protocols for the application and evaluation of this compound in baked goods.

Mechanism of Action

The primary antimicrobial activity of this compound stems from the action of its free propionic acid component.[2] In an acidic environment, this compound dissociates, releasing undissociated propionic acid. This undissociated form is lipophilic and can penetrate the cell membrane of molds and bacteria.

Once inside the microbial cell, where the pH is typically neutral, the propionic acid dissociates, releasing protons (H+) and lowering the intracellular pH. This acidification disrupts essential metabolic processes, including glycolysis, and ultimately leads to the inhibition of microbial growth and, in some cases, cell death.[3]

Recent studies have elucidated a more detailed mechanism of action, particularly against fungi. Propionic acid has been shown to induce a novel fungal killing mechanism involving mitochondria-mediated apoptosis.[3][4][5] This process is characterized by:

  • Generation of Reactive Oxygen Species (ROS): Propionic acid treatment leads to the accumulation of ROS within the fungal cell, creating oxidative stress.[3][4][5]

  • Mitochondrial Dysfunction: The increased oxidative stress results in mitochondrial membrane depolarization, accumulation of calcium within the mitochondria, and subsequent mitochondrial dysfunction.[3][4][5][6]

  • Apoptosis Induction: The mitochondrial dysfunction triggers the release of cytochrome c into the cytosol, activating a cascade of events leading to programmed cell death, or apoptosis.[3][4][5] This includes the activation of metacaspases and fragmentation of DNA and the nucleus.[4][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of propionates in extending the mold-free shelf life of bread. While much of the available literature focuses on calcium propionate, the preservative effect is attributed to the propionate ion, making these data relevant for this compound as well.

Table 1: Efficacy of Propionates in Extending Mold-Free Shelf Life of Bread

Preservative Concentration (% flour weight)Bread TypeStorage Temperature (°C)Mold-Free Shelf Life (Days)Reference
0.0 (Control)White Bread23 ± 23 - 5[7]
0.3White Bread23 ± 219[7]
0.0 (Control)Brown Bread30< 6[8]
0.3Brown Bread30> 6 (longest mold-free shelf life)[8]
0.1 (in combination with 0.1% Vinegar)Brown Bread30Not specified for mold, but longest rope-free shelf life[8]
0.3Wheat BreadNot Specified10 - 12[9]

Table 2: Comparative Efficacy of Different Propionate Salts

PreservativeConcentrationSubstrateMold-Free Period (Days)
This compound0.1%High-moisture grain19
Sodium Propionate0.1%High-moisture grain13
Calcium Propionate0.1%High-moisture grain10

Experimental Protocols

Protocol 1: Preparation of Baked Goods with this compound

Objective: To prepare standardized baked goods (e.g., bread) containing varying concentrations of this compound for efficacy testing.

Materials:

  • Bread flour

  • Water

  • Yeast

  • Salt

  • Sugar

  • Shortening

  • This compound (food grade)

  • Baking pans

  • Oven

  • Mixer

Procedure:

  • Preparation of this compound Solution: Prepare stock solutions of this compound in distilled water at various concentrations to allow for accurate dosing.

  • Dough Preparation:

    • Combine the dry ingredients (flour, salt, sugar, yeast) in a mixer.

    • In a separate container, dissolve the desired amount of this compound in the formulation water.

    • Add the water (with or without this compound for the control group) and shortening to the dry ingredients.

  • Mixing and Kneading: Mix and knead the dough according to a standardized procedure until it reaches the desired consistency.

  • Fermentation: Allow the dough to ferment in a controlled environment (temperature and humidity) for a specified period.

  • Shaping and Proofing: Shape the dough, place it in baking pans, and allow it to proof until it has risen to the desired volume.

  • Baking: Bake the loaves in a preheated oven at a specified temperature and time.

  • Cooling and Packaging: After baking, allow the loaves to cool completely on a wire rack before packaging in sterile bags for shelf-life studies.

Protocol 2: Mold-Free Shelf-Life Determination of Baked Goods

Objective: To evaluate the efficacy of this compound in extending the mold-free shelf life of baked goods.

Materials:

  • Baked goods prepared according to Protocol 1.

  • Sterile packaging materials (e.g., plastic bags).

  • Incubator or a controlled environment chamber.

  • Digital camera for documentation.

Procedure:

  • Packaging: Individually package the cooled baked goods in sterile bags to prevent external contamination.

  • Incubation: Store the packaged samples in an incubator or a controlled environment chamber at a constant temperature (e.g., 25-30°C) and humidity.

  • Daily Observation: Visually inspect each sample daily for any signs of mold growth. Record the day of the first appearance of visible mold.

  • Data Recording: For each sample, record the number of days until the first visible sign of mold. This is the mold-free shelf life.

  • Statistical Analysis: Analyze the data statistically to determine the significance of the differences in mold-free shelf life between the control and this compound-treated groups.

Protocol 3: Quantitative Analysis of this compound in Baked Goods by HPLC

Objective: To determine the concentration of propionate in baked goods to verify the incorporated amount.

Materials:

  • Baked good sample

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 mol/L)

  • Sulfuric acid (H₂SO₄)

  • Acetonitrile (HPLC grade)

  • Sodium sulfate (Na₂SO₄)

  • C18 HPLC column

  • HPLC system with UV detector

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Mill a representative sample of the baked good.

    • Weigh 1.0 g of the milled sample into a 50 mL beaker.

    • Add 10 mL of 0.1 mol/L NaOH solution.

    • Place the beaker in an ultrasonic bath for 10 minutes to extract the propionate.[10]

    • Centrifuge the extract for 10 minutes at 4000 rpm.[10]

  • Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter.[10]

  • HPLC Analysis:

    • Mobile Phase: A mixture of Na₂SO₄ (8.0 mM) + H₂SO₄ (1.0 mM) and acetonitrile (90:10, v/v).[10]

    • Column: C18 column.[10]

    • Detector: UV detector set at 210 nm.[10]

    • Injection Volume: 25 µL.[10]

  • Quantification:

    • Prepare a calibration curve using standard solutions of propionic acid.

    • Calculate the concentration of propionate in the sample by comparing the peak area with the calibration curve.

Mandatory Visualizations

Antifungal_Mechanism_of_Propionic_Acid cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space (Fungus) Ammonium_Propionate This compound Propionic_Acid_undissociated Propionic Acid (Undissociated) Ammonium_Propionate->Propionic_Acid_undissociated Dissociation (Acidic pH) Membrane_Transport Membrane Transport Propionic_Acid_undissociated->Membrane_Transport Propionic_Acid_dissociated Propionic Acid (Dissociated) Membrane_Transport->Propionic_Acid_dissociated H_ions H+ ions Propionic_Acid_dissociated->H_ions ROS_Generation Reactive Oxygen Species (ROS) Generation Propionic_Acid_dissociated->ROS_Generation Lowered_pH Lowered Intracellular pH H_ions->Lowered_pH Metabolic_Disruption Metabolic Disruption (e.g., Glycolysis Inhibition) Lowered_pH->Metabolic_Disruption Cell_Death Fungal Cell Death Metabolic_Disruption->Cell_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Apoptosis->Cell_Death

Caption: Antifungal mechanism of propionic acid.

Experimental_Workflow Start Start Preparation Preparation of Baked Goods (with varying this compound concentrations) Start->Preparation Shelf_Life_Study Mold-Free Shelf-Life Study Preparation->Shelf_Life_Study Analytical_Testing Analytical Testing (HPLC) Preparation->Analytical_Testing Data_Collection Data Collection (Mold-Free Days, Propionate Concentration) Shelf_Life_Study->Data_Collection Analytical_Testing->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Ammonium Propionate as a Mold Inhibitor in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the application of ammonium propionate for inhibiting mold growth in animal feed, including its mechanism of action, efficacy data, and detailed experimental protocols for evaluation.

Introduction

Mold contamination in animal feed is a significant concern for the livestock industry, leading to nutrient degradation, reduced palatability, and the production of harmful mycotoxins.[1][2] These mycotoxins can have detrimental effects on animal health and productivity.[1][3] this compound, the ammonium salt of propionic acid, is a widely used and effective mold inhibitor in animal feed.[1][4] This document outlines the application notes and protocols for its use.

Propionic acid, a natural organic acid, is recognized for its potent and broad-spectrum mold-inhibiting properties.[1][5][6] this compound is often favored over other forms of propionate due to its high water solubility, which enhances its efficacy in feed preservation.[1]

Mechanism of Action

The primary mode of action of this compound lies in the activity of its propionic acid component. The undissociated form of propionic acid penetrates the fungal cell wall.[6][7] Once inside the cell, where the pH is higher, the acid dissociates, releasing protons (H+) and lowering the internal pH of the mold cell.[2][7] This acidification disrupts essential metabolic processes, including the transport of nutrients like amino acids, which in turn inhibits protein synthesis and ultimately leads to cell death.[7]

Recent studies have further elucidated that propionic acid can induce mitochondrial-mediated apoptosis in fungal cells.[8][9] This programmed cell death is characterized by the accumulation of reactive oxygen species (ROS), metacaspase activation, mitochondrial membrane depolarization, and DNA fragmentation.[9]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 1: Mechanism of mold inhibition by this compound.

Efficacy Data

The efficacy of this compound has been demonstrated in various studies, often showing superiority over other organic acids and propionate salts.

Table 1: Comparison of Propionate Salts for Grain Preservation

Propionate Salt (at 0.1% propionate content)Preservation Time (days)Water Solubility (%)
This compound 19 90%
Sodium Propionate1325%
Calcium Propionate105%
Source: eFeedLink[1]

Table 2: Comparison of Organic Acids for Finished Feed Preservation

Organic Acid (at 3 lb/ton)Preservation Time (days)
Propionic Acid 25
Acetic Acid18
Butyric Acid15
Sorbic Acid12
Formic Acid6
Source: eFeedLink[1]

Application and Dosage

This compound is available in both liquid and dry powder forms.[4] The choice of application method depends on the specific feed processing setup and can include direct spraying or incorporation into the feed mix.[6]

Table 3: Recommended Maximum Safe Levels of Propionic Acid in Animal Feed

Animal SpeciesMaximum Safe Level in Complete Feed (mg/kg)Corresponding Safe Concentration in Drinking Water (mg/L)
Poultry10,0004,000
Pigs30,00010,000
RuminantsHigh tolerance, no maximum content specifiedNot specified
Source: European Food Safety Authority (EFSA)[10][11][12][13][14][15]

It is important to note that these are maximum safe levels, and the effective dosage for mold inhibition can be lower, typically ranging from 0.1 to 10.0 kg per ton of feed.[16] The optimal inclusion rate will depend on factors such as the moisture content of the feed, ambient temperature and humidity, and the expected storage duration.[17]

Experimental Protocols

To evaluate the efficacy of this compound as a mold inhibitor, the following protocols can be employed.

Mold Inhibitor Efficacy Test: Carbon Dioxide (CO₂) Production Method

This in-vitro test provides a quantitative measure of mold activity by measuring the CO₂ produced during respiration.[17]

dot graph G { bgcolor="#F1F3F4" rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Figure 2: Experimental workflow for the CO₂ production method.

Methodology:

  • Sample Preparation:

    • Obtain a representative sample of the animal feed to be tested.

    • Divide the sample into treatment groups: a control group (no inhibitor) and one or more groups treated with different concentrations of this compound.

    • Thoroughly mix the this compound into the treated feed samples.

  • Moisture Adjustment:

    • Determine the initial moisture content of the feed.

    • Adjust the moisture content of all samples to a level conducive to mold growth (e.g., 14-18%), ensuring uniformity across all groups.

  • Incubation:

    • Place a known quantity of each feed sample into airtight incubation jars.

    • Incubate the jars at a constant temperature and humidity that promotes mold growth (e.g., 25-30°C and 85-90% relative humidity).

  • CO₂ Measurement:

    • At predetermined time intervals (e.g., daily or every few days), collect a sample of the headspace gas from each jar using a gas-tight syringe.

    • Analyze the CO₂ concentration using a gas chromatograph or a CO₂ sensor.

  • Data Analysis:

    • Plot the cumulative CO₂ production over time for each treatment group.

    • A significant reduction in CO₂ production in the this compound-treated groups compared to the control indicates effective mold inhibition.

Mold Count and Mycotoxin Analysis

This protocol directly assesses the extent of mold contamination and the presence of mycotoxins.

dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 3: Logical relationship for mold and mycotoxin analysis.

Methodology:

  • Experimental Setup:

    • Prepare and store control and this compound-treated feed samples as described in the CO₂ production method.

  • Sample Collection:

    • At specified time points during the storage period, collect representative sub-samples (5-10 pounds) from each treatment group.[18]

    • Properly label and store the samples to prevent further changes before analysis. If the moisture content is high, freezing the sample is recommended.[18]

  • Mold Count Analysis:

    • Weigh a portion of the feed sample and perform serial dilutions in a sterile diluent.

    • Plate the dilutions onto appropriate fungal growth media (e.g., Potato Dextrose Agar).

    • Incubate the plates under conditions suitable for mold growth.

    • Count the number of colony-forming units (CFUs) and express the result as CFU per gram of feed.

  • Mycotoxin Analysis:

    • Use a portion of the collected sub-sample for mycotoxin analysis.

    • Extract potential mycotoxins from the feed using appropriate solvents.

    • Analyze the extract for the presence and concentration of specific mycotoxins (e.g., aflatoxins, deoxynivalenol, zearalenone) using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

Safety and Handling

This compound and solutions containing propionic acid should be handled with care. They can be corrosive to the skin and eyes.[11][14][19][20][21] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Conclusion

This compound is a highly effective mold inhibitor for animal feed, with a well-understood mechanism of action and proven efficacy. Its superior water solubility makes it a preferred choice over other propionate salts. By implementing the detailed application notes and experimental protocols provided, researchers and professionals can effectively utilize and evaluate this compound to maintain feed quality, prevent mycotoxin contamination, and safeguard animal health and performance.

References

Application Notes and Protocols: The Role of Ammonium Propionate as a Silage Additive for Enhanced Aerobic Stability

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Silage is a critical component of livestock feed, preserved through anaerobic fermentation. However, upon exposure to air during feed-out, it becomes susceptible to aerobic spoilage, primarily driven by the growth of yeasts and molds. This deterioration leads to significant losses in dry matter (DM), nutritive value, and can result in the production of mycotoxins, posing a risk to animal health. Chemical additives, particularly those based on propionic acid and its salts, are widely used to inhibit the growth of these spoilage microorganisms and improve the aerobic stability of silage. Among these, ammonium propionate is noted for its high water solubility, which may enhance its efficacy.[1]

This document provides a detailed overview of the role of this compound and related propionic acid-based additives in preserving silage, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Mechanism of Action

Propionic acid and its salts, like this compound, function as potent antifungal agents. The primary mechanism involves the undissociated form of propionic acid penetrating the cell walls of yeasts and molds.[2] Inside the cell, where the pH is higher, the acid dissociates, releasing protons (H+) and lowering the internal pH. To counteract this, the fungal cell expends significant energy attempting to pump out the excess protons, eventually leading to cell death.[2] The effectiveness of propionic acid is pH-dependent, with a greater proportion of the acid being in its active, undissociated form at the lower pH typical of well-fermented silage.[3]

cluster_outside Silage Environment (Low pH) cluster_cell Yeast / Mold Cell (Neutral pH) Propionate Propionate Undissociated_PA Undissociated Propionic Acid Propionate->Undissociated_PA H+ Dissociated_PA Dissociated Propionic Acid Undissociated_PA->Dissociated_PA Crosses Cell Wall H_Pump Proton Pump Dissociated_PA->H_Pump H+ Energy_Depletion ATP -> ADP (Energy Depletion) Cell_Death Cell Death Energy_Depletion->Cell_Death H_Pump->Energy_Depletion

Caption: Mechanism of propionic acid's antifungal activity.

Data Presentation: Efficacy of Propionate-Based Additives

The following tables summarize quantitative data from various studies investigating the effects of propionic acid-based additives on silage aerobic stability.

Table 1: Effect of Additives on Aerobic Stability

Additive TypeApplication Rate (% of Fresh Weight)CropAerobic Stability (Hours)Control (Untreated) Stability (Hours)Reference
Ammonium Hydroxide0.3% NCorn82.032.3[4]
Buffered Propionic Acid0.3%Corn69.032.3[4]
Buffered Propionic Acid0.1%Corn42.032.3[5]
Buffered Propionic Acid0.2%Corn52.732.3[5]
Calcium Propionate0.5%Alfalfa>166130[6]
Calcium Propionate1.0%Alfalfa>168130[6]

Aerobic stability is defined as the time taken for the silage temperature to rise 2°C above the ambient temperature.

Table 2: Effect of Additives on Yeast and Mold Populations

Additive TypeCropYeast Count (log10 cfu/g)Control Yeast Count (log10 cfu/g)Mold Count (log10 cfu/g)Control Mold Count (log10 cfu/g)Reference
Formic, Propionic Acid & Ammonium Ions (FPA+i)Corn7.417.934.665.18[7][8]
Calcium Propionate (1.0% FW)AlfalfaNot specifiedNot specified<2.04.34[6]
Ammonia-treatedCornDelayed growthRapid increase after air exposureDelayed growthRapid increase after air exposure[4]

Table 3: Effect of Additives on Fermentation and Spoilage Indicators

Additive TypeCropFinal pH (after aerobic exposure)Control Final pHDry Matter Loss (%)Control DM Loss (%)Reference
Calcium Propionate (1.0% FW)Alfalfa~4.5 (stable for >7 days)>8.0 (after ~5 days)4.317.23[6]
Propionic Acid (0.2% FW)CornDelayed increaseRapid increaseNot specifiedNot specified[9]

Experimental Protocols

This section outlines a comprehensive protocol for evaluating the efficacy of this compound as a silage additive.

Protocol 1: Silage Preparation and Treatment

  • Forage Harvesting: Harvest the desired crop (e.g., whole-plant corn, alfalfa) at the target dry matter (DM) content (typically 30-35% for corn). Chop the forage to a theoretical length of 1-2 cm.

  • Sample Homogenization: Thoroughly mix the chopped forage to ensure uniformity.

  • Sub-sampling: Divide the homogenized forage into representative sub-samples for each treatment group (e.g., Control, this compound at various application rates). A typical sample size for laboratory silos is 1.5-2.0 kg.

  • Additive Application:

    • For the control group, apply an equivalent volume of deionized water.

    • For treatment groups, prepare a solution of this compound to achieve the desired application rate (e.g., 0.1%, 0.2%, 0.3% of fresh forage weight).

    • Evenly spray the solution onto the forage sub-sample and mix thoroughly for at least 5 minutes to ensure uniform distribution.

  • Ensiling:

    • Pack the treated forage into laboratory-scale silos (e.g., PVC or glass jars with fermentation locks).

    • Compact the forage to a density of approximately 600-700 kg/m ³ to remove as much air as possible.

    • Seal the silos and store them in a dark, temperature-controlled environment (e.g., 20-25°C) for a minimum of 45-60 days.

Protocol 2: Aerobic Stability Testing

  • Silo Opening: After the ensiling period, open the silos. Discard the top 5 cm of silage to avoid analyzing potentially spoiled material from the surface.

  • Sample Preparation: Empty the remaining silage from the silo and mix it gently to create a homogenous sample.

  • Aerobic Exposure:

    • Place approximately 1 kg of the mixed silage into an insulated container (e.g., polystyrene box). Do not compact the material.[4]

    • Place temperature probes in the geometric center of the silage mass and one probe outside the container to record the ambient temperature.

    • Cover the container with a double layer of cheesecloth to prevent contamination while allowing air exposure.

  • Data Logging: Record the silage and ambient temperatures at regular intervals (e.g., every 30-60 minutes) using a data logger.

  • Determining Stability: Aerobic stability is defined as the number of hours until the silage temperature exceeds the ambient temperature by 2°C.[4] Alternatively, stability can be defined as the time until the silage pH increases by 0.5 units from its initial value at silo opening.

  • Sampling During Exposure: Collect sub-samples (approx. 20g) at defined time points (e.g., 0, 24, 48, 96, 168 hours) during the aerobic stability test for further analysis.

cluster_prep Phase 1: Silage Preparation cluster_test Phase 2: Aerobic Stability Testing Harvest 1. Harvest & Chop Forage Mix 2. Homogenize Forage Harvest->Mix Treat 3. Apply Additive (e.g., this compound) Mix->Treat Ensil 4. Pack & Seal Lab Silos Treat->Ensil Store 5. Incubate (45-60 days) Ensil->Store Open 6. Open Silos & Mix Silage Store->Open Expose 7. Place in Insulated Container Open->Expose Monitor 8. Monitor Temperature (Silage vs. Ambient) Expose->Monitor Analyze 9. Sub-sample for Microbial & Chemical Analysis Monitor->Analyze Determine 10. Determine Stability (Time to T° > Ambient + 2°C) Monitor->Determine

Caption: Experimental workflow for evaluating silage additives.

Protocol 3: Microbiological and Chemical Analysis

  • Sample Preparation: For each sample collected, weigh 10g of silage and homogenize it with 90 mL of sterile Ringer's solution.

  • Serial Dilutions: Perform a 10-fold serial dilution of the homogenate.

  • Microbial Enumeration:

    • Yeasts and Molds: Plate the dilutions onto Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) supplemented with an antibacterial agent (e.g., chloramphenicol). Incubate at 25°C for 3-5 days before counting colony-forming units (CFU).

    • Lactic Acid Bacteria (LAB): Plate onto de Man, Rogosa and Sharpe (MRS) agar and incubate anaerobically at 30°C for 48 hours.

  • Chemical Analysis:

    • pH: Measure the pH of a water extract of the silage (10g silage in 100 mL deionized water).

    • Dry Matter (DM): Dry a known weight of silage at 60-65°C for 48 hours or at 105°C overnight until a constant weight is achieved.

    • Organic Acids (Lactic, Acetic, Propionic): Analyze the water extract using High-Performance Liquid Chromatography (HPLC).

Logical Relationships

The application of this compound is directly linked to the inhibition of spoilage microorganisms, which in turn preserves the nutritional quality and extends the aerobic stability of the silage.

AP This compound Application Inhibit Inhibition of Yeast & Mold Growth AP->Inhibit Preserve Preservation of Lactic Acid & Sugars Inhibit->Preserve Stable Improved Aerobic Stability Preserve->Stable Quality Maintained Nutritional Quality (Higher DM & Energy) Stable->Quality

Caption: Relationship between this compound and silage quality.

Conclusion

This compound and other propionate-based additives are effective tools for mitigating the challenges of aerobic spoilage in silage. By directly inhibiting the proliferation of yeasts and molds, these additives extend the period the feed can remain stable when exposed to air. This preservation of nutrients not only prevents economic losses but also ensures the delivery of high-quality, safe feed to livestock. The protocols and data presented here provide a framework for researchers to further investigate and optimize the use of these valuable silage preservatives.

References

Protocol for Using Ammonium Propionate as a Fungicide for Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium propionate, the ammonium salt of propionic acid, is a compound recognized for its fungicidal and bactericidal properties.[1] While extensively utilized as a preservative for stored grains and animal feed, its application as a fungicide for active crop protection is an emerging area of investigation.[2] This document provides a comprehensive overview of the current understanding of this compound's fungicidal action and outlines protocols for its experimental application in a research setting for crop protection. Given the limited availability of established field application rates, the following protocols are intended as a guide for research and development purposes.

Mechanism of Action

The primary fungicidal activity of this compound is attributed to the action of propionic acid.[1][3] In an acidic environment, this compound dissociates, releasing free propionic acid, which can penetrate the fungal cell membrane.[1][3] The proposed mechanisms of action are twofold:

  • Disruption of Cellular Metabolism: Inside the fungal cell, which has a more neutral pH, the propionic acid dissociates, acidifying the cytoplasm.[4] This process consumes cellular energy as the fungus attempts to expel protons to maintain pH homeostasis, ultimately inhibiting growth.[4] Furthermore, propionic acid is converted to propionyl-CoA, which can inhibit key metabolic enzymes, such as pyruvate dehydrogenase, disrupting cellular respiration.

  • Induction of Apoptosis: Recent studies indicate that propionic acid can induce mitochondria-mediated apoptosis in fungal cells.[5][6][7] This programmed cell death pathway is initiated by the accumulation of reactive oxygen species (ROS), leading to a cascade of events including metacaspase activation, mitochondrial membrane depolarization, calcium accumulation, and the release of cytochrome c into the cytosol.[5][6][7][8]

Data Presentation

The following tables summarize the available quantitative data from in-vitro studies on the efficacy of propionates against various fungal pathogens. It is important to note that these values are indicative and may vary based on environmental conditions, fungal strain, and application method.

Table 1: In-Vitro Efficacy of Propionic Acid Against Soilborne Plant Pathogens

Fungal PathogenMinimum Inhibitory Concentration (MIC) of Propionic Acid
Rhizoctonia solani0.4%
Macrophomina phaseolina0.5%
Sclerotinia sclerotiorum0.5%
Fusarium oxysporum0.6%
Botrytis cinerea0.7%

Source: Adapted from Şehirli and Saydam, 2016.[9]

Table 2: Antibacterial Efficacy of this compound at Different pH Levels

pHMinimum Inhibitory Concentration (MIC)
5.00.01%
6.50.5%

Source: A.M Foodchem.[3]

Experimental Protocols

The following protocols are designed for laboratory and controlled environment studies to evaluate the efficacy and phytotoxicity of this compound as a crop fungicide.

Protocol 1: In-Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a target fungal pathogen.

Materials:

  • This compound solution (stock solution of known concentration)

  • Target fungal pathogen culture

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes, pipettes, and spreader

  • pH meter and buffers

  • Incubator

Methodology:

  • Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • pH Adjustment: Adjust the pH of the molten PDA to desired levels (e.g., 5.0, 6.0, 6.5) using sterile acidic or basic solutions. The efficacy of propionate is pH-dependent.[1][3]

  • Incorporation of this compound: Add various concentrations of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01%, 0.1%, 0.5%, 1.0%). Pour the amended and control (no this compound) media into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish. Calculate the percentage of growth inhibition compared to the control. The lowest concentration that completely inhibits visible growth is the MIC.

  • MFC Determination: To determine the MFC, transfer the mycelial plugs from the plates with no visible growth to fresh, non-amended PDA plates. The lowest concentration from which the fungus fails to regrow is the MFC.

Protocol 2: Plant-Based Efficacy and Phytotoxicity Assay (Detached Leaf/Fruit Assay)

This protocol assesses the protective and curative efficacy of this compound and evaluates potential phytotoxicity on plant tissues.

Materials:

  • Healthy, young, and fully expanded leaves or fruits from the target crop

  • This compound solutions of varying concentrations

  • Spore suspension of the target fungal pathogen (concentration adjusted to e.g., 1 x 10^5 spores/mL)

  • Sterile water

  • Humid chambers (e.g., plastic boxes with moist filter paper)

  • Spray bottle or atomizer

Methodology:

  • Plant Material Preparation: Gently wash and surface-sterilize the leaves or fruits. Allow them to air dry in a sterile environment.

  • Protective Efficacy:

    • Spray a set of leaves/fruits with different concentrations of this compound solution until runoff.

    • Include a positive control (commercial fungicide) and a negative control (sterile water).

    • Allow the treated surfaces to dry for a specified period (e.g., 24 hours).

    • Inoculate the treated surfaces with a known volume of the fungal spore suspension.

  • Curative Efficacy:

    • Inoculate a separate set of leaves/fruits with the fungal spore suspension.

    • After a specified incubation period (e.g., 24 hours), spray the inoculated surfaces with different concentrations of this compound solution.

  • Phytotoxicity Assessment:

    • Spray a set of non-inoculated leaves/fruits with the this compound solutions.

    • Observe for any signs of damage such as chlorosis, necrosis, or burning over several days.

  • Incubation and Assessment: Place all treated and control plant materials in humid chambers and incubate under optimal conditions for disease development.

  • Data Collection: After a suitable incubation period (e.g., 5-7 days), assess the disease severity (e.g., percentage of leaf area infected, lesion diameter). For the phytotoxicity assay, score the level of plant tissue damage.

Mandatory Visualization

Fungicide_Experimental_Workflow cluster_prep Preparation Phase cluster_invitro In-Vitro Assay cluster_inplanta In-Planta Assay A Prepare this compound Stock Solutions D Prepare Amended Growth Media A->D H Protective Treatment: Spray Plant Material A->H I Curative Treatment: Inoculate then Spray A->I J Phytotoxicity Test: Spray without Inoculation A->J B Culture Target Fungal Pathogen E Inoculate Media with Pathogen B->E B->I K Inoculate Protective Treatment Group B->K C Prepare Plant Material (Leaves/Fruits) C->H C->I C->J D->E F Incubate and Measure Mycelial Growth E->F G Determine MIC & MFC F->G M Assess Disease Severity & Phytotoxicity H->K L Incubate all Plant Material I->L J->L K->L L->M

Caption: Experimental workflow for evaluating this compound as a fungicide.

Propionate_Apoptosis_Pathway cluster_cell Fungal Cell cluster_mito Mitochondrion Propionic_Acid_Ext Propionic Acid (External) Cell_Membrane Cell Membrane Propionic_Acid_Ext->Cell_Membrane Propionic_Acid_Int Propionic Acid (Internal) Cell_Membrane->Propionic_Acid_Int ROS Reactive Oxygen Species (ROS) Accumulation Propionic_Acid_Int->ROS induces Mito_Mem_Depol Mitochondrial Membrane Depolarization Ca_Accum Calcium (Ca2+) Accumulation Mito_Mem_Depol->Ca_Accum Cyt_C_Release Cytochrome c Release Ca_Accum->Cyt_C_Release Apoptosis Apoptosis (Programmed Cell Death) Cyt_C_Release->Apoptosis triggers ROS->Mito_Mem_Depol causes Metacaspase Metacaspase Activation ROS->Metacaspase leads to Metacaspase->Apoptosis

Caption: Proposed signaling pathway for propionate-induced apoptosis in fungi.

References

Application Notes and Protocols for Ammonium Propionate as a Mobile Phase Additive in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In reversed-phase and hydrophilic interaction chromatography (HILIC), mobile phase additives are crucial for achieving optimal separation of ionizable compounds. These additives, typically volatile buffers, control the pH of the mobile phase, which in turn influences the retention, peak shape, and selectivity of analytes. While ammonium acetate and ammonium formate are commonly employed, ammonium propionate offers a valuable alternative, particularly when fine-tuning separations within a specific pH range.

This compound is a volatile salt, making it fully compatible with mass spectrometry (MS) detection, as it can be readily removed in the gas phase within the MS source.[1][2] Propionic acid has a pKa of approximately 4.87; therefore, this compound is an effective buffer in the pH range of roughly 3.9 to 5.9. This makes it particularly useful for methods requiring stable pH control in the mid-acidic range to ensure consistent ionization states of analytes and stationary phase silanols. The slightly higher hydrophobicity of the propionate ion compared to formate or acetate can also subtly influence selectivity for certain compounds.

This document provides detailed application notes and protocols for the effective use of this compound as a mobile phase additive in HPLC and LC-MS applications.

Application Note: Separation of Weakly Acidic and Basic Pharmaceutical Compounds

Objective: To develop a robust HPLC-UV/MS method for the simultaneous separation and quantification of a mixture of weakly acidic and basic pharmaceutical compounds.

Rationale for Using this compound:

The selected analytes exhibit pKa values between 4.0 and 7.0. To achieve reproducible retention times and symmetrical peak shapes, the mobile phase pH must be tightly controlled within a range where the ionization state of the analytes is consistent. An operating pH of 4.5 was chosen to ensure the weak acids are primarily in their non-ionized, more retained form, while the weak bases are in their ionized, less retained form, providing a good separation window.

This compound is an ideal buffer for this pH range. Furthermore, its volatility ensures compatibility with subsequent ESI-MS detection without causing ion suppression or source contamination, a common issue with non-volatile buffers like phosphate.[2] The propionate counter-ion may also offer alternative selectivity compared to formate or acetate for closely eluting species.

Chromatographic Conditions:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 2.7 µm
Mobile Phase A 10 mM this compound in Water, pH 4.5
Mobile Phase B Acetonitrile with 0.1% Propionic Acid
Gradient 5% to 95% B in 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
UV Detection 254 nm
MS Detection ESI Positive and Negative Ion Modes

Data Summary:

The following table presents a hypothetical comparison of chromatographic performance for a critical pair of analytes using different volatile buffers at a constant concentration of 10 mM and pH 4.5.

Mobile Phase AdditiveAnalyte 1 Retention Time (min)Analyte 2 Retention Time (min)Resolution (Rs)Analyte 1 Tailing Factor
This compound 4.254.502.11.1
Ammonium Acetate 4.204.421.81.3
Ammonium Formate 4.184.381.71.4

As indicated in the table, the use of this compound provided a slight increase in retention and improved resolution for the critical pair, along with better peak symmetry (lower tailing factor).

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Buffer (pH 4.5)

Materials:

  • This compound (ACS grade or higher)

  • Propionic Acid (HPLC grade)

  • HPLC-grade Water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • 0.22 µm membrane filter

Procedure:

  • Weighing: Weigh out the required amount of this compound to prepare a 10 mM solution. For 1 liter of buffer, this would be approximately 0.911 g of this compound (molar mass ≈ 91.11 g/mol ).

  • Dissolution: Dissolve the this compound in approximately 900 mL of HPLC-grade water in a clean beaker with a magnetic stirrer.

  • pH Adjustment: Place the calibrated pH electrode into the solution. Slowly add propionic acid dropwise while stirring until the pH of the solution reaches 4.5.

  • Final Volume: Quantitatively transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filtration and Degassing: Filter the buffer solution through a 0.22 µm membrane filter to remove any particulates. Degas the solution using vacuum filtration, sonication, or helium sparging before use.[3]

Protocol 2: General HPLC Method for Analyte Separation

Setup:

  • System Preparation: Ensure the HPLC system is clean and primed. If switching from a mobile phase containing a non-volatile buffer, flush the system thoroughly with a water/organic solvent mixture.[4]

  • Mobile Phase Installation: Install the prepared Mobile Phase A (10 mM this compound, pH 4.5) and Mobile Phase B (Acetonitrile with 0.1% Propionic Acid) on the appropriate solvent lines of the HPLC system.

  • Column Installation and Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (e.g., 95% A, 5% B) at the specified flow rate until a stable baseline is achieved (typically 15-20 column volumes).

Execution:

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions, preferably at a composition weaker than the starting mobile phase to ensure good peak shape.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software with the specified gradient, flow rate, column temperature, injection volume, and detector settings.

  • Injection: Inject a blank (sample solvent) first, followed by standards and samples.

  • Data Acquisition: Acquire the chromatograms and mass spectra.

Post-Run:

  • Column Flushing: After the analysis, flush the column with a mobile phase of high organic content (e.g., 95% Acetonitrile/5% Water) to remove any strongly retained compounds.

  • System Shutdown: Store the column in an appropriate solvent (typically acetonitrile/water) as recommended by the manufacturer.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis prep_buffer Prepare 10mM Ammonium Propionate Buffer (pH 4.5) equilibrate Equilibrate C18 Column prep_buffer->equilibrate prep_mobile_phase Prepare Mobile Phase B (Acetonitrile + 0.1% Propionic Acid) prep_mobile_phase->equilibrate prep_sample Dissolve Sample in Initial Mobile Phase Conditions inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Separation inject->run_gradient detect_uv UV Detection (254 nm) run_gradient->detect_uv detect_ms ESI-MS Detection (Positive/Negative Modes) run_gradient->detect_ms analyze Analyze Data: Retention Time, Peak Area, Resolution detect_uv->analyze detect_ms->analyze

Caption: Experimental workflow for HPLC-UV/MS analysis using this compound.

Buffer_Choice start Need to Separate Ionizable Analytes? ms_compat Is MS Detection Required? start->ms_compat Yes non_volatile Use Non-Volatile Buffer (e.g., Phosphate) ms_compat->non_volatile No volatile Use Volatile Buffer ms_compat->volatile Yes ph_range What is the Desired Mobile Phase pH? ph_low pH 2-4 ph_range->ph_low Acidic ph_mid pH 4-6 ph_range->ph_mid Mid-Range ph_high pH > 7 ph_range->ph_high Basic volatile->ph_range formate Ammonium Formate ph_low->formate propionate This compound ph_mid->propionate acetate Ammonium Acetate ph_mid->acetate bicarbonate Ammonium Bicarbonate ph_high->bicarbonate

Caption: Decision logic for selecting a volatile buffer in HPLC-MS.

References

Determining the Effective Dosage of Ammonium Propionate for Grain Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium propionate is a widely utilized mold and yeast inhibitor in the preservation of stored grains and animal feed. As the ammonium salt of propionic acid, it offers a less corrosive and safer handling alternative to pure propionic acid while maintaining high efficacy. Its primary function is to prevent the growth of spoilage microorganisms, thereby preserving the nutritional quality and extending the shelf-life of the grain. The effectiveness of this compound is critically dependent on its dosage, which is influenced by factors such as the moisture content of the grain and the desired duration of storage.

These application notes provide a comprehensive guide to determining the effective dosage of this compound for grain preservation. This document includes quantitative data on application rates, detailed experimental protocols for efficacy testing, and visualizations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Recommended Application Rates

The following tables summarize the recommended application rates for propionic acid-based preservatives, including blends with this compound, for the preservation of whole and crushed grains at various moisture content levels. These rates are critical for ensuring effective mold inhibition and preventing spoilage.[1]

Table 1: Application Rates for Whole Grain Preservation

Grain Moisture (%)Application Rate (Liters/Tonne) for 1-3 monthsApplication Rate (Liters/Tonne) for 3-6 monthsApplication Rate (Liters/Tonne) for 6-12 months
165.56.37.0
186.57.78.5
207.58.810.0
228.510.011.5
249.511.513.5
2611.513.5-

Source: Adapted from data on propionic acid-based preservatives.[1][2]

Table 2: Application Rates for Crushed Grains, Peas, Beans, and Lupin

Grain Moisture (%)Application Rate (Liters/Tonne) for 1-3 monthsApplication Rate (Liters/Tonne) for 3-6 monthsApplication Rate (Liters/Tonne) for 6-12 months
166.07.07.7
187.28.59.4
208.39.711.0
229.411.012.7
2410.512.714.9
2612.714.9-

Note: Application rates for crushed grains are generally higher due to the increased surface area available for microbial growth.[1]

Experimental Protocols

To determine the effective dosage of this compound for a specific grain type and storage condition, a series of experiments can be conducted. The following protocols outline the key methodologies.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that will inhibit the visible growth of a specific mold species.

1. Materials:

  • Pure cultures of relevant grain spoilage fungi (e.g., Aspergillus flavus, Penicillium spp., Fusarium spp.)

  • This compound stock solution (sterile)

  • Grain-based agar medium (e.g., Potato Dextrose Agar supplemented with grain extract)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative growth assessment)

  • Incubator

2. Procedure:

  • Prepare a serial dilution of the this compound stock solution in the liquid grain-based medium.

  • Inoculate each well of the microtiter plate with a standardized suspension of fungal spores.

  • Add the different concentrations of this compound to the wells. Include a positive control (no this compound) and a negative control (no fungal spores).

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-30°C) for a specified period (e.g., 3-7 days).

  • Visually inspect the wells for turbidity (a sign of growth) or use a spectrophotometer to measure optical density.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Grain Challenge Test

This protocol evaluates the efficacy of this compound in preventing mold growth on actual grain samples.[3][4]

1. Materials:

  • Grain samples of a known moisture content

  • This compound solutions of varying concentrations

  • Spray chamber or atomizer for uniform application

  • Sealed containers for storage (e.g., glass jars with airtight lids)

  • Incubator with controlled temperature and humidity

  • Stereomicroscope for visual assessment of mold growth

  • Apparatus for mycotoxin analysis (e.g., HPLC, ELISA kits) (optional)

2. Procedure:

  • Grain Preparation: Obtain clean, untreated grain. The moisture content can be adjusted by adding a calculated amount of sterile distilled water and allowing it to equilibrate for 24-48 hours.

  • Inoculation: Inoculate the grain with a known concentration of spores from relevant spoilage fungi. This ensures a consistent microbial challenge.

  • Treatment Application: Uniformly apply the different concentrations of the this compound solution to the inoculated grain samples. A control group with no treatment is essential.

  • Storage: Place the treated grain samples in sealed containers and store them under conditions that favor mold growth (e.g., 25°C and 85% relative humidity).

  • Evaluation: At regular intervals (e.g., 7, 14, 21, and 28 days), visually assess the grain for mold growth using a stereomicroscope. A rating scale can be used to quantify the extent of mold coverage.

  • Quantitative Analysis (Optional):

    • Fungal Plate Counts: Enumerate the fungal population by plating serial dilutions of a grain suspension onto a suitable agar medium.

    • Mycotoxin Analysis: Analyze the grain for the presence and concentration of mycotoxins produced by the spoilage fungi.

Mandatory Visualizations

Signaling Pathway of Mold Inhibition by Propionate

G Figure 1: Biochemical Pathway of Propionate's Antifungal Action cluster_cell Fungal Cell Propionate Propionate Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA Activation Pyruvate_Dehydrogenase Pyruvate Dehydrogenase (Key Metabolic Enzyme) Propionyl-CoA->Pyruvate_Dehydrogenase Inhibits TCA_Cycle TCA Cycle Pyruvate_Dehydrogenase->TCA_Cycle Feeds into ATP_Production ATP Production TCA_Cycle->ATP_Production Cellular_Respiration Cellular Respiration ATP_Production->Cellular_Respiration Mold_Growth_Inhibition Inhibition of Mold Growth Cellular_Respiration->Mold_Growth_Inhibition Disruption leads to

Figure 1: Biochemical Pathway of Propionate's Antifungal Action

Experimental Workflow for Determining Effective Dosage

G Figure 2: Workflow for Grain Preservative Efficacy Testing Start Start Grain_Prep Grain Preparation (Cleaning & Moisture Adjustment) Start->Grain_Prep Inoculation Inoculation with Spoilage Fungi Grain_Prep->Inoculation Treatment Application of Ammonium Propionate Concentrations Inoculation->Treatment Storage Controlled Storage (Temperature & Humidity) Treatment->Storage Evaluation Periodic Evaluation Storage->Evaluation Visual Visual Assessment of Mold Growth Evaluation->Visual Qualitative Quantitative Quantitative Analysis (Plate Counts, Mycotoxins) Evaluation->Quantitative Quantitative Data_Analysis Data Analysis & Dosage Determination Visual->Data_Analysis Quantitative->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Grain Preservative Efficacy Testing

References

Preparation of Ammonium Propionate Buffer Solutions for Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium propionate is a volatile buffer solution frequently utilized in analytical chemistry, particularly for applications involving high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its volatility is a key advantage, as it can be easily removed from the sample during analysis, preventing interference with detection and maintaining the cleanliness of the analytical instrumentation.[1][2][3][4][5] This buffer is effective in the pH ranges of approximately 3.9 to 5.9 and 8.3 to 10.3, corresponding to the pKa values of propionic acid and the ammonium ion, respectively. The pKa of propionic acid is approximately 4.87[6][7][8][9], while the pKa of the ammonium ion is around 9.25. Proper preparation of this buffer is crucial to ensure accurate and reproducible analytical results.

These application notes provide detailed protocols for the preparation of this compound buffer solutions at various concentrations and pH values.

Data Presentation

The following tables summarize the approximate volumes of stock solutions required to prepare 100 mL of this compound buffer at various pH values and concentrations. These values are calculated based on the Henderson-Hasselbalch equation:

pH = pKa + log([Propionate]/[Propionic Acid]) for the acidic range, and pOH = pKb + log([Ammonium]/[Ammonia]) for the basic range (where pH = 14 - pOH).

Table 1: Preparation of 100 mL this compound Buffer (Acidic Range)

Target pHVolume of 1 M Propionic Acid (mL)Volume of 1 M Ammonium Hydroxide (mL)
4.088.611.4
4.281.718.3
4.472.927.1
4.662.237.8
4.850.050.0
5.037.862.2
5.227.172.9
5.418.381.7
5.611.488.6

Table 2: Preparation of 100 mL this compound Buffer (Basic Range)

Target pHVolume of 1 M Propionic Acid (mL)Volume of 1 M Ammonium Hydroxide (mL)
8.585.114.9
8.777.922.1
8.968.531.5
9.157.142.9
9.344.455.6
9.532.267.8
9.722.177.9
9.914.985.1
10.19.590.5

Experimental Protocols

Materials and Reagents
  • Propionic acid (CH₃CH₂COOH), analytical grade or higher

  • Ammonium hydroxide (NH₄OH), 28-30% solution, analytical grade or higher

  • High-purity water (e.g., Milli-Q or deionized water)

  • Calibrated pH meter

  • Volumetric flasks

  • Graduated cylinders

  • Pipettes

  • Stir plate and stir bar

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions
  • Propionic acid is corrosive and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood.[10][11][12]

  • Ammonium hydroxide is corrosive and has a pungent odor. Work in a well-ventilated fume hood and avoid inhaling the vapors.[13]

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals.[14]

  • In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[12][15]

Protocol 1: Preparation of 1 M Stock Solutions

1.1 Preparation of 1 M Propionic Acid Stock Solution:

  • Add approximately 500 mL of high-purity water to a 1 L volumetric flask.

  • In a fume hood, carefully measure 74.08 mL of concentrated propionic acid (density ≈ 0.99 g/mL, MW = 74.08 g/mol ) using a graduated cylinder.

  • Slowly add the propionic acid to the volumetric flask containing water while gently swirling.

  • Allow the solution to cool to room temperature.

  • Add high-purity water to the 1 L mark.

  • Mix the solution thoroughly by inverting the flask several times.

  • Label the flask clearly as "1 M Propionic Acid".

1.2 Preparation of 1 M Ammonium Hydroxide Stock Solution:

  • Add approximately 500 mL of high-purity water to a 1 L volumetric flask.

  • In a fume hood, carefully measure approximately 67.6 mL of concentrated ammonium hydroxide (28-30% NH₃, density ≈ 0.90 g/mL, MW of NH₃ = 17.03 g/mol ).

  • Slowly add the ammonium hydroxide to the volumetric flask containing water while gently swirling.

  • Allow the solution to cool to room temperature.

  • Add high-purity water to the 1 L mark.

  • Mix the solution thoroughly by inverting the flask several times.

  • Label the flask clearly as "1 M Ammonium Hydroxide".

Protocol 2: Preparation of this compound Buffer (Example: 100 mL of 100 mM Buffer at pH 4.8)
  • To a 100 mL volumetric flask, add 5.0 mL of the 1 M propionic acid stock solution.

  • Add 5.0 mL of the 1 M ammonium hydroxide stock solution.

  • Add approximately 80 mL of high-purity water.

  • Place a calibrated pH electrode into the solution and monitor the pH while stirring.

  • If necessary, adjust the pH to 4.8 by adding small increments of either the 1 M propionic acid or 1 M ammonium hydroxide stock solution.

  • Once the desired pH is reached, remove the pH electrode and rinse it with deionized water.

  • Bring the final volume to 100 mL with high-purity water.

  • Mix the solution thoroughly.

  • Filter the buffer solution through a 0.22 µm or 0.45 µm filter, especially if it is intended for HPLC or LC-MS applications.[9][16]

  • Store the buffer in a tightly sealed, clearly labeled container at 2-8°C.[17][18] Due to its volatility, it is recommended to prepare fresh buffer for optimal performance.

Visualization of Experimental Workflow and Buffer Chemistry

Buffer_Preparation_Workflow start Start prep_stocks Prepare 1 M Stock Solutions (Propionic Acid & Ammonium Hydroxide) start->prep_stocks calc_vols Calculate Required Volumes (Henderson-Hasselbalch) prep_stocks->calc_vols mix_components Mix Stock Solutions and Water calc_vols->mix_components adjust_ph Adjust pH with Stock Solutions mix_components->adjust_ph final_vol Bring to Final Volume adjust_ph->final_vol filter Filter Buffer (0.22 µm or 0.45 µm) final_vol->filter store Store at 2-8°C filter->store end End store->end

Caption: Workflow for the preparation of this compound buffer.

Buffer_Equilibrium cluster_acidic Acidic Buffering Range (pH ≈ 4.87) cluster_basic Basic Buffering Range (pH ≈ 9.25) PropionicAcid CH₃CH₂COOH Propionic Acid PropionateIon CH₃CH₂COO⁻ Propionate Ion PropionicAcid->PropionateIon pKa ≈ 4.87 H_plus_acid {H⁺} AmmoniumIon NH₄⁺ Ammonium Ion Ammonia NH₃ Ammonia AmmoniumIon->Ammonia pKa ≈ 9.25 H_plus_base {H⁺}

Caption: Chemical equilibria of the this compound buffer system.

References

Application Notes and Protocols: Ammonium Propionate in Cosmetics for pH Control and Spoilage Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium propionate, the ammonium salt of propionic acid, serves as a dual-function ingredient in cosmetic formulations, acting as both a pH controller and a preservative.[1] Its utility stems from its ability to establish a buffering system and its efficacy in inhibiting the growth of a wide range of microorganisms that can cause product spoilage.[1][2][3][4] These application notes provide detailed information on the use of this compound in cosmetics, including its physicochemical properties, mechanism of action, and regulatory status, alongside comprehensive experimental protocols for its evaluation.

Physicochemical Properties and Regulatory Information

This compound is a white crystalline solid that is highly soluble in water.[1] It is formed from the reaction of propionic acid and ammonia.[3] In the European Union, propionic acid and its salts, including this compound, are permitted for use as preservatives in cosmetic products at a maximum concentration of 2% by weight, calculated as propionic acid.[4]

Table 1: Physicochemical and Regulatory Data for this compound

PropertyValueReference
Chemical Formula C₃H₉NO₂[2]
Molecular Weight 91.11 g/mol [2]
Appearance White crystalline solid[1]
Solubility Soluble in water, ethanol, and acetic acid[1]
pKa of Propionic Acid 4.87[5][6][7]
EU Maximum Concentration 2% (as propionic acid)[4]

Mechanism of Action

pH Control

This compound functions as a buffering agent due to the equilibrium between propionic acid (a weak acid) and its conjugate base, the propionate ion. The pKa of propionic acid is approximately 4.87, which means the buffering capacity of this compound is most effective around this pH.[5][6][7] In a cosmetic formulation, this buffer system resists changes in pH that can be caused by the addition of other ingredients or by interaction with the skin. Maintaining a stable, slightly acidic pH is crucial for the stability of many cosmetic formulations and for preserving the natural acidity of the skin's protective barrier.[8][9][10]

Prevention of Spoilage

The primary role of this compound in preventing spoilage is through its antimicrobial properties.[1][2][3] Its mechanism of action involves the disruption of microbial metabolic processes, which inhibits the growth and proliferation of bacteria, molds, and yeasts.[2] The effectiveness of this compound as a preservative is highly dependent on the pH of the formulation.[1][3] It is significantly more effective in acidic conditions, where a greater proportion of the molecule exists in its undissociated, free propionic acid form.[1][3] This uncharged form can more readily penetrate the cell walls of microorganisms.

Table 2: Antimicrobial Efficacy of this compound

pHMinimum Inhibitory Concentration (MIC)
5.00.01%
6.50.5%

Note: Data derived from feed industry applications, indicating pH-dependent efficacy.

Experimental Protocols

Protocol 1: Evaluation of pH Buffering Capacity of this compound in a Cosmetic Emulsion

Objective: To determine the ability of this compound to resist changes in pH in a model oil-in-water (O/W) cosmetic emulsion upon the addition of an acid or a base.

Materials:

  • This compound

  • Model O/W emulsion base (without pH adjusters)

  • 0.1 M Hydrochloric acid (HCl) solution

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Calibrated pH meter and electrode

  • Beakers and magnetic stirrer

  • Burettes

Methodology:

  • Preparation of Test Samples:

    • Prepare a control sample by taking 100g of the model O/W emulsion base.

    • Prepare a test sample by incorporating a specific concentration of this compound (e.g., 1% w/w) into 100g of the model O/W emulsion base. Ensure complete dissolution and uniform distribution.

    • Allow both samples to equilibrate at room temperature for 24 hours.

  • Initial pH Measurement:

    • Measure and record the initial pH of both the control and test samples.

  • Acid Titration:

    • Place the control sample on a magnetic stirrer and begin gentle agitation.

    • Slowly add 0.1 M HCl in 0.5 mL increments from a burette.

    • After each addition, allow the pH to stabilize and record the reading.

    • Continue the titration until the pH drops by a predetermined amount (e.g., 2 pH units) or a specific volume of acid has been added.

    • Repeat the acid titration for the test sample containing this compound.

  • Base Titration:

    • Using fresh 100g samples of the control and test formulations, perform a similar titration using 0.1 M NaOH.

    • Add the base in 0.5 mL increments, recording the pH after each addition until the pH increases by a predetermined amount (e.g., 2 pH units).

  • Data Analysis:

    • Plot the pH of the samples against the volume of acid or base added for both the control and test samples.

    • The buffering capacity is indicated by the flatness of the titration curve. A smaller change in pH for a given volume of added acid or base in the test sample compared to the control demonstrates the buffering effect of this compound.

Protocol 2: Preservative Efficacy Testing (PET) of this compound in a Cosmetic Formulation (Challenge Test)

Objective: To evaluate the antimicrobial effectiveness of this compound in a cosmetic formulation against a panel of relevant microorganisms, based on ISO 11930 or USP <51> guidelines.

Materials:

  • Cosmetic formulation containing a specified concentration of this compound.

  • Control formulation (without this compound).

  • Standardized cultures of challenge microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).

  • Sterile containers for the formulation.

  • Incubator.

  • Neutralizing broth.

  • Agar plates for microbial enumeration.

Methodology:

  • Preparation of Inoculum:

    • Prepare standardized suspensions of each challenge microorganism to a known concentration (typically 10⁸ CFU/mL).

  • Inoculation of Samples:

    • Divide the control and test formulations into separate sterile containers for each microorganism.

    • Inoculate each container with a small volume of the corresponding microbial suspension to achieve an initial concentration of approximately 10⁵ to 10⁶ CFU/g in the product.

    • Thoroughly mix the inoculated products to ensure uniform distribution of the microorganisms.

  • Incubation:

    • Incubate the inoculated samples at a specified temperature (e.g., 20-25°C) for a period of 28 days.

  • Sampling and Microbial Enumeration:

    • At specified time intervals (e.g., Day 0, 7, 14, and 28), withdraw a 1g aliquot from each sample.

    • Transfer the aliquot to a neutralizing broth to inactivate the preservative.

    • Perform serial dilutions and plate onto appropriate agar media to determine the number of viable microorganisms (CFU/g).

  • Data Analysis and Interpretation:

    • Calculate the log reduction in the microbial count at each time point compared to the initial inoculum level.

    • Compare the log reduction in the test formulation to the control and to the acceptance criteria specified in the chosen standard (e.g., ISO 11930). For example, for bacteria, a log reduction of ≥ 3 by day 14 and no increase thereafter is often required.

Visualizations

Buffering_Mechanism cluster_0 Addition of Acid (H+) cluster_1 Addition of Base (OH-) Propionate_Ion Propionate Ion (CH3CH2COO-) Propionic_Acid Propionic Acid (CH3CH2COOH) Propionate_Ion->Propionic_Acid H+ consumed Propionic_Acid_2 Propionic Acid (CH3CH2COOH) Propionate_Ion_2 Propionate Ion (CH3CH2COO-) Propionic_Acid_2->Propionate_Ion_2 H+ donated Equilibrium pH ≈ pKa (4.87) [Propionic Acid] ≈ [Propionate Ion]

Caption: Buffering mechanism of this compound in cosmetic formulations.

PET_Workflow Start Start PET Prep_Formulation Prepare Test and Control Formulations Start->Prep_Formulation Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Formulation->Prep_Inoculum Inoculate Inoculate Formulations with Microorganisms Prep_Inoculum->Inoculate Incubate Incubate at 20-25°C for 28 Days Inoculate->Incubate Sample Sample at Day 0, 7, 14, 28 Incubate->Sample Enumerate Neutralize and Enumerate Viable Microorganisms Sample->Enumerate Analyze Calculate Log Reduction and Compare to Criteria Enumerate->Analyze End End PET Analyze->End

Caption: Experimental workflow for Preservative Efficacy Testing (PET).

pH_Spoilage_Relationship pH_Control pH Control by This compound Acidic_Env Maintains Acidic Environment (pH < 6) pH_Control->Acidic_Env Propionic_Acid_Form Favors Undissociated Propionic Acid Acidic_Env->Propionic_Acid_Form Microbial_Penetration Enhanced Penetration of Microbial Cell Walls Propionic_Acid_Form->Microbial_Penetration Metabolic_Disruption Disruption of Microbial Metabolism Microbial_Penetration->Metabolic_Disruption Spoilage_Prevention Prevention of Product Spoilage Metabolic_Disruption->Spoilage_Prevention

Caption: Relationship between pH control and spoilage prevention by this compound.

References

Application Notes and Protocols for Microbial Control in Poultry Litter Using Ammonium Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for applying ammonium propionate to poultry litter as a microbial control agent. The information is intended to guide research and development efforts in optimizing litter management strategies to enhance poultry health and food safety. While specific data on this compound is limited in publicly available literature, the protocols and data presented are based on the well-established antimicrobial properties of propionic acid and its salts, as well as established practices for other acidic litter amendments.

Introduction

This compound is the ammonium salt of propionic acid. Propionic acid is a well-documented fungicide and bactericide used in feed preservation and has shown efficacy in controlling pathogenic bacteria in poultry.[1][2][3] Its application to poultry litter aims to reduce microbial loads, particularly of foodborne pathogens such as Salmonella and Escherichia coli, and to control ammonia levels by lowering litter pH.[4][5][6] The antimicrobial action of propionic acid is attributed to its ability to penetrate the cell walls of microorganisms and disrupt their metabolism, particularly in its undissociated form.[2][7]

Data Summary: Efficacy of Propionic Acid and its Salts

The following tables summarize the known efficacy of propionic acid and related compounds against key microbial targets in poultry production.

Table 1: Minimum Inhibitory Concentration (MIC) of Propionic Acid against Various Bacteria [1]

BacteriumMIC (%)
Staphylococcus aureus0.25
Bacillus subtilis0.25
Escherichia coli0.25
Escherichia freundii0.125
Proteus vulgaris0.125
Pseudomonas aeruginosa0.25
Pseudomonas fluorescens0.25

Table 2: Effect of Acidic Litter Amendments on Microbial and Physicochemical Parameters

AmendmentApplication RateTarget Microbe/ParameterObserved EffectReference
Sulfuric Acid9.07, 18.14, 27.21 L/92.9 m²Salmonella spp.No Salmonella detected after treatment.[8]
Aluminum Sulfate22.7, 45.5, 68.0 kg/92.9 m²Salmonella spp.Salmonella was still recovered after treatment.[8]
Sodium Bisulfate (PLT)Multiple ApplicationsE. coliSignificantly decreased E. coli in litter.[9]
Humic Substances0.6% in feed and added to litterColiforms, Fecal ColiformsSignificantly lower counts in the litter.[10][11]
Ammonium Formate3 g/kg of dietE. coliLowered E. coli count in gut content.[12]
Propionic Acid (in feed)Not specifiedSalmonella spp.Reduced shedding in litter.[13]

Experimental Protocols

The following are detailed protocols for the application of this compound to poultry litter for research purposes. These protocols are based on established methods for other acidic litter amendments.

Protocol for Evaluating the Efficacy of this compound on Microbial Load in Poultry Litter

Objective: To determine the effect of different application rates of this compound on the populations of Salmonella, E. coli, and total coliforms in poultry litter.

Materials:

  • This compound (liquid or granular)

  • Poultry litter (used)

  • Spreader (hand-held or mechanical, calibrated)

  • Sterile sample collection bags

  • Personal Protective Equipment (PPE): gloves, mask, safety glasses

  • Microbiological growth media (e.g., XLD agar for Salmonella, MacConkey agar for E. coli and coliforms)

  • Incubator

  • pH meter

Methodology:

  • Litter Preparation:

    • Obtain used poultry litter from a commercial broiler house.

    • Thoroughly mix the litter to ensure homogeneity.

    • Distribute the litter into experimental pens or containers at a depth of approximately 3 inches.

  • This compound Application:

    • Based on preliminary studies or literature on similar products, establish a range of application rates. A suggested starting range, based on products like Poultry Guard, is 50, 100, and 150 lbs per 1000 ft² (approximately 2.4, 4.8, and 7.2 kg per 100 m²).[4]

    • Evenly apply the designated amount of this compound to the surface of the litter in each experimental unit. A control group with no treatment should be included.

    • For liquid formulations, dilute as per manufacturer's instructions and apply using a calibrated sprayer.

  • Sample Collection:

    • Collect litter samples at predetermined time points (e.g., 0, 24, 48, 72, and 96 hours post-application).

    • From each experimental unit, collect multiple sub-samples from different locations and depths and composite them into a single sample.

  • Microbiological Analysis:

    • Perform serial dilutions of the litter samples.

    • Plate the dilutions onto selective agar for the target bacteria.

    • Incubate the plates at the appropriate temperature and duration.

    • Count the number of colony-forming units (CFUs) and calculate the concentration of each target bacterium per gram of litter.

  • pH Measurement:

    • At each sampling time, measure the pH of the litter using a pH meter.

Protocol for Assessing the Impact of this compound on Ammonia Volatilization

Objective: To measure the effect of this compound application on the rate of ammonia release from poultry litter.

Materials:

  • This compound

  • Poultry litter

  • Ammonia flux chambers or a similar controlled environment system

  • Ammonia detection system (e.g., gas detection tubes, photoacoustic multi-gas monitor)

Methodology:

  • Litter Treatment:

    • Prepare experimental litter samples as described in Protocol 3.1.

    • Treat the litter with different rates of this compound.

  • Ammonia Measurement:

    • Place the treated litter samples into ammonia flux chambers.

    • Measure the concentration of ammonia being released from the litter at regular intervals over a period of several days or weeks.

  • Data Analysis:

    • Calculate the ammonia flux rate (e.g., in mg/m²/hr).

    • Compare the ammonia volatilization from the treated litter to the untreated control.

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows for the application of this compound in poultry litter management.

Microbial_Control_Pathway cluster_litter Poultry Litter Environment cluster_treatment This compound Application Uric Acid Uric Acid Microbial Decomposition Microbial Decomposition Uric Acid->Microbial Decomposition leads to Ammonia (NH3) Ammonia (NH3) Microbial Decomposition->Ammonia (NH3) High pH High pH Ammonia (NH3)->High pH contributes to Pathogen Growth Pathogen Growth High pH->Pathogen Growth promotes This compound This compound Propionic Acid Propionic Acid This compound->Propionic Acid Ammonium (NH4+) Ammonium (NH4+) This compound->Ammonium (NH4+) Low pH Low pH Propionic Acid->Low pH creates Low pH->Ammonia (NH3) reduces formation of Reduced Pathogens Reduced Pathogens Low pH->Reduced Pathogens inhibits

Caption: Mechanism of microbial control by this compound in poultry litter.

Experimental_Workflow Litter Collection & Homogenization Litter Collection & Homogenization Allocation to Experimental Units Allocation to Experimental Units Litter Collection & Homogenization->Allocation to Experimental Units This compound Application This compound Application Allocation to Experimental Units->this compound Application Sample Collection (Time Series) Sample Collection (Time Series) This compound Application->Sample Collection (Time Series) Microbial Analysis (CFU counts) Microbial Analysis (CFU counts) Sample Collection (Time Series)->Microbial Analysis (CFU counts) pH & Ammonia Measurement pH & Ammonia Measurement Sample Collection (Time Series)->pH & Ammonia Measurement Data Analysis & Comparison Data Analysis & Comparison Microbial Analysis (CFU counts)->Data Analysis & Comparison pH & Ammonia Measurement->Data Analysis & Comparison

References

Application Notes and Protocols for the Use of Ammonium Propionate in Preventing Aflatoxin Production in Stored Grains

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxin, a potent mycotoxin produced primarily by Aspergillus flavus and Aspergillus parasiticus, poses a significant threat to global food and feed safety. Contamination of stored grains with aflatoxin can lead to severe economic losses and poses serious health risks to both humans and animals. Ammonium propionate has emerged as a widely used and effective mold inhibitor to prevent the proliferation of these fungi and the subsequent production of aflatoxins. This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action of this compound in the context of stored grain preservation.

Mechanism of Action

This compound's primary antifungal activity stems from its active component, propionic acid. The undissociated form of propionic acid penetrates the fungal cell membrane. Once inside the cytoplasm, which has a more neutral pH, the acid dissociates, releasing protons (H+). This process acidifies the cell's interior, disrupting essential metabolic functions. The accumulation of protons inhibits key enzymes, interferes with nutrient transport systems, and ultimately hinders protein synthesis, leading to the inhibition of fungal growth and, consequently, aflatoxin production.[1]

Recent studies have indicated that propionic acid also downregulates the expression of genes within the aflatoxin biosynthesis cluster, including the key regulatory gene aflR. The TOR (Target of Rapamycin) signaling pathway, a central regulator of cell growth and metabolism in eukaryotes, has also been identified as playing a role in the regulation of aflatoxin biosynthesis, and it is a potential target for inhibitory compounds like propionic acid.

cluster_0 Fungal Cell Propionic_Acid_undissociated Propionic Acid (Undissociated) Propionic_Acid_dissociated Propionate- + H+ Propionic_Acid_undissociated->Propionic_Acid_dissociated Dissociation Internal_pH_decrease Internal pH Decrease Propionic_Acid_dissociated->Internal_pH_decrease Enzyme_Inhibition Enzyme Inhibition Internal_pH_decrease->Enzyme_Inhibition Nutrient_Transport_Disruption Nutrient Transport Disruption Internal_pH_decrease->Nutrient_Transport_Disruption Protein_Synthesis_Inhibition Protein Synthesis Inhibition Internal_pH_decrease->Protein_Synthesis_Inhibition aflR_Gene aflR Gene Internal_pH_decrease->aflR_Gene Downregulation Fungal_Growth_Inhibition Fungal Growth Inhibition Enzyme_Inhibition->Fungal_Growth_Inhibition Nutrient_Transport_Disruption->Fungal_Growth_Inhibition Protein_Synthesis_Inhibition->Fungal_Growth_Inhibition Aflatoxin_Production_Inhibition Aflatoxin Production Inhibition Fungal_Growth_Inhibition->Aflatoxin_Production_Inhibition Aflatoxin_Biosynthesis_Genes Aflatoxin Biosynthesis Genes aflR_Gene->Aflatoxin_Biosynthesis_Genes Inhibition of Transcription Aflatoxin_Biosynthesis_Genes->Aflatoxin_Production_Inhibition External_Environment External Environment External_Environment->Propionic_Acid_undissociated Penetrates Cell Membrane

Caption: Mechanism of propionic acid's antifungal action.

Quantitative Data Summary

The efficacy of this compound is dependent on the moisture content of the grain and the desired storage duration. The following tables summarize application rates and reported efficacy from various studies.

Table 1: Recommended Application Rates of this compound Based on Grain Moisture Content

Grain Moisture Content (%)This compound Application Rate ( kg/ton of grain)
14-161.0 - 2.5
17-192.5 - 5.0
20-225.0 - 7.5
23-257.5 - 10.0
>2510.0 - 15.0

Note: These are general recommendations. The exact application rate may vary depending on the specific product formulation, grain type, and environmental conditions. Always refer to the manufacturer's guidelines.

Table 2: Efficacy of Propionic Acid and Its Salts in Inhibiting Fungal Growth and Aflatoxin Production

TreatmentConcentrationSubstrateFungal SpeciesEfficacyReference
Propionic Acid0.5%Growth MediumAspergillus flavusComplete inhibition of fungal growth.[2]
Propionic Acid0.1%Growth MediumAspergillus flavusPotent antiaflatoxigenic activity.[2]
This compound0.1% (based on propionate content)High Moisture GrainsMoldsKept grain fresh for 19 days.[3]
Sodium Propionate0.1% (based on propionate content)High Moisture GrainsMoldsKept grain fresh for 13 days.[3]
Calcium Propionate0.1% (based on propionate content)High Moisture GrainsMoldsKept grain fresh for 10 days.[3]
Propionic Acid3 lb/tonFinished Feed (14% moisture)MoldsLasted 25 days before molding.[3]

Experimental Protocols

The following are generalized protocols for laboratory and pilot-scale evaluation of this compound's efficacy.

Protocol 1: In Vitro Antifungal and Antiaflatoxigenic Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) and the effect of this compound on aflatoxin production by Aspergillus flavus in a liquid culture.

Materials:

  • Aspergillus flavus culture

  • Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium

  • This compound solution (sterile)

  • Sterile test tubes or microtiter plates

  • Incubator

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system for aflatoxin analysis

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of A. flavus in sterile distilled water containing 0.05% Tween 80 from a 7-10 day old culture grown on Potato Dextrose Agar (PDA). Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Serial Dilution: Prepare a series of dilutions of the this compound solution in the liquid culture medium to achieve the desired final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

  • Inoculation: Inoculate each tube or well containing the different concentrations of this compound with the A. flavus spore suspension to a final concentration of 1 x 10^4 spores/mL. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation: Incubate the tubes or plates at 28-30°C for 5-7 days.

  • Growth Assessment (MIC): After incubation, visually inspect for fungal growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth. For quantitative assessment, measure the optical density at 600 nm.

  • Aflatoxin Extraction and Analysis:

    • Separate the mycelia from the culture broth by filtration.

    • Extract aflatoxins from the culture filtrate using a suitable solvent (e.g., chloroform, methanol).

    • Quantify the concentration of aflatoxin B1 using HPLC with a fluorescence detector.

Spore_Suspension Prepare A. flavus Spore Suspension (1x10^6 spores/mL) Inoculation Inoculate Medium with Spore Suspension (Final: 1x10^4 spores/mL) Spore_Suspension->Inoculation Serial_Dilution Prepare Serial Dilutions of this compound in Culture Medium Serial_Dilution->Inoculation Incubation Incubate at 28-30°C for 5-7 Days Inoculation->Incubation Growth_Assessment Assess Fungal Growth (MIC) Incubation->Growth_Assessment Aflatoxin_Analysis Extract and Quantify Aflatoxin (HPLC) Incubation->Aflatoxin_Analysis Results Determine MIC and Aflatoxin Inhibition Growth_Assessment->Results Aflatoxin_Analysis->Results

Caption: In vitro evaluation of this compound.
Protocol 2: Pilot-Scale Application on Stored Grain

Objective: To evaluate the effectiveness of this compound in preventing fungal growth and aflatoxin contamination in a small batch of stored grain.

Materials:

  • Grain (e.g., corn, wheat) with a known moisture content

  • This compound solution

  • Spray applicator system (e.g., nozzles compatible with a screw conveyor)

  • Sealed storage containers or mini-silos

  • Equipment for monitoring temperature and humidity

  • Grain sampling probe

  • Laboratory for fungal plate counts and aflatoxin analysis

Procedure:

  • Grain Preparation: Determine the initial moisture content and aflatoxin level of the grain. If necessary, adjust the moisture content by adding a calculated amount of sterile distilled water and allowing it to equilibrate for 24 hours.

  • Application:

    • Calibrate the spray applicator to deliver the desired application rate of this compound based on the grain's moisture content (refer to Table 1).

    • As the grain is moved via a screw conveyor, apply the this compound solution evenly to ensure thorough coverage of each kernel.[4]

  • Storage:

    • Place the treated grain into the storage containers. Include an untreated control group.

    • Store the containers in an environment with controlled temperature and humidity that is conducive to fungal growth (e.g., 25-30°C, >85% relative humidity).

  • Monitoring and Sampling:

    • Monitor the temperature and humidity within the storage containers regularly.

    • Collect grain samples at predetermined intervals (e.g., weekly for the first month, then monthly) using a grain sampling probe.

  • Analysis:

    • Fungal Enumeration: Determine the total fungal count (in colony-forming units per gram, CFU/g) of the grain samples by plating serial dilutions on a suitable agar medium (e.g., Dichloran Rose Bengal Chloramphenicol Agar, DRBC).

    • Aflatoxin Analysis: Analyze the grain samples for aflatoxin content using an approved method such as ELISA or HPLC.

Grain_Preparation Prepare Grain Batch (Known Moisture Content) Application Apply this compound (Calibrated Sprayer) Grain_Preparation->Application Storage Store Treated and Control Grain (Controlled Environment) Application->Storage Monitoring Monitor Temperature and Humidity Storage->Monitoring Sampling Collect Grain Samples Periodically Storage->Sampling Evaluation Evaluate Efficacy Over Time Monitoring->Evaluation Analysis Analyze Fungal Count and Aflatoxin Levels Sampling->Analysis Analysis->Evaluation

Caption: Pilot-scale grain treatment workflow.

Safety Precautions

While this compound is less corrosive than pure propionic acid, appropriate safety measures should still be taken.[3] When handling concentrated solutions, it is recommended to use personal protective equipment (PPE), including gloves, goggles, and a lab coat. Ensure adequate ventilation in the application area.

Conclusion

This compound is a highly effective and widely used chemical preservative for preventing the growth of Aspergillus species and subsequent aflatoxin production in stored grains. Its efficacy is well-documented and is dependent on the moisture content of the grain. The mechanism of action involves the disruption of the internal cellular environment of the fungi. The provided protocols offer a framework for the systematic evaluation of this compound's effectiveness in both laboratory and pilot-scale settings. Adherence to proper application procedures and safety guidelines is crucial for achieving optimal results and ensuring a safe working environment.

References

Troubleshooting & Optimization

Technical Support Center: Ammonium Propionate Antifungal Efficacy in Feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of ammonium propionate as an antifungal agent in animal feed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound inhibits fungal growth?

A1: The antifungal activity of this compound is attributed to its active component, propionic acid. For propionic acid to be effective, it must be in its undissociated (non-ionized) form. In this state, it can penetrate the fungal cell wall. Once inside the cell, where the pH is higher, the propionic acid dissociates, releasing protons (H+ ions). This process lowers the intracellular pH, inhibiting essential metabolic pathways and ultimately leading to fungal cell death.

Q2: Why is this compound often used instead of pure propionic acid in feed?

A2: While propionic acid is a potent mold inhibitor, its pure form presents several handling challenges. It is corrosive to equipment, has a pungent odor, and is highly volatile, leading to a shorter residual time in the feed.[1] this compound is a salt of propionic acid that mitigates these issues, offering lower corrosiveness, reduced volatility for a longer shelf life, and greater user safety, while still providing effective antifungal properties.[1]

Q3: How does this compound compare to other propionate salts like sodium or calcium propionate?

A3: The efficacy of propionate salts is closely linked to their water solubility.[1] this compound is significantly more soluble in water (90%) compared to sodium propionate (25%) and calcium propionate (5%).[1] This higher solubility allows for better distribution and availability of the active propionic acid, generally making this compound a more effective mold inhibitor in feed applications.[1] An experiment showed that at the same concentration, this compound preserved high-moisture grain for 19 days, compared to 13 days for sodium propionate and 10 days for calcium propionate.[1]

Q4: What is the recommended inclusion rate for this compound in feed?

A4: The recommended dosage can vary depending on several factors, including the moisture content of the feed, the expected length of storage, and the specific composition of the feed. Generally, inclusion rates can range from 0.45 kg to 1.36 kg per metric ton of total feed.[1] For specific applications, it is crucial to consult the manufacturer's guidelines.

Q5: Can this compound be used in combination with other organic acids?

A5: Yes, and this can even lead to synergistic effects. For instance, combining this compound with medium-chain fatty acids (MCFAs) has been shown to enhance its antifungal activity against various fungal structures, including dormant and germinating spores.[2][3]

Troubleshooting Guide

Issue 1: Reduced or No Antifungal Efficacy Observed

Possible Cause 1: High Moisture Content in Feed

  • Explanation: Molds thrive in high-moisture environments. While this compound is effective, excessively high moisture levels (generally above 17%) can create a challenge that overwhelms the inhibitor.[1] Molds cease to grow when the moisture level is below 12%.[1]

  • Troubleshooting Steps:

    • Measure the moisture content of your feed.

    • If moisture is above the recommended threshold for storage, consider drying the feed to a safer level before applying the inhibitor.

    • Ensure storage conditions prevent moisture re-absorption. High humidity (above 70%) can quickly rehydrate dry feed to dangerous moisture levels.[1]

Possible Cause 2: High pH of the Feed Mixture

  • Explanation: The antifungal activity of propionic acid is pH-dependent. It is most effective at a lower pH where the undissociated form of the acid predominates. As the pH increases, more of the acid dissociates into propionate ions, which are less effective at penetrating fungal cell walls.

  • Troubleshooting Steps:

    • Measure the pH of the final feed mixture.

    • Identify ingredients with a high buffering capacity that may be raising the pH.

Possible Cause 3: Interaction with Other Feed Ingredients

  • Explanation: Certain feed ingredients have a high buffering capacity, meaning they resist changes in pH. Ingredients like soybean meal, fish meal, and limestone can neutralize the acidic effect of propionic acid, converting it to its less effective salt form and reducing its antifungal efficacy.[4] Conversely, the addition of fat can enhance the activity of propionic acid, possibly by improving its distribution.[4]

  • Troubleshooting Steps:

    • Review the feed formulation for ingredients with high buffering capacity.

    • Consider increasing the dosage of this compound to compensate for the buffering effect.

    • Evaluate the order of mixing ingredients to potentially mitigate these interactions.

Issue 2: Inconsistent Results Across Batches

Possible Cause 1: Uneven Distribution of this compound

  • Explanation: For effective mold inhibition, the this compound must be thoroughly and evenly mixed throughout the feed. Pockets of untreated feed can serve as breeding grounds for mold.

  • Troubleshooting Steps:

    • Review and validate your mixing procedure to ensure homogeneity.

    • For liquid forms, ensure spray nozzles are functioning correctly and providing even coverage.

    • For dry forms, ensure the particle size is appropriate for the feed matrix to prevent segregation.

Possible Cause 2: Variability in Raw Material Quality

  • Explanation: The initial mold spore load and moisture content of your raw ingredients can vary significantly between batches. A higher initial contamination level will require more robust antifungal treatment.

  • Troubleshooting Steps:

    • Implement quality control measures to assess the microbial load and moisture content of incoming raw materials.

    • Adjust the inclusion rate of this compound based on the initial quality of the ingredients.

Data Presentation

Table 1: Factors Influencing this compound Efficacy

FactorEffect on EfficacyOptimal Condition/Consideration
Moisture Content Efficacy decreases as moisture increasesMaintain feed moisture below 12-14% for optimal storage.[1]
pH Efficacy decreases as pH increasesLower pH favors the more effective undissociated form of propionic acid.
Water Solubility Higher solubility leads to better efficacyThis compound has high water solubility (90%).[1]
Feed Ingredients High buffering capacity ingredients (e.g., limestone, soybean meal) reduce efficacy.[4] Fats can enhance efficacy.[4]Adjust dosage based on feed composition.
Temperature Mold growth is temperature-dependentMolds can grow in a wide range of temperatures (-1°C to 57°C).[1]
Synergistic Agents Medium-chain fatty acids (MCFAs) can enhance efficacy.[2][3]Consider combination products for challenging conditions.

Table 2: Comparison of Propionate Salt Solubility

Propionate SaltWater Solubility (%)
This compound 90%[1]
Sodium Propionate 25%[1]
Magnesium Propionate 10%[1]
Calcium Propionate ~5%[1]

Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

This protocol is a general guideline for determining the MIC of this compound against a specific mold species using a broth microdilution method.

  • Preparation of Fungal Inoculum:

    • Culture the target mold species on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Harvest the spores by flooding the plate with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

    • Gently scrape the surface to dislodge the spores.

    • Filter the spore suspension through sterile glass wool to remove hyphal fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a sterile liquid medium (e.g., RPMI-1640).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a positive control (medium with inoculum, no inhibitor) and a negative control (medium only).

    • Incubate the plate at an appropriate temperature for the target mold (e.g., 25-30°C) for a defined period (e.g., 48-72 hours).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Protocol 2: Mold Inhibitor Efficacy Test via CO2 Production

This method assesses the efficacy of a mold inhibitor by measuring the CO2 produced by fungal respiration in a treated feed sample.

  • Sample Preparation:

    • Obtain a representative sample of the feed to be tested.

    • Divide the sample into subsamples. One will be an untreated control, and the others will be treated with varying concentrations of this compound.

    • Thoroughly mix the inhibitor into the treated samples.

    • Adjust the moisture content of all samples to a level that promotes mold growth (e.g., 20-25%).

  • Incubation:

    • Place a known weight of each sample into an airtight container (e.g., a glass jar with a septum in the lid).

    • Incubate the containers at a constant temperature (e.g., 25°C).

  • CO2 Measurement:

    • At regular intervals (e.g., daily), use a gas-tight syringe to draw a headspace gas sample from each container through the septum.

    • Analyze the CO2 concentration using a gas chromatograph or a handheld CO2 meter.

  • Data Analysis:

    • Plot the cumulative CO2 production over time for each treatment.

    • The effectiveness of the this compound is determined by its ability to suppress or delay the onset of CO2 production compared to the untreated control.

Visualizations

Antifungal_Mechanism cluster_outside Outside Fungal Cell cluster_inside Inside Fungal Cell (Higher pH) AP This compound (NH4+ C3H5O2-) PA_undiss Propionic Acid (Undissociated) AP->PA_undiss Equilibrium favors undissociated form at lower feed pH PA_diss Propionate Ion (Dissociated) PA_undiss_in Propionic Acid (Undissociated) PA_undiss->PA_undiss_in Penetrates Cell Wall H_ion_out H+ PA_diss_in Propionate Ion (Dissociated) PA_undiss_in->PA_diss_in Dissociates H_ion_in H+ Metabolism Fungal Metabolic Pathways H_ion_in->Metabolism Lowers intracellular pH Death Inhibition & Cell Death Metabolism->Death Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Potential Solutions start Reduced Antifungal Efficacy Observed in Experiment check_moisture Is Feed Moisture > 14%? start->check_moisture check_ph Is Feed pH High? check_moisture->check_ph No solution_moisture Dry Feed / Control Storage Humidity check_moisture->solution_moisture Yes check_ingredients Are High Buffering Capacity Ingredients Used? check_ph->check_ingredients No solution_ph Increase Inhibitor Dosage check_ph->solution_ph Yes solution_ingredients Adjust Formulation or Increase Dosage check_ingredients->solution_ingredients Yes review_mixing Review Mixing Procedure for Homogeneity check_ingredients->review_mixing No

References

stability and degradation issues of ammonium propionate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ammonium propionate in aqueous solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experimentation.

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Frequently Asked Questions (FAQs)

General Properties and Stability

Q1: What are the basic properties of this compound in an aqueous solution?

This compound (NH₄C₂H₅COO) is the salt of a weak acid (propionic acid) and a weak base (ammonia)[1][2]. In aqueous solutions, it is highly soluble, typically forming a clear, colorless to slightly yellowish liquid[3]. Due to the hydrolysis of the ammonium ion, aqueous solutions of this compound generally exhibit a slightly acidic pH[3].

Q2: What is the expected shelf-life of an this compound aqueous solution?

Under normal storage conditions (room temperature, protected from light, in a tightly sealed container), a liquid formulation of this compound can have a shelf life of approximately 2 years. However, this can vary depending on the concentration, purity, and storage conditions. For critical applications, it is recommended to re-test the material at appropriate intervals.

Q3: What are the primary factors that influence the stability of this compound in an aqueous solution?

The stability of this compound in water is primarily influenced by:

  • Temperature: Higher temperatures accelerate the degradation of this compound.

  • pH: The stability is pH-dependent, with the equilibrium between this compound, ammonia, and propionic acid shifting with changes in pH.

  • Light: Exposure to UV light can potentially lead to photodegradation, although specific studies on this compound are limited.

  • Presence of other excipients: Interactions with other components in a formulation can affect stability[4].

Degradation Pathways

Q4: What is the main degradation pathway for this compound in an aqueous solution?

The primary degradation pathway is a reversible equilibrium reaction where this compound dissociates back into its constituent weak acid and weak base: propionic acid and ammonia[1][2].

NH₄⁺(aq) + C₂H₅COO⁻(aq) ⇌ NH₃(aq) + C₂H₅COOH(aq)

Elevated temperatures can drive this equilibrium to the right, leading to the formation of ammonia and propionic acid[5]. If the system is open, volatile ammonia gas can escape, further driving the degradation[6][7].

Q5: Can other degradation products be formed?

While the primary degradation involves reversion to ammonia and propionic acid, other reactions are possible under specific stress conditions:

  • Amide Formation: Under high heat, a condensation reaction between propionic acid and ammonia can form propanamide and water[8][9]. This is generally not a significant pathway in aqueous solutions at moderate temperatures.

  • Photodegradation: Exposure to UV light could potentially initiate degradation, though specific photoproducts for this compound have not been extensively documented in the literature[12].

  • Maillard-type Reactions: If reducing sugars are present in the formulation, the ammonium ion can participate in Maillard reactions, leading to the formation of complex, often colored, products (melanoidins)[13][14][15].

Troubleshooting Guides

Issue: pH Shift in Solution

Q: My this compound solution's pH is drifting over time. What is the cause and how can I mitigate it?

A:

  • Root Cause: A downward pH drift is often due to the loss of volatile ammonia (NH₃) from the solution. As ammonia escapes, the equilibrium NH₄⁺ ⇌ NH₃ + H⁺ shifts to the right, increasing the concentration of hydrogen ions and thus lowering the pH. An upward pH drift is less common but could occur if the propionic acid is selectively removed or reacts with another component.

  • Troubleshooting Steps:

    • Ensure Proper Sealing: Store solutions in tightly sealed containers to minimize the escape of ammonia gas.

    • Control Temperature: Store solutions at recommended temperatures (typically controlled room temperature or refrigerated) to reduce the vapor pressure of ammonia.

    • Use a Buffer System: If the experimental design allows, consider using a suitable buffer system to maintain a stable pH. This compound itself can act as a buffer[16].

    • Workflow Adjustment: Prepare solutions fresh before use whenever possible to minimize the time for pH drift to occur.

pH_Shift_Troubleshooting Start pH Shift Observed CheckSeal Is the container tightly sealed? Start->CheckSeal CheckTemp Is the storage temperature controlled? CheckSeal->CheckTemp Yes Resolution pH Stabilized CheckSeal->Resolution No, reseal container ConsiderBuffer Can a buffer system be used? CheckTemp->ConsiderBuffer Yes CheckTemp->Resolution No, adjust temperature PrepareFresh Prepare solutions fresh ConsiderBuffer->PrepareFresh No ConsiderBuffer->Resolution Yes, implement buffer PrepareFresh->Resolution

Figure 1: Troubleshooting workflow for pH shifts.
Issue: Presence of a Pungent, Ammonia-like Odor

Q: I notice a strong smell of ammonia from my this compound solution. Is this normal and should I be concerned?

A:

  • Root Cause: This is a direct indication that the equilibrium between this compound and its constituent parts has shifted, leading to the formation and subsequent release of free ammonia (NH₃) gas[6][7]. This is more pronounced at higher temperatures and higher pH.

  • Troubleshooting Steps:

    • Lower the Temperature: Storing the solution at a lower temperature will reduce the volatility of ammonia.

    • Check the pH: If the pH of your solution has risen, it will favor the formation of NH₃ over NH₄⁺. If possible, adjust the pH to a slightly more acidic range.

    • Improve Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of ammonia vapors.

    • Seal Containers: As with pH drift, ensure containers are tightly sealed during storage.

Issue: Gas Evolution or Pressure Buildup

Q: I've observed gas bubbles or pressure buildup in my sealed container of this compound solution. What's happening?

A:

  • Root Cause: This is a direct consequence of the degradation of this compound into ammonia gas and propionic acid, particularly when the solution is heated or exposed to temperature fluctuations[5]. In a sealed container, the released ammonia gas can cause a significant increase in pressure.

  • Troubleshooting Steps:

    • Avoid High Temperatures: Do not store or heat the solution in a sealed container unless it is designed to withstand pressure.

    • Vent Containers Carefully: If pressure buildup is suspected, cool the container and vent it cautiously in a well-ventilated area or fume hood.

    • Monitor Storage Conditions: Ensure consistent and cool storage temperatures to minimize the rate of ammonia gas formation.

Gas_Evolution_Pathway AmmoniumPropionate This compound (in solution) Degradation Degradation (accelerated by heat) AmmoniumPropionate->Degradation Products Ammonia (NH₃) (gas) + Propionic Acid Degradation->Products Pressure Pressure Buildup (in sealed container) Products->Pressure

Figure 2: Pathway leading to gas evolution.
Issue: Discoloration (Yellowing or Browning) of the Solution

Q: My initially colorless this compound solution has turned yellow or brown. What could be the cause?

A:

  • Root Cause: Discoloration is not a result of the primary degradation pathway but may be due to secondary reactions. Potential causes include:

    • Oxidation: Amines and related compounds can oxidize over time, forming colored impurities. This can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions[11][17].

    • Maillard-type Reactions: If your formulation contains reducing sugars (e.g., lactose, glucose), the ammonium ion can react with them, especially upon heating, to form brown-colored products called melanoidins[13][14][15].

    • Impurities in Starting Materials: The discoloration could arise from impurities present in the initial this compound or other components of the solution.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber or light-protective containers.

    • Inert Atmosphere: For highly sensitive applications, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Check for Contaminants: Ensure all glassware is scrupulously clean and that there is no contamination from reducing sugars or metal ions.

    • Purify Starting Materials: If the problem persists, consider purifying the this compound or using a higher-purity grade.

Issue: Inconsistent Analytical Results

Q: I am getting variable results when I try to quantify the concentration of this compound. Why is this happening?

A:

  • Root Cause: Inconsistent analytical results can stem from the degradation of this compound during sample preparation or analysis, or from using a non-stability-indicating analytical method.

    • The equilibrium between this compound, ammonia, and propionic acid means that the concentration of the "intact" salt is dynamic.

    • Analytical methods that only measure the propionate ion may not distinguish between this compound and propionic acid.

  • Troubleshooting Steps:

    • Control Sample Temperature: Keep samples cool and analyze them promptly after preparation to minimize degradation.

    • Control Sample pH: Dilute or prepare samples in a mobile phase or diluent that stabilizes the pH to prevent shifts in the equilibrium.

    • Method Validation: Ensure your analytical method is properly validated for specificity, linearity, accuracy, and precision according to relevant guidelines[19][26][27].

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is designed to quantify the propionate moiety and can be used as part of a stability-indicating assay by separating propionic acid from other potential impurities.

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) with UV Detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of a dilute sulfuric acid or phosphate buffer (pH ~2.5-3) and acetonitrile (e.g., 90:10 v/v)[18][19].
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10-25 µL
Sample Preparation Dilute the aqueous this compound solution with the mobile phase to a suitable concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Quantification External standard calibration curve prepared with known concentrations of propionic acid or sodium propionate.

Note: This method quantifies the total propionate content. To specifically determine this compound, a separate assay for the ammonium ion (e.g., by ion chromatography) would be required.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[13][26][27][28][29][30]. The goal is to achieve 5-20% degradation of the active substance.

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl to a known concentration. Store at 60°C for 24-48 hours. If no degradation is observed, increase the acid concentration or temperature. Neutralize the sample with NaOH before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH to a known concentration. Store at 60°C for 24-48 hours. Be aware that this will rapidly convert ammonium ions to ammonia gas. Neutralize the sample with HCl before analysis.
Oxidative Degradation Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Analyze the sample directly or after appropriate dilution.
Thermal Degradation Store the aqueous solution of this compound at 70-80°C for up to 7 days. Also, store the solid material under the same conditions to compare solid-state vs. solution stability.
Photodegradation Expose the aqueous solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

Analysis of Stressed Samples: All stressed samples, along with an unstressed control, should be analyzed using a validated stability-indicating method (e.g., the HPLC method described in Protocol 1). The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

References

Technical Support Center: Enhancing Ammonium Propionate Efficacy with Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the synergistic effects of ammonium propionate and medium-chain fatty acids (MCFAs).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of combining this compound with MCFAs?

A1: The primary advantage is a synergistic antimicrobial effect, particularly against spoilage fungi and some bacteria.[1][2][[“]] While this compound is a well-known mold inhibitor used in animal feed, its efficacy can be reduced by the neutralizing effect of ammonium.[1][4] Adding MCFAs can significantly enhance its antifungal and antibacterial properties, often allowing for lower inclusion rates of both compounds.[1][2]

Q2: What is the proposed mechanism for this synergistic action?

A2: The synergy appears to stem from a multi-pronged attack on the microbial cell. Propionic acid, the active component of this compound, can inhibit fungal glucose metabolism once inside the cell.[5] MCFAs, such as caprylic (C8) and capric (C10) acid, are known to disrupt the bacterial cell membrane. The combination leads to more severe cell damage than either component alone, with evidence of mitochondrial damage and autophagy in fungi.[1][4] In bacteria like Salmonella, propionate can repress virulence genes, while MCFAs can downregulate key invasion genes, effectively disarming the pathogen.[6][7]

Q3: Which MCFAs are most effective in combination with this compound?

A3: The most commonly studied and effective MCFAs are caprylic acid (C8), capric acid (C10), and lauric acid (C12).[8] Generally, antimicrobial activity increases with the carbon chain length of the MCFA, though this can vary depending on the target microorganism.[9]

Q4: Are there regulatory considerations for using this combination in animal feed?

A4: Yes. Both this compound and MCFAs are generally considered technological feed additives (preservatives).[10][11] Their use is regulated, and maximum inclusion levels are established for different animal species.[10][12] For example, the maximum safe level of propionic acid for poultry is 10 g/kg of complete feed and for pigs is 30 g/kg.[12] Always consult the latest regulatory guidelines in your region for specific allowances and approved applications.[10][13][14]

Q5: Beyond antimicrobial effects, are there other benefits observed in animal studies?

A5: Yes, studies in poultry have shown that supplementation with organic acids, including this compound, can lead to improved body weight gain, better feed conversion ratios (FCR), and positive changes in gut morphology, such as increased villus height.[15][16][17] These effects are often attributed to a reduction in pathogenic bacteria and the promotion of a healthier gut microbiota.[16][18]

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
No synergistic effect observed in my in vitro assay. 1. Incorrect Ratio: The ratio of this compound to MCFA is critical and suboptimal. 2. pH of Media: The efficacy of propionic acid is pH-dependent; it is more effective at a lower pH. The buffering capacity of your media may be too high. 3. Sub-optimal Concentrations: The concentrations tested may be too low to achieve synergy or too high, causing maximum effect from one component alone.1. Perform a checkerboard assay (see Protocol 1) to test a wide range of concentration combinations to identify the optimal synergistic ratio.[19][20] 2. Adjust the pH of the culture medium. For antimicrobial assays against Salmonella, a pH of 6.0 has been used effectively.[6][21] 3. Expand the concentration range in your assay, ensuring it brackets the individual Minimum Inhibitory Concentrations (MICs) of both compounds.
MCFAs are precipitating out of my culture medium. 1. Poor Solubility: MCFAs have limited water solubility, which decreases as the carbon chain length increases.[8] 2. Solvent Issues: The solvent used for the MCFA stock solution may not be compatible with the aqueous culture medium.1. Prepare a stock solution of the MCFA in a solvent like ethanol before diluting it into the final medium.[9] Ensure the final solvent concentration is low and does not affect microbial growth (run a solvent-only control). 2. Consider using MCFA salts (e.g., sodium caprylate), which may have better solubility.[21] 3. Gentle heating or sonication can sometimes aid in dissolving the fatty acids, but ensure this does not degrade other media components.
Inconsistent results in animal feed trials. 1. Uneven Mixing: The liquid this compound and MCFA blend may not be homogeneously mixed into the feed, leading to "hot spots" and areas with no treatment. 2. Feed Composition: High-fat or high-protein diets may interact with the additives, affecting their availability and efficacy.1. Use a high-quality mixer and consider using a carrier (e.g., silica) to create a dry premix before adding it to the final feed ration. 2. Analyze the complete feed composition. You may need to adjust the inclusion rate based on the diet's matrix. Perform pilot mixing studies and test for homogeneity.
Negative effects on animal performance (e.g., reduced feed intake). 1. Palatability Issues: High concentrations of organic acids can negatively impact the taste and smell of the feed, reducing intake. 2. Ammonia Levels: While this compound is a salt, ambient conditions in poultry housing can also contribute to overall ammonia levels, which can negatively impact performance.[22][23]1. Start with the lowest effective dose identified in in vitro or smaller pilot studies. Consider using encapsulated or buffered forms of the acids to reduce palatability issues. 2. Monitor ammonia levels in the housing environment. Ensure proper ventilation. The contribution from the feed additive itself is generally minimal compared to environmental sources.

Quantitative Data Summary

Table 1: In Vitro Antimicrobial Efficacy of this compound and MCFA Combinations
Target OrganismThis compound (mM)MCFA (mM)EffectSource
Aspergillus chevalieri (dormant conidia)320.52Combination nearly eradicated colony formation[1][4]
Aspergillus chevalieri (germinating conidia)160.26Significantly decreased germination[1][4]
Streptococcus suis (MIC₅₀)-8 ppm (as sodium salt of coconut fatty acids)Most effective formulation tested[21]
Salmonella Enteritidis-0.7% and 1% (in feed)Significantly decreased pathogen populations[7]
Table 2: Effects on Broiler Performance
Additive(s)Inclusion RateEffect on PerformanceSource
Ammonium formate & this compound3 kg/ton Significant improvement in Body Weight Gain and FCR[16]
Lauric acid (MCFA) & Feed Fiber1.95% LA & 8% FFOptimized cumulative feed intake and weight gain[24]
Organic Acid Salts (incl. Calcium Propionate)3 mg/kgSignificantly improved intestinal villus height[15]

Key Experimental Protocols

Protocol 1: Determination of Synergistic Antimicrobial Activity via Checkerboard Broth Microdilution

This protocol determines the Minimum Inhibitory Concentrations (MICs) of this compound and an MCFA alone and in combination to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • MCFA (e.g., Caprylic Acid) stock solution (dissolved in ethanol)[9]

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[25]

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL[26]

  • Microplate reader or visual assessment

Procedure:

  • Plate Preparation: Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Serial Dilutions:

    • Along the y-axis (e.g., columns 2-11), create a 2-fold serial dilution of this compound.

    • Along the x-axis (e.g., rows B-G), create a 2-fold serial dilution of the MCFA.

    • This creates a matrix of wells with varying concentrations of both compounds.[19]

    • Include a row and column with each compound alone for individual MIC determination, a growth control well (no compounds), and a sterility control well (no inoculum).

  • Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 16-24 hours at 37°C for many bacteria).[26]

  • MIC Determination: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits visible growth.[26][27]

  • FIC Calculation:

    • For each well showing no growth, calculate the FIC Index using the formula: FIC Index = FIC A + FIC B = (A / MIC A) + (B / MIC B)

      • Where A and B are the concentrations of this compound and the MCFA in the well.

      • MIC A and MIC B are the MICs of each compound when tested alone.[19]

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive or Indifference

      • FIC Index > 4: Antagonism[19]

Visualizations: Diagrams and Workflows

Synergy_Mechanism cluster_Cell Microbial Cell cluster_Effects Synergistic Effects MCFA Medium-Chain Fatty Acid (MCFA) Membrane Cell Membrane MCFA->Membrane Disruption AP This compound Cytoplasm Cytoplasm AP->Cytoplasm Enters Cell (as Propionic Acid) Effect1 Increased Membrane Permeability Membrane->Effect1 Ribosome Ribosome (Protein Synthesis) Mitochondria Mitochondria (Energy Production) DNA Virulence Genes Effect2 Inhibition of Metabolism & Energy Cytoplasm->Effect2 Effect3 Downregulation of Virulence & Invasion DNA->Effect3 CellDeath Enhanced Cell Death Effect1->CellDeath Effect2->CellDeath Effect3->CellDeath

Caption: Proposed synergistic mechanism of action.

Checkerboard_Workflow Start Start: Prepare Reagents (Media, Compounds, Inoculum) Step1 Dispense Broth into 96-well Plate Start->Step1 Step2 Create 2D Serial Dilution: Compound A (Y-axis) Compound B (X-axis) Step1->Step2 Step3 Inoculate Plate with Standardized Culture Step2->Step3 Step4 Incubate Plate (e.g., 24h at 37°C) Step3->Step4 Step5 Read Results: Determine MICs for A, B, and Combinations Step4->Step5 Step6 Calculate FIC Index for Each Non-Growth Well Step5->Step6 Step7 Interpret Results Step6->Step7 End Synergy? Additive? Antagonism? Step7->End

Caption: Experimental workflow for a checkerboard assay.

Troubleshooting_Solubility Start Problem: MCFA Precipitation in Media Q1 Is an organic solvent (e.g., ethanol) being used for the stock solution? Start->Q1 Sol1 Action: Prepare stock solution in ethanol. Ensure final concentration is non-inhibitory. Q1->Sol1 No Q2 Is the final concentration of MCFA too high? Q1->Q2 Yes End Solution Found Sol1->End Sol2 Action: Test a lower concentration range or use a more soluble MCFA salt form. Q2->Sol2 Yes Q3 Is the media at room temperature? Q2->Q3 No Sol2->End Sol3 Action: Gentle warming and vortexing may help solubilization. Q3->Sol3 Yes Sol3->End

Caption: Troubleshooting logic for MCFA solubility issues.

References

Technical Support Center: Overcoming Inhibition of Propionate Degradation by Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and bioprocess professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ammonia-induced inhibition of propionate degradation in anaerobic digesters.

Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism by which ammonia inhibits propionate degradation?

High concentrations of ammonia, particularly free ammonia (NH₃), disrupt the syntrophic relationship between propionate-oxidizing bacteria (SPOB) and their partner hydrogenotrophic methanogens.[1] Propionate oxidation is thermodynamically unfavorable unless the products, especially hydrogen (H₂), are kept at very low concentrations.[2]

Ammonia inhibition can occur through several mechanisms:

  • Direct Inhibition of SPOB: Ammonia can directly inhibit key enzymes within propionate-oxidizing bacteria, such as methylmalonyl-CoA mutase.[3] This reduces their metabolic activity.

  • Inhibition of Methanogens: Ammonia is also toxic to methanogens.[4] By inhibiting hydrogenotrophic methanogens, the partial pressure of H₂ increases.[5][6] This rise in H₂ makes the propionate oxidation reaction thermodynamically unfeasible, causing propionate to accumulate.[5][6]

  • Intracellular pH Change: Free ammonia (NH₃) is membrane-permeable and can diffuse into microbial cells, leading to a proton imbalance and an increase in intracellular pH, which can disrupt cellular functions.[7]

Propionate degradation is often more sensitive to ammonia stress than the degradation of other volatile fatty acids (VFAs) like acetate or butyrate.[3][8][9]

Q2: What are the typical inhibitory concentrations of ammonia?

The inhibitory levels of ammonia can vary significantly based on factors like microbial acclimation, temperature, pH, and substrate type.[10] It is crucial to distinguish between Total Ammoniacal Nitrogen (TAN), which is the sum of ammonium (NH₄⁺) and free ammonia (NH₃), and Free Ammonia Nitrogen (FAN), which is the more toxic form.[11]

ParameterInhibitory Concentration RangeOperating Conditions & Notes
Total Ammoniacal Nitrogen (TAN) 1,700 - 14,000 mg-N/LA wide range has been reported, with higher values possible in well-acclimated systems.[10] Process failure has been observed at TAN concentrations around 7,000-8,000 mg/L.[5][6][12]
Free Ammonia Nitrogen (FAN) 200 - 1,100 mg-N/LGenerally considered inhibitory, with significant effects often seen above 200 mg/L.[13] Thermophilic systems may tolerate higher FAN levels than mesophilic systems.[14]
50% Methane Reduction TAN: 3,400 - 5,770 mg-N/LThe concentration causing a 50% loss in methane yield varies widely with the microbial community and operating conditions.[15]

Table 1: Generally reported inhibitory concentrations of Total Ammoniacal Nitrogen (TAN) and Free Ammonia Nitrogen (FAN) in anaerobic digesters.

Q3: Why is propionate often the first VFA to accumulate during ammonia inhibition?

Propionate accumulation is a key indicator of ammonia-induced process instability.[12] The syntrophic oxidation of propionate is energetically one of the most challenging steps in anaerobic digestion, with a very small negative Gibbs free energy change under standard conditions.[2] This process is highly dependent on maintaining a very low hydrogen partial pressure by partner methanogens.[2] Since methanogens are sensitive to ammonia, any inhibition they experience leads to a rapid increase in hydrogen, which in turn halts propionate degradation.[5][6]

Troubleshooting Guide

Q1: My digester shows high propionate levels and falling methane yield. How do I confirm ammonia inhibition?

A sudden increase in propionate concentration, often accompanied by a rise in acetate, is a classic sign of digester imbalance.[16] If you suspect ammonia inhibition, follow this diagnostic workflow.

A Observe Symptoms: - High Propionate (>2-3 g/L) - Decreasing Methane Yield - pH stable or slightly increasing B Measure Key Parameters A->B Start Diagnosis C 1. Total Ammoniacal Nitrogen (TAN) 2. pH 3. Temperature B->C H Check Alkalinity (FOS/TAC Ratio). Is ratio > 0.4? B->H D Calculate Free Ammonia Nitrogen (FAN) C->D E Compare to Thresholds: Is FAN > 200 mg/L? Is TAN > 3000 mg/L? D->E Use TAN, pH, Temp F High Probability of Ammonia Inhibition E->F Yes G Low Probability of Ammonia Inhibition. Investigate other causes: - Organic Overload - Hydraulic Shock - Other Toxicants E->G No H->B No, ratio is stable I Indicates VFA accumulation and potential instability. H->I Yes

Caption: Troubleshooting workflow for diagnosing ammonia inhibition.

Q2: What are the immediate steps I can take if I confirm severe ammonia toxicity?

If critical inhibitory levels are reached and the digester is failing (e.g., methane production has ceased), immediate action is required to prevent complete microbial washout.

  • Stop/Reduce Feeding: Immediately cease or significantly reduce the organic loading rate (OLR) to prevent further VFA accumulation.[2]

  • Dilution: If possible, dilute the digester contents with water or a low-nitrogen effluent to decrease the overall ammonia concentration.[4]

  • pH Adjustment: Carefully lower the pH to a range of 7.0-7.2. This shifts the equilibrium from toxic free ammonia (NH₃) to the less toxic ammonium ion (NH₄⁺). Use caution to avoid a rapid pH drop, which can also inhibit methanogenesis.

  • Supplementation: Consider adding a carbon-rich, low-nitrogen co-substrate to adjust the Carbon-to-Nitrogen (C/N) ratio.[13] A C/N ratio between 15 and 30 is often recommended.[13]

Experimental Protocols & Mitigation Strategies

Q1: How do I perform a key experiment to calculate Free Ammonia Nitrogen (FAN)?

Accurate FAN calculation is critical for diagnosing inhibition. It is not measured directly but calculated from TAN, pH, and temperature.

Protocol for FAN Calculation:

  • Measure TAN: Determine the Total Ammoniacal Nitrogen (mg-N/L) of your digester liquor using a standard method (e.g., colorimetric test kits, distillation-titration).[11]

  • Measure pH and Temperature: Use calibrated probes to get precise readings of the digester's pH and temperature (°C) at the time of sampling.

  • Calculate FAN: Use the following formulas:

    • First, calculate the equilibrium constant, Kₐ: Kₐ = 10^(-(0.09018 + 2729.92 / (T + 273.15))) (Where T is the temperature in Celsius)

    • Next, calculate the FAN concentration (in mg-N/L): FAN = TAN * (1 / (1 + (10^(-pH) / Kₐ)))

This calculation provides the concentration of the more toxic NH₃-N fraction.

Q2: What are effective long-term strategies to mitigate ammonia inhibition?

Several strategies can be employed to either remove ammonia or adapt the microbial community to tolerate higher concentrations. The choice depends on the experimental setup and goals.

cluster_strategies Mitigation Strategies cluster_A cluster_B cluster_C A Process Control A1 Co-digestion (Adjust C/N Ratio) A->A1 A2 Temperature Control A->A2 B Physical-Chemical Removal B1 Ammonia Stripping B->B1 B2 Adsorption (e.g., Zeolites) B->B2 B3 Struvite Precipitation B->B3 C Biological Adaptation C1 Gradual Acclimation C->C1 C2 Bioaugmentation C->C2

Caption: Overview of mitigation strategies for ammonia inhibition.

Comparison of Mitigation Strategies:

StrategyMethodologyAdvantagesDisadvantages
Co-digestion Blending nitrogen-rich substrate with a carbon-rich one (e.g., energy crops, paper waste) to achieve an optimal C/N ratio (15-30).[13]Simple, effective at source reduction, can improve methane yields.Requires sourcing and handling of a second substrate.
Ammonia Stripping Increasing pH and/or temperature to shift equilibrium to NH₃, then removing the gas from the liquid phase, often in a side-stream process.[17]Highly effective at ammonia removal; ammonia can be recovered as fertilizer.[17]Energy-intensive, can be complex to operate.
Zeolite Addition Adding natural or synthetic zeolites to the digester, which removes ammonium ions (NH₄⁺) through ion exchange.[18]Simple to implement, can buffer the system and increase methane production.[18]Zeolites have a finite capacity and may need replacement or regeneration.
Microbial Acclimation Gradually increasing the ammonia concentration over a long period (several hydraulic retention times) to allow the microbial community to adapt.[4]Cost-effective, leads to a robust, ammonia-tolerant microbiome.Very slow process, risk of process failure during adaptation.
Bioaugmentation Introducing specialized, pre-acclimated microbial cultures that are tolerant to high ammonia levels.[15]Can rapidly respond to inhibition and improve system stability.[15]Cost of specialized cultures, introduced microbes must compete with the native population.

Table 2: Comparison of common strategies to mitigate ammonia inhibition in anaerobic digesters.

References

effect of environmental pH on the antimicrobial activity of ammonium propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the antimicrobial properties of ammonium propionate. This resource provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) to assist with your experimental design and data interpretation, focusing on the critical role of environmental pH.

Frequently Asked Questions (FAQs)

Q1: Why is the antimicrobial activity of my this compound solution lower than expected at a neutral pH?

A1: The antimicrobial efficacy of this compound is highly dependent on the pH of the environment. This compound itself is a salt and acts as a delivery vehicle for propionic acid. The active antimicrobial agent is the undissociated form of propionic acid, which can readily penetrate the cell membrane of microorganisms.[1][2] The concentration of this undissociated form is significantly higher in acidic conditions (lower pH). The pKa of propionic acid is approximately 4.87.[3] At a pH above this value, the majority of propionic acid will be in its dissociated (propionate ion) form, which is less effective at crossing the microbial cell membrane, thus reducing its antimicrobial activity. For optimal activity, the pH of your medium should be below the pKa of propionic acid.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What could be the cause?

A2: Inconsistent MIC values can arise from several experimental variables:

  • pH Fluctuation: As explained in Q1, minor shifts in the pH of your culture medium can significantly impact the activity of this compound. Ensure your medium is well-buffered and that the final pH is verified after the addition of all components, including the this compound solution.

  • Inoculum Size: The initial concentration of microorganisms can affect the MIC. A higher inoculum may require a higher concentration of the antimicrobial agent to inhibit growth. Standardize your inoculum preparation and quantification.

  • Culture Medium Composition: Components of the culture medium can interact with the this compound or influence the growth of the test organism, thereby affecting the MIC. Use a consistent and well-defined medium for all experiments.

  • Incubation Time and Temperature: These parameters must be kept consistent as they directly influence microbial growth rates.

Q3: Is there a difference in antimicrobial activity between this compound and propionic acid at the same molar concentration and pH?

A3: At the same pH, particularly in acidic conditions, the antimicrobial activity should be comparable as the active molecule is the undissociated propionic acid. This compound is often used as a more convenient and less corrosive alternative to propionic acid.[2] However, the addition of this compound to a weakly buffered medium might slightly increase the pH due to the ammonium ion, potentially reducing the concentration of undissociated propionic acid compared to using pure propionic acid. It is crucial to measure and adjust the final pH of the medium in both cases to ensure a valid comparison.

Q4: My results show that this compound is effective against fungi but less so against certain bacteria. Why is this?

A4: The susceptibility of different microorganisms to propionic acid varies. While it has a broad spectrum of activity, some microbes have developed mechanisms of tolerance. For fungi, propionic acid has been shown to induce apoptosis through a mitochondria-mediated pathway.[2] In bacteria, one of its mechanisms involves the inhibition of D-alanine racemase, an enzyme essential for cell wall synthesis, which activates the Rcs stress response system.[1][4] Bacteria with different cell wall structures or more efficient efflux pumps to remove the propionic acid from the cytoplasm may exhibit higher resistance.

Troubleshooting Guides

Problem: No antimicrobial activity observed at any concentration of this compound.

Possible Cause Troubleshooting Step
High pH of the medium Measure the final pH of your experimental setup. If it is neutral or alkaline, adjust the pH to an acidic range (e.g., pH 4.5-5.5) using a suitable buffer or acid.
Resistant microbial strain Verify the susceptibility of your test organism to other known antimicrobial agents to ensure it is not a multi-drug resistant strain. Test against a known susceptible control strain.
Degraded this compound stock solution Prepare a fresh stock solution of this compound. Ensure it is stored correctly according to the manufacturer's instructions.

Problem: High variability in results between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent pH across wells/tubes Ensure thorough mixing of all components in your master mix before aliquoting. Verify the pH in a representative sample of your final experimental setup.
Inaccurate serial dilutions Review your dilution protocol. Use calibrated pipettes and ensure proper mixing at each dilution step.
Non-homogenous inoculum Vortex your microbial suspension thoroughly before adding it to the experimental wells or tubes to ensure a uniform cell distribution.

Quantitative Data

The antimicrobial activity of this compound, expressed as Minimum Inhibitory Concentration (MIC), is significantly influenced by pH. The following table summarizes representative MIC values of propionic acid (the active component of this compound) against various microorganisms at different pH levels.

MicroorganismpHMIC (ppm)Reference
Erwinia carotovora6.0>50[5]
Erwinia carotovora5.550[5]
General Bacteria5.0100[2]
General Bacteria6.55000[2]
Salmonella TyphimuriumNot specified3750 mg/L[6]

Note: The data from various sources may use different units (ppm, mg/L, %). It is essential to refer to the original studies for detailed experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Microorganism to be tested

  • Sterile saline or buffer (e.g., PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., deionized water).

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth medium. Adjust the turbidity of the culture with sterile saline or broth to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • pH Adjustment of Medium: Adjust the pH of the sterile broth medium to the desired experimental values (e.g., 4.5, 5.5, 6.5, 7.0) using sterile HCl or NaOH.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the pH-adjusted broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of uninoculated broth.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Ammonium Propionate Stock dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Microbial Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum media Prepare pH-Adjusted Culture Media media->dilution dilution->add_inoculum incubation Incubate Plate add_inoculum->incubation read_results Read Results (Visual/OD) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action cluster_outside Extracellular (Acidic pH) cluster_cell Microbial Cell cluster_effects Cellular Effects NH4_Propionate This compound (NH4+ C3H5O2-) Propionic_Acid Undissociated Propionic Acid (C3H6O2) NH4_Propionate->Propionic_Acid Dissociation Membrane Cell Membrane Propionic_Acid->Membrane Penetration Cytoplasm Cytoplasm Propionate_Ion Propionate Ion (C3H5O2-) H_Ion H+ Disruption Metabolic Disruption Propionate_Ion->Disruption H_Ion->Disruption pH_drop Intracellular pH Drop Disruption->pH_drop Apoptosis Apoptosis (Fungi) Disruption->Apoptosis CellWall_Inhibition Cell Wall Synthesis Inhibition (Bacteria) Disruption->CellWall_Inhibition

Caption: Mechanism of pH-Dependent Antimicrobial Action of this compound.

References

Technical Support Center: Activated Ammonium Propionate Formulations for Mold Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting activated ammonium propionate formulations for improved mold control.

Frequently Asked Questions (FAQs)

Q1: What is "activated" this compound and how does it differ from standard this compound?

A1: "Activated" this compound refers to a formulation where the propionate molecules are in a more bioavailable state, often achieved through processes that create micelles. These micelles are thought to increase the porosity of the mold's cell wall and destabilize the cell membrane, facilitating a greater influx of the organic acid into the cell.[1] This enhanced penetration leads to more effective mold inhibition compared to standard this compound solutions. The activation process can result in a significant improvement in the minimal inhibitory concentration (MIC) values.[1]

Q2: What is the primary mechanism of action by which this compound inhibits mold growth?

A2: this compound inhibits mold growth through a multi-faceted approach. The primary mechanism involves the undissociated propionic acid molecule penetrating the fungal cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, lowering the intracellular pH and inhibiting critical metabolic processes, including glycolysis. Furthermore, propionic acid can induce mitochondrial-mediated apoptosis (programmed cell death) in fungal cells.[2][3][4] This process involves the accumulation of reactive oxygen species (ROS), metacaspase activation, and the release of cytochrome c.[2][3][4] Propionyl-CoA, a metabolic intermediate of propionate, can also inhibit key enzymes like pyruvate dehydrogenase, further disrupting cellular metabolism.[5][6]

Q3: What are the advantages of using this compound over pure propionic acid?

A3: While propionic acid is a highly effective mold inhibitor, it has several practical disadvantages. It is corrosive to equipment, has a pungent and unpleasant odor, and is highly volatile, leading to a shorter residual effect.[7][8] this compound, being a salt, is less corrosive, less volatile, and easier and safer to handle, while still providing effective mold inhibition.[8]

Q4: What is the difference between fully neutralized and half-neutralized this compound formulations?

A4: The degree of neutralization with ammonia affects the pH of the formulation and its efficacy. Half-neutralized this compound (H-AP) is generally more effective at inhibiting the growth of many common molds, such as various Aspergillus species, compared to fully neutralized this compound (AP), particularly at higher water activity levels.[8] This is because the lower pH of H-AP formulations means a higher proportion of the propionate is in its undissociated, more active, acid form.

Q5: Can propionate-based inhibitors be combined with other compounds for enhanced efficacy?

A5: Yes, synergistic effects have been observed when this compound is combined with other compounds. For instance, combining this compound with medium-chain fatty acids (MCFAs) has been shown to have a synergistic antifungal effect on both dormant and germinating mold spores.[9][10]

Troubleshooting Guide

Issue 1: Formulation Instability - Precipitation or Crystallization

  • Question: My this compound solution is showing precipitation/crystallization upon standing. What could be the cause and how can I resolve it?

  • Answer:

    • Cause: This is often due to exceeding the solubility limit of this compound, which can be influenced by temperature and pH. This compound is highly soluble in water but can precipitate at lower temperatures or if the concentration is too high.[11] Changes in pH can also affect solubility.

    • Solution:

      • Gently warm the solution while stirring to redissolve the precipitate.

      • Consider diluting the formulation to a lower concentration.

      • Ensure the pH of the solution is within the optimal range for this compound solubility (typically slightly acidic to neutral).[11]

      • For powdered formulations, ensure they are stored in a cool, dry place in moisture-proof containers to prevent caking and crystallization.[11]

Issue 2: Reduced Efficacy in Experimental Assays

  • Question: The mold inhibiting effect of my formulation is lower than expected in my in vitro assays. Why might this be happening?

  • Answer:

    • Cause: The efficacy of propionates is highly pH-dependent. A higher pH in your test medium will result in a greater proportion of dissociated propionate ions, which are less effective at penetrating the mold cell wall.[1] The composition of the growth medium itself can also influence the activity of the inhibitor.

    • Solution:

      • Measure and, if necessary, adjust the pH of your experimental medium. The optimal pH for propionate activity is acidic.[12]

      • Consider the buffering capacity of your medium and how it might be counteracting the acidifying effect of the formulation.

      • Ensure accurate and uniform distribution of the formulation within the test medium.

      • Review the water activity (aw) of your substrate, as the effectiveness of some formulations can vary with aw.[8]

Issue 3: Inconsistent Results Between Replicates

  • Question: I'm observing significant variability in mold growth inhibition between my replicate experiments. What are the likely sources of this inconsistency?

  • Answer:

    • Cause: Inconsistent inoculum size is a common source of variability in antifungal susceptibility testing.[13] Non-uniform distribution of the inhibitor in the test substrate can also lead to varied results. Evaporation of the active ingredient, especially if using more volatile formulations, can also be a factor.

    • Solution:

      • Standardize your inoculum preparation carefully, using methods like a hemocytometer or spectrophotometer to ensure a consistent spore concentration.

      • Ensure thorough mixing of the this compound formulation into your liquid or solid media.

      • Use sealed containers for your experiments to minimize evaporation, especially during longer incubation periods.

      • Run a positive control with a known inhibitor and a negative control (no inhibitor) to benchmark your results.

Issue 4: Unpleasant Odor and Potential Corrosion

  • Question: My formulation has a strong ammonia-like or pungent odor, and I'm concerned about corrosion of my equipment. How can I mitigate these issues?

  • Answer:

    • Cause: While less pungent than pure propionic acid, this compound can still have a noticeable odor. The degree of neutralization will affect the smell. Corrosion can still be a concern, particularly with more acidic (e.g., half-neutralized) formulations.[8]

    • Solution:

      • Work in a well-ventilated area or under a fume hood.

      • Ensure containers are tightly sealed during storage and experiments.

      • Consider using fully neutralized formulations if odor is a major concern, though this may slightly reduce efficacy.[8]

      • Use corrosion-resistant materials (e.g., stainless steel, appropriate plastics) for equipment that will be in prolonged contact with the formulation.

      • Thoroughly clean all equipment with water after use to remove any residual formulation.

Data Presentation

Table 1: Comparative Efficacy of Propionate-Based Mold Inhibitors

Inhibitor FormulationTarget MoldEfficacy MeasureResultReference
Activated this compoundMixed feed moldsMIC Improvement50% improvement vs. standard this compound[1]
Activated this compoundMixed feed moldsShelf-life Efficacy79-87% improvement vs. standard this compound[1]
Half-Neutralized this compoundAspergillus spp.Growth InhibitionMore effective than fully neutralized form[8]
This compound (0.1%)Grain moldsPreservation Time19 days[7]
Sodium Propionate (0.1%)Grain moldsPreservation Time13 days[7]
Calcium Propionate (0.1%)Grain moldsPreservation Time10 days[7]

Table 2: Stability of this compound Formulations

Formulation TypeStorage ConditionParameter MeasuredDurationResultReference
Liquid this compoundCool, dry, away from sunlightPhysical Appearance, pHNot SpecifiedStable under normal storage conditions[11]
Solid this compoundTightly sealed, cool, dry placePhysical AppearanceNot SpecifiedStable under normal storage conditions
Formulated Product in FeedAmbientMold Growth (CO2 production)65+ daysEffective inhibition[14]

Experimental Protocols

1. Preparation of Activated this compound Formulation (Conceptual Protocol)

This protocol is based on the described principle of creating activated propionates in micelles.

  • Objective: To prepare a stock solution of activated this compound.

  • Materials: Propionic acid, ammonium hydroxide, micelle-stimulating agent (e.g., a suitable surfactant), deionized water, magnetic stirrer, pH meter, appropriate glassware.

  • Methodology:

    • In a well-ventilated fume hood, slowly add a calculated amount of ammonium hydroxide to a solution of propionic acid in deionized water under constant stirring. The reaction is exothermic, so control the rate of addition to manage the temperature.

    • Monitor the pH of the solution. For a half-neutralized solution, the target pH is around 4.8.

    • Once the desired pH is reached, add the micelle-stimulating agent according to the manufacturer's recommendations.

    • Continue stirring for a specified period (e.g., 30-60 minutes) to ensure the formation of stable micelles.

    • The resulting solution is the activated this compound stock. Store in a tightly sealed container.

2. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from CLSI guidelines for antifungal susceptibility testing.

  • Objective: To determine the lowest concentration of an activated this compound formulation that inhibits the visible growth of a target mold.

  • Materials: Activated this compound stock solution, 96-well microtiter plates, target mold culture (Aspergillus spp., Penicillium spp., etc.), RPMI-1640 medium (or other suitable broth), spectrophotometer or hemocytometer, incubator.

  • Methodology:

    • Inoculum Preparation:

      • Harvest spores from a mature mold culture into sterile saline with a wetting agent (e.g., Tween 80).

      • Adjust the spore suspension to a final concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL.

    • Plate Preparation:

      • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

      • Add 100 µL of the activated this compound stock solution to the first well of each row to be tested.

      • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a concentration gradient of the inhibitor.

    • Inoculation:

      • Add 100 µL of the prepared mold spore suspension to each well.

      • Include a positive control well (broth and inoculum, no inhibitor) and a negative control well (broth only).

    • Incubation:

      • Seal the plate and incubate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

    • Reading Results:

      • The MIC is the lowest concentration of the inhibitor at which there is no visible growth (by eye or with a plate reader) compared to the positive control.

3. Shelf-Life/Stability Indicating Assay

  • Objective: To evaluate the long-term effectiveness of an this compound formulation in a solid substrate (e.g., animal feed).

  • Materials: Test substrate (e.g., ground corn), activated this compound formulation, target mold spore suspension, sealed containers (e.g., glass jars), equipment to measure water activity (aw), incubator.

  • Methodology:

    • Substrate Preparation:

      • Adjust the moisture content and water activity of the substrate to a level that supports mold growth (e.g., 16-18% moisture).

      • Divide the substrate into equal portions.

    • Treatment:

      • Treat the substrate portions with different concentrations of the this compound formulation. Include an untreated control.

      • Mix thoroughly to ensure even distribution of the inhibitor.

    • Inoculation:

      • Inoculate each substrate portion with a known concentration of mold spores.

    • Incubation and Sampling:

      • Place the treated and inoculated substrates into sealed containers and incubate under controlled temperature and humidity.

      • At regular intervals (e.g., 0, 7, 14, 28, 56 days), take samples from each container.

    • Analysis:

      • Analyze the samples for mold growth. This can be done by visual inspection, mold plate counts (CFU/g), or by measuring a metabolic byproduct of mold growth, such as CO2 production in the headspace of the container.

      • Plot mold growth (or CO2 concentration) over time for each treatment to determine the duration of effective inhibition.

Mandatory Visualizations

Mold_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Propionate This compound (Activated Micelles) Membrane Cell Membrane Propionate->Membrane Increased Permeability PropionicAcid Propionic Acid (Undissociated) Membrane->PropionicAcid Passive Diffusion Cytoplasm Cytoplasm (Higher pH) Mitochondrion Mitochondrion ROS ROS Production ↑ Mitochondrion->ROS PropionicAcid->Mitochondrion Stress Signal H_PropionateIon H+ + Propionate- PropionicAcid->H_PropionateIon Dissociation PropionylCoA Propionyl-CoA PropionicAcid->PropionylCoA Metabolism H_PropionateIon->Cytoplasm Intracellular Acidification Glycolysis Glycolysis H_PropionateIon->Glycolysis Inhibition PDH Pyruvate Dehydrogenase PropionylCoA->PDH Inhibition Metacaspase Metacaspase Activation ROS->Metacaspase CytochromeC Cytochrome c Release Metacaspase->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: Mechanism of action of activated this compound.

Troubleshooting_Workflow Start Experiment Start: Unexpected Results IssueType Identify Issue Type Start->IssueType Formulation Formulation Instability (Precipitate, Odor) IssueType->Formulation Formulation-Related Efficacy Reduced/Inconsistent Efficacy IssueType->Efficacy Efficacy-Related CheckSol Check Solubility Limits & Temperature Formulation->CheckSol CheckpH_Form Verify Formulation pH Formulation->CheckpH_Form CheckStorage Confirm Proper Storage (Sealed, Dry) Formulation->CheckStorage CheckpH_Med Verify Medium pH & Buffering Efficacy->CheckpH_Med CheckInoculum Standardize Inoculum Concentration Efficacy->CheckInoculum CheckDispersion Ensure Uniform Dispersion Efficacy->CheckDispersion

Caption: Troubleshooting workflow for experimental issues.

References

challenges in handling and application due to the hygroscopic nature of ammonium propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ammonium Propionate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and application of this compound in your experiments.

This compound's tendency to absorb moisture from the atmosphere can lead to significant issues such as clumping, caking, and potential degradation, which can impact experimental reproducibility and product performance. This guide provides practical solutions to mitigate these challenges.

Troubleshooting Guide

Issue: Clumping and Caking of this compound Powder

Symptoms:

  • The powder is no longer free-flowing.

  • Formation of hard lumps or aggregates.

  • Difficulty in accurately weighing the desired amount.

Possible Causes:

  • Exposure to ambient air with high relative humidity.

  • Improper storage conditions.

  • Inadequate container sealing.

Solutions:

Solution Description Best For
Controlled Environment Handle the powder in a controlled environment with low relative humidity (RH), ideally below 40% RH. This can be achieved using a glove box with a dry inert gas supply (e.g., nitrogen or argon) or a dehumidified room.[1]Weighing, dispensing, and preparing solutions.
Proper Storage Store this compound in a tightly sealed container in a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[2] Ensure the desiccant is regularly regenerated or replaced.Long-term and short-term storage.
Rapid Handling Minimize the time the container is open to the atmosphere. Work efficiently to weigh and dispense the powder.Routine laboratory use where a controlled environment is not feasible.
Use of Anti-caking Agents For formulation development, consider the inclusion of anti-caking agents like fumed silica or magnesium stearate to improve flowability.[3]Pharmaceutical formulation and development.
Pre-conditioning Before opening the main container, allow it to equilibrate to the laboratory's ambient temperature to prevent condensation of moisture on the cold powder.When retrieving the compound from cold storage.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned into a solid mass. Can I still use it?

A1: It is not recommended to use this compound that has completely solidified due to moisture absorption. The high water content can alter the compound's effective concentration and may have led to chemical degradation. For accurate and reproducible results, it is best to use a fresh, free-flowing lot of the compound.

Q2: What is the best way to weigh a small, precise amount of hygroscopic this compound?

A2: The most accurate method is to weigh the powder inside a glove box with a controlled, low-humidity atmosphere. If a glove box is unavailable, you can pre-weigh a sealed container, quickly add the approximate amount of this compound, seal the container, and then re-weigh it to determine the exact amount by difference. This minimizes exposure to air.

Q3: How does moisture affect the stability of this compound?

A3: Moisture can lead to both physical and chemical changes. Physically, it causes caking and clumping, making handling difficult.[4] Chemically, the presence of water can potentially lead to hydrolysis or other degradation pathways, impacting the purity and efficacy of the compound, especially in formulated products.[5]

Q4: Can I dry caked this compound in an oven?

A4: While it might be possible to remove some absorbed water by drying, it is generally not recommended without proper validation. Heating can potentially cause degradation of the this compound. If you must dry it, use a vacuum oven at a low temperature and validate the purity of the material afterward.

Q5: What are some formulation strategies to manage the hygroscopicity of this compound in a drug product?

A5: Several strategies can be employed during drug development, including:

  • Film coating: Applying a moisture-barrier coating to tablets or granules.[5]

  • Encapsulation: Enclosing the this compound in a less hygroscopic shell.[5]

  • Co-processing with excipients: Mixing with excipients that can preferentially absorb moisture or create a protective barrier.[5]

  • Packaging: Using high-barrier packaging materials and including a desiccant in the final product packaging.[3]

Quantitative Data on Hygroscopicity

Understanding the hygroscopic properties of this compound is crucial for its proper handling and storage. The Critical Relative Humidity (CRH) is the relative humidity at which a material begins to absorb moisture from the atmosphere.[6] Below the CRH, the material will not absorb atmospheric moisture.

Table 1: Illustrative Critical Relative Humidity (CRH) of Hygroscopic Salts at Different Temperatures

TemperatureAmmonium Nitrate CRH (%)Sodium Nitrate CRH (%)Ammonium Chloride CRH (%)
10°C 68.677.279.3
20°C 62.174.878.2
30°C 59.472.477.2
40°C 51.470.576.1

Note: This data is for illustrative purposes and is based on values for other ammonium and nitrate salts. The actual CRH of this compound should be determined experimentally.

Moisture Sorption Isotherm

A moisture sorption isotherm is a graph that shows the relationship between the water activity (or relative humidity) of the surrounding environment and the moisture content of a material at a constant temperature.[8] This is a key tool for characterizing the hygroscopic nature of a substance. Dynamic Vapor Sorption (DVS) is a common technique used to generate these isotherms.[9][10]

As specific DVS data for this compound was not found, an illustrative Type II moisture sorption isotherm, typical for many crystalline solids, is shown below.

Illustrative Moisture Sorption Isotherm for a Hygroscopic Crystalline Solid
Figure 1: Illustrative Moisture Sorption Isotherm. This graph shows how the moisture content of a hypothetical hygroscopic solid increases with increasing relative humidity at a constant temperature.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Weighing Hygroscopic this compound

Objective: To provide a standardized procedure for handling and weighing hygroscopic this compound to minimize moisture absorption and ensure accuracy.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Tightly sealable container for the weighed sample

  • Desiccator with active desiccant

  • (Recommended) Glove box with controlled humidity or inert gas supply

Procedure:

  • Preparation:

    • Ensure all glassware and tools are clean and thoroughly dry.

    • If the this compound container is stored in a cold environment, allow it to equilibrate to room temperature for at least 2 hours before opening to prevent condensation.

    • Prepare the analytical balance and have all necessary materials ready to minimize the time the main container is open.

  • Weighing in a Controlled Environment (Recommended):

    • Transfer the sealed container of this compound, along with all necessary tools, into a glove box with a relative humidity maintained below 40%.

    • Open the container inside the glove box.

    • Quickly weigh the desired amount of this compound onto a weighing paper or into a pre-tared, sealable container.

    • Immediately and tightly seal both the main container and the container with the weighed sample.

    • Remove the sealed containers from the glove box.

  • Weighing in an Uncontrolled Environment (Alternative):

    • Minimize drafts in the weighing area.

    • Open the main container of this compound.

    • Quickly remove an approximate amount of the powder, slightly more than needed, and immediately reseal the main container.

    • Place the main container back into the desiccator.

    • Quickly weigh the desired amount from the portion you removed.

    • Alternatively, for high precision, use the "weighing by difference" method:

      • Pre-weigh a sealed vial.

      • Quickly add the this compound to the vial and seal it.

      • Re-weigh the sealed vial. The difference in weight is the amount of this compound.

  • Storage of Weighed Sample:

    • If the weighed sample is not for immediate use, store it in a tightly sealed container inside a desiccator.

Protocol 2: Determination of Water Content in this compound by Karl Fischer Titration

Objective: To determine the water content of an this compound sample using volumetric Karl Fischer titration.

Background: Ammonium salts can act as weak bases and may interfere with the Karl Fischer reaction by shifting the pH. Therefore, the titration medium should be buffered.[11][12]

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Salicylic acid or imidazole (as a buffering agent)[11]

  • Water standard for titer determination

  • Airtight glass syringe or weighing boat for sample introduction

  • This compound sample

Procedure:

  • Titrator Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the system is free of moisture by running a pre-titration of the solvent until a stable, low drift is achieved.

  • Solvent Preparation:

    • Add a suitable volume of anhydrous methanol or Karl Fischer solvent to the titration vessel.

    • Add a buffering agent. For an ammonium salt, adding salicylic acid is a common practice to maintain the optimal pH range (5.5-8) for the Karl Fischer reaction.[12] The amount of buffer may need to be optimized depending on the sample size.

  • Titer Determination:

    • Determine the titer of the Karl Fischer reagent by titrating a known amount of a certified water standard.

    • Perform this in triplicate and use the average value for sample analysis.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound sample. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is consumed.

    • Quickly and carefully introduce the sample into the conditioned titration vessel.

    • Start the titration immediately.

    • The titration will proceed until the endpoint is reached.

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula:

    Water (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100

  • Cleaning:

    • After analysis, clean the titration vessel and electrode system according to the instrument's manual.

Visualizations

Experimental Workflow for Handling Hygroscopic this compound

G cluster_prep Preparation cluster_weighing Weighing cluster_post Post-Weighing start Start temp_equilibrate Equilibrate Container to Room Temperature start->temp_equilibrate gather_tools Gather Dry Tools and Weighing Vessel temp_equilibrate->gather_tools open_container Open Main Container (Minimize Exposure Time) gather_tools->open_container weigh_powder Quickly Weigh Powder open_container->weigh_powder seal_container Tightly Seal Main Container weigh_powder->seal_container transfer_sample Transfer Weighed Sample to Experiment seal_container->transfer_sample store_sample Store Weighed Sample in Desiccator seal_container->store_sample end_immediate End (Immediate Use) transfer_sample->end_immediate end_storage End (Storage) store_sample->end_storage

A simplified workflow for handling hygroscopic this compound.
Troubleshooting Logic for Caked this compound

G start This compound is Caked or Clumped check_storage Was it stored in a tightly sealed container with a desiccant? start->check_storage check_handling Was it handled in a low humidity environment? check_storage->check_handling Yes sol_storage Action: Implement proper storage protocol. Use desiccators and ensure containers are sealed. check_storage->sol_storage No sol_handling Action: Handle in a glove box or dehumidified area. Minimize exposure time. check_handling->sol_handling No sol_discard Recommendation: Discard the caked material. Use a new, dry lot for accurate results. check_handling->sol_discard Yes sol_retest If use is critical, dry a small portion under vacuum at low heat and re-test for purity and water content. sol_discard->sol_retest Alternative (with caution)

A decision tree for troubleshooting caked this compound.

References

Technical Support Center: Investigating Methanol Inhibition of Anammox Bacteria During Propionate Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of methanol on anaerobic ammonium-oxidizing (anammox) bacteria during propionate oxidation.

Troubleshooting Guides

Issue: Sudden and complete loss of anammox activity after introducing a new substrate or chemical.

Question: My anammox reactor was performing well, but activity ceased shortly after I introduced a new medium component. What could be the cause?

Answer:

  • Suspect Methanol Contamination: One of the most potent inhibitors of anammox bacteria is methanol.[1][2][3][4][5][6] Even at very low concentrations, as little as 0.5 mM, methanol can cause immediate, complete, and irreversible loss of anammox activity.[1][2][3][4][5]

  • Review Chemical Additions: Carefully review all chemicals and substrates recently introduced to your reactor. Methanol is a common solvent and carbon source in various applications and may be present as a contaminant.

  • Irreversible Inhibition: If methanol contamination is confirmed, it is crucial to understand that the inhibition is likely irreversible.[1][3][4][7] Flushing the system with methanol-free medium may not restore activity. In such cases, the reactor may need to be re-inoculated with a fresh anammox culture, which can take a significant amount of time (100-200 days) if no seed sludge is available.[4]

  • Preventative Measures: To avoid future occurrences, ensure all chemicals are of high purity and screen new substrates for the presence of methanol before introducing them to your anammox reactor.

Issue: Anammox activity is decreasing, and I am co-feeding with propionate.

Question: I am feeding my anammox reactor with both ammonium and propionate. Recently, I've observed a decline in the ammonium conversion rate. What could be happening?

Answer:

  • Competition for Electron Acceptors: Anammox bacteria can utilize propionate as an electron donor, oxidizing it to CO2 with nitrate and/or nitrite as the electron acceptor.[1][2][3][4] This process occurs simultaneously with anaerobic ammonium oxidation.[1][2][4][5]

  • Nitrite Limitation: If your system is nitrite-limited, the addition of propionate can lead to competition between ammonium and propionate for the available nitrite.[4] This competition can result in a lower ammonium consumption rate.

  • Monitor Stoichiometry: Observe the stoichiometry of your reactor. An increase in the consumption ratio of nitrite to ammonium when propionate is added can indicate that a significant portion of the electron acceptor is being used for propionate oxidation.[4]

  • Adjust Loading Rates: To mitigate this, consider adjusting the loading rates of ammonium, nitrite, and propionate to ensure that nitrite is not the limiting factor for the desired rate of anaerobic ammonium oxidation.

Frequently Asked Questions (FAQs)

Q1: Can anammox bacteria utilize organic compounds?

A1: Yes, while traditionally considered obligate chemolithoautotrophs, studies have shown that anammox bacteria have a more versatile metabolism than previously assumed.[1][8] They can convert organic acids like propionate and acetate.[1][2][3][4] However, they are inhibited by alcohols such as methanol and ethanol.[1][2][3][4][5][6] Glucose, formate, and alanine have been observed to have no significant effect on the anammox process.[1][2][3][4][5]

Q2: What is the proposed mechanism for methanol inhibition of anammox bacteria?

A2: A potential explanation for the severe inhibition by methanol is its enzymatic conversion to formaldehyde by hydroxylamine oxidoreductase, an enzyme present in anammox bacteria.[3][4] Formaldehyde is a known cross-linking agent that can irreversibly damage enzymes by altering their structure, leading to a loss of function.[3][4]

Q3: At what concentration does methanol become inhibitory to anammox bacteria?

A3: Methanol is a very potent inhibitor, with concentrations as low as 0.5 mM causing complete and irreversible loss of anammox activity.[1][2][3][4][5][6] In some studies, a concentration of 5 mM methanol reduced anammox activity to 29% of its maximum.[7][9]

Q4: How does propionate oxidation by anammox bacteria work?

A4: Anammox bacteria can oxidize propionate primarily to carbon dioxide (CO2).[1][2][3][4] This oxidation process uses nitrate and/or nitrite as the electron acceptor.[1][2][3][4] Importantly, propionate oxidation can occur simultaneously with the anaerobic oxidation of ammonium.[1][2][4][5] The presence of ammonium is not a requirement for propionate oxidation to occur.[3][4]

Q5: Can anammox bacteria outcompete denitrifying bacteria for propionate?

A5: Yes, in an enrichment culture fed with propionate for an extended period (150 days), the relative abundance of anammox cells and denitrifiers did not significantly change.[1][2][4][5] This suggests that anammox bacteria can successfully compete with heterotrophic denitrifiers for propionate.[1][2][4][5]

Data Presentation

Table 1: Effect of Methanol and Other Organic Compounds on Anammox Activity

CompoundConcentrationEffect on Anammox ActivityReference
Methanol0.5 mMComplete and irreversible inhibition[1][2][3][4][5][6]
Methanol1 mMImmediate and irreversible inhibition in continuous culture[3][4]
Methanol5 mMActivity reduced to 29% of maximum in batch experiments[7][9]
Ethanol2 mM30% inhibition[3][4]
Propionate-Consumed at a rate of 0.8 nmol min⁻¹ mg of protein⁻¹[1][2][3][4][5]
Acetate-No significant effect on anammox stoichiometry[4]
Glucose-No pronounced effect[1][2][3][4][5]
Formate-No pronounced effect[1][2][3][4][5]
Alanine-No pronounced effect[1][2][3][4][5]

Experimental Protocols

Protocol 1: Batch Experiment to Test for Methanol Inhibition

  • Biomass Preparation: Obtain an active anammox enrichment culture from a continuous reactor or a stored stock.

  • Reactor Setup: Use serum bottles or similar anaerobic vessels.

  • Medium: Add a defined mineral medium suitable for anammox bacteria, ensuring it is devoid of any organic carbon sources.

  • Inoculation: Inoculate the bottles with the anammox biomass.

  • Substrate Addition: Add ammonium and nitrite to initiate the anammox reaction.

  • Methanol Spike: Once the baseline anammox activity is established (measured by nitrogen gas production or substrate consumption), spike the experimental bottles with varying concentrations of methanol (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). Include a control bottle with no methanol.

  • Monitoring: Monitor the consumption of ammonium and nitrite and the production of nitrogen gas over time using techniques like gas chromatography and colorimetric assays.

  • Data Analysis: Compare the activity in the methanol-spiked bottles to the control to determine the inhibitory effect.

Protocol 2: Continuous Culture Experiment to Investigate Propionate Co-metabolism

  • Reactor Setup: Use a continuously stirred tank reactor (CSTR) with an established anammox biofilm or granular sludge.

  • Steady-State Operation: Operate the reactor under steady-state conditions with a continuous feed of ammonium and nitrite.

  • Introduction of Propionate: Once a stable baseline of anammox performance is achieved, introduce propionate into the influent feed at a defined concentration.

  • Monitoring: Continuously monitor the concentrations of ammonium, nitrite, nitrate, and propionate in both the influent and effluent.

  • Stoichiometric Analysis: Analyze the changes in the consumption and production rates of the nitrogen compounds and the consumption of propionate to understand the metabolic interactions.

  • Microbial Community Analysis: Use techniques such as Fluorescence In Situ Hybridization (FISH) to monitor the relative abundance of anammox bacteria and potential competing denitrifiers over the course of the experiment.

Visualizations

Experimental_Workflow cluster_setup Reactor Setup cluster_experiment Experimentation cluster_analysis Data Analysis A Anammox Culture (Enrichment) B Batch Reactor (Serum Bottles) A->B Inoculate C Continuous Reactor (CSTR) A->C Inoculate D Establish Baseline Anammox Activity B->D C->D H Microbial Community Analysis (FISH) C->H E Introduce Methanol/Propionate D->E F Monitor Substrates & Products E->F G Quantify Inhibition/ Metabolism Rates F->G

Caption: Experimental workflow for investigating substrate effects on anammox bacteria.

Inhibition_Pathway cluster_cell Anammox Bacterium cluster_process Metabolic Processes Methanol Methanol HAO Hydroxylamine Oxidoreductase Methanol->HAO Substrate for Formaldehyde Formaldehyde HAO->Formaldehyde Converts to Enzymes Cellular Enzymes Formaldehyde->Enzymes Damages Inactivated_Enzymes Inactivated Enzymes (Cross-linked) Enzymes->Inactivated_Enzymes Leads to Anammox_Activity Anammox Activity Enzymes->Anammox_Activity Enables No_Activity Inhibition of Anammox Activity Inactivated_Enzymes->No_Activity Causes

Caption: Proposed mechanism of methanol inhibition in anammox bacteria.

Propionate_Metabolism cluster_inputs Inputs cluster_anammox Anammox Bacterium cluster_outputs Outputs Ammonium Ammonium (NH₄⁺) Anammox_Process Anaerobic Ammonium Oxidation Ammonium->Anammox_Process Propionate Propionate Propionate_Oxidation Propionate Oxidation Propionate->Propionate_Oxidation Nitrite Nitrite (NO₂⁻) Nitrite->Anammox_Process e⁻ acceptor Nitrite->Propionate_Oxidation e⁻ acceptor N2 Dinitrogen Gas (N₂) Anammox_Process->N2 Nitrate Nitrate (NO₃⁻) Anammox_Process->Nitrate CO2 Carbon Dioxide (CO₂) Propionate_Oxidation->CO2

Caption: Simultaneous propionate and ammonium oxidation by anammox bacteria.

References

Validation & Comparative

Propionate Salts as Grain Preservatives: A Comparative Efficacy Analysis of Ammonium Propionate vs. Sodium Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The preservation of high-moisture grains is a critical challenge in agriculture and feed production, directly impacting feed safety, nutritional value, and economic outcomes. Fungal proliferation in stored grains not only leads to spoilage and nutrient loss but also poses a significant health risk to livestock through the production of mycotoxins. Among the chemical preservation methods, propionic acid and its salts are widely utilized for their potent antifungal properties. This guide provides a detailed comparison of the efficacy of two common propionate salts, ammonium propionate and sodium propionate, in preserving high-moisture grains, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound generally demonstrates superior efficacy in preserving high-moisture grains compared to sodium propionate. This heightened effectiveness is primarily attributed to its significantly higher water solubility, which allows for more efficient distribution and penetration of the active propionate ion. Experimental evidence indicates that at the same concentration, this compound can extend the mold-free shelf life of grains for a longer duration than sodium propionate. The underlying antifungal mechanism for propionates involves the induction of mitochondrial-mediated apoptosis in fungal cells, a process that disrupts cellular respiration and leads to cell death.

Comparative Efficacy: Ammonium vs. Sodium Propionate

The primary factor influencing the efficacy of propionate salts is their ability to deliver undissociated propionic acid, which can penetrate the fungal cell wall. The effectiveness is therefore closely linked to the salt's solubility in water.[1]

Key Efficacy Data:

An experiment comparing different propionate salts at the same 0.1% concentration (based on propionate content) for the preservation of high-moisture grains yielded the following results:

  • This compound: Kept the grain fresh for 19 days.[1][2]

  • Sodium Propionate: Kept the grain fresh for 13 days.[1][2]

  • Calcium Propionate: Preserved the grain for only 10 days before molding.[1][2]

This demonstrates a clear advantage for this compound in extending the preservation period.

Data Summary Table
Preservative (at 0.1% propionate content)Water SolubilityMold-Free Preservation Period (Days)Reference
This compound 90%19[1][2]
Sodium Propionate 25%13[1][2]
Calcium Propionate ~5%10[1][2]

Antifungal Mechanism of Action

Propionic acid and its salts do not merely inhibit fungal growth by lowering the pH. The primary antifungal action is executed by the undissociated form of the acid, which is lipophilic and can readily diffuse across the fungal cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior. This disrupts metabolic processes and inhibits the activity of essential enzymes.

Recent studies have elucidated a more detailed mechanism, revealing that propionic acid induces programmed cell death (apoptosis) in fungal cells through a mitochondria-mediated pathway.

Signaling Pathway for Propionic Acid-Induced Fungal Apoptosis

Fungal_Apoptosis cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_mitochondrion Mitochondrion Propionic_Acid Propionic Acid (Undissociated) Cell_Membrane Cell Membrane Cytoplasm Cytoplasm ROS Reactive Oxygen Species (ROS) Accumulation Cytoplasm->ROS MMP_Depolarization Mitochondrial Membrane Depolarization ROS->MMP_Depolarization Metacaspase Metacaspase Activation ROS->Metacaspase Ca_Accumulation Calcium Accumulation MMP_Depolarization->Ca_Accumulation Cytochrome_c Cytochrome c Release MMP_Depolarization->Cytochrome_c Cytochrome_c->Metacaspase Apoptosis Apoptosis (Programmed Cell Death) Metacaspase->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway in fungal cells induced by propionic acid.

Experimental Protocols

To aid researchers in conducting similar comparative efficacy studies, the following section outlines a detailed experimental protocol.

Objective

To compare the efficacy of this compound and sodium propionate in preventing mold growth and mycotoxin production in high-moisture corn.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment Application cluster_store 3. Storage & Sampling cluster_analysis 4. Analysis A Harvest High-Moisture Corn (e.g., 25% moisture) B Clean and Divide into Treatment Groups A->B C Control Group (No Treatment) B->C D This compound (e.g., 0.5%, 1.0% w/w) B->D E Sodium Propionate (e.g., 0.5%, 1.0% w/w) B->E F Store in Controlled Environment (e.g., 25°C) C->F D->F E->F G Collect Samples at Intervals (0, 7, 14, 21, 28 days) F->G H Total Mold Count (CFU/g) G->H I Mycotoxin Analysis (e.g., Aflatoxin, DON) via HPLC/ELISA G->I J Nutritional Analysis (e.g., Crude Protein, Amino Acids) G->J

Caption: General experimental workflow for comparing grain preservative efficacy.

Detailed Methodology
  • Grain Preparation:

    • Source high-moisture corn (e.g., 25% ± 2% moisture content). Determine initial moisture content using a calibrated moisture analyzer.

    • Clean the grain to remove foreign materials and broken kernels.

    • Divide the cleaned grain into homogenous batches for each treatment group (e.g., 5 kg per replicate, with 3 replicates per treatment).

  • Preservative Preparation and Application:

    • Prepare aqueous solutions of this compound and sodium propionate to achieve target application rates (e.g., 0.5% and 1.0% active ingredient by weight of the grain).

    • Apply the solutions uniformly to the respective grain batches using a sprayer while continuously mixing in a sealed container to ensure even coating.

    • The control group should be treated with an equivalent amount of sterile deionized water.

  • Storage and Sampling:

    • Place the treated grain from each replicate into separate, loosely sealed containers or bags that allow for some air exchange but prevent cross-contamination.

    • Store the containers in a controlled environment with a constant temperature (e.g., 25°C) and relative humidity.

    • Collect representative samples (e.g., 100g) from each replicate at predetermined time points (e.g., Day 0, 7, 14, 21, and 28).

  • Analytical Procedures:

    • Total Mold Count:

      • Homogenize a 10g sample in 90mL of sterile peptone water.

      • Perform serial dilutions and plate onto Dichloran Rose Bengal Chloramphenicol (DRBC) agar.

      • Incubate plates at 25°C for 5-7 days.

      • Count the colony-forming units (CFU) and express the results as CFU per gram (CFU/g) of grain.

    • Mycotoxin Analysis (e.g., Aflatoxin):

      • Extract mycotoxins from a ground grain sample (e.g., 25g) using an appropriate solvent system (e.g., methanol:water).

      • Clean up the extract using immunoaffinity columns specific for the target mycotoxin.

      • Quantify the mycotoxin concentration using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Express results in parts per billion (ppb).

    • Nutritional Analysis:

      • Analyze samples for key nutritional parameters. Determine crude protein content using the Kjeldahl method.

      • Analyze amino acid profiles via acid hydrolysis followed by HPLC.

Conclusion

The available evidence strongly suggests that this compound is a more effective preservative for high-moisture grains than sodium propionate, primarily due to its superior water solubility. This leads to a longer period of mold inhibition. The fungicidal action of propionates is rooted in the disruption of fungal cellular processes through the induction of apoptosis. For researchers and professionals in the field, understanding these differences in efficacy and the underlying mechanisms is crucial for developing and implementing effective grain preservation strategies to ensure feed safety and quality. Further research with detailed, side-by-side quantitative analysis under various grain moisture and storage conditions would be beneficial to build a more comprehensive dataset.

References

Comparative Analysis of Ammonium Propionate and Calcium Propionate in Animal Feed Preservation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The proliferation of mold in animal feed is a persistent challenge, leading to significant nutritional degradation, reduced palatability, and the production of harmful mycotoxins.[1][2] These factors can severely impact animal health and productivity.[2] Organic acids, particularly propionic acid and its salts, are widely used as mold inhibitors to preserve the quality and safety of feed.[2][3] This guide provides a detailed comparative analysis of two common propionate salts: ammonium propionate and calcium propionate, focusing on their efficacy, mechanisms, and practical applications, supported by experimental data.

Mechanism of Antifungal Action

The primary active agent for both ammonium and calcium propionate is the undissociated propionic acid molecule. The antifungal efficacy of these salts is dependent on the release of this acid, which functions through a well-established mechanism.

The process begins when the undissociated propionic acid molecule passively diffuses across the fungal cell wall and membrane.[3] Once inside the fungal cell, which maintains a higher internal pH, the acid molecule dissociates into a propionate anion and a proton (H+).[3][4] This release of protons lowers the internal pH of the cell, creating an acidic environment that inhibits critical metabolic enzymes and disrupts nutrient transport systems.[3][5] This disruption of cellular function ultimately inhibits protein synthesis and prevents the mold from growing and reproducing.[3][5] A secondary proposed mechanism involves the undissociated acid molecules creating high osmotic pressure outside the mold cells, leading to dehydration.[5]

cluster_0 External Environment (Feed) cluster_1 Fungal Cell PA_un Undissociated Propionic Acid (CH₃CH₂COOH) PA_dis Dissociation (Higher Internal pH) PA_un->PA_dis Passive Diffusion Proton Proton (H⁺) PA_dis->Proton Anion Propionate Anion (CH₃CH₂COO⁻) PA_dis->Anion Metabolism Enzyme & Nutrient Transport Inhibition Proton->Metabolism Lowers pH Anion->Metabolism Disrupts Growth Mold Growth Inhibited Metabolism->Growth Cell_Membrane Cell Wall & Membrane

Figure 1: Antifungal mechanism of propionic acid.

Comparative Efficacy: Experimental Data

The primary difference in the efficacy of this compound and calcium propionate lies in their physicochemical properties, most notably their water solubility. This compound is significantly more soluble in water (90%) compared to calcium propionate (approximately 5%).[6][7] This higher solubility facilitates a more rapid and efficient release of propionic acid, leading to superior mold inhibition.[6]

Experimental evidence consistently demonstrates the superior performance of this compound and pure propionic acid over calcium propionate.

Parameter Control (Untreated) Calcium Propionate This compound Propionic Acid Source
Days to Molding (High Moisture Grain) < 110 days19 daysNot Tested[6]
Days to Heating (Poultry Feed) 19 days26 days (at 0.5% w/v)Not Tested53 days (at 0.3% w/v)[8]
CO₂ Accumulation Start (Poultry Feed) 15 days40 days (at 0.3%)Not Tested>65 days (in advanced form)[9]

Table 1: Summary of comparative performance data for propionate-based preservatives.

The data indicates that at similar concentrations, this compound can extend the freshness of high-moisture grains for nearly twice as long as calcium propionate.[6] Similarly, propionic acid, which is the active component of this compound, provides a significantly longer period of protection against heating in stored feed compared to calcium propionate, even at a lower application rate.[8]

Experimental Protocols

To provide a clear understanding of how such comparative data is generated, this section details a representative experimental methodology for evaluating the efficacy of feed preservatives.

Objective: To compare the efficacy of this compound and calcium propionate in preventing mold growth in a high-moisture poultry feed model under controlled laboratory conditions.

Methodology:

  • Feed Preparation: A standard poultry mash feed is used. The moisture content is adjusted to 14-15% by adding a predetermined amount of sterile distilled water and mixing thoroughly to ensure uniform moisture distribution.[9]

  • Treatment Groups: The moistened feed is divided into three batches:

    • Group A: Control (no preservative added).

    • Group B: Treated with calcium propionate at a concentration of 0.3% (w/w).

    • Group C: Treated with this compound at a concentration of 0.3% (w/w).

    • The preservatives are added as powders or liquids and mixed thoroughly for a minimum of 30 minutes to ensure even dispersion.[10]

  • Incubation:

    • A 3 kg sample from each treatment group is placed into a separate, clean plastic container.[11] The containers are covered but not hermetically sealed to allow for air exchange.[11]

    • The containers are stored in an incubator at a controlled temperature of 29°C and a relative humidity of 85%, conditions conducive to mold growth.[11]

  • Data Collection & Analysis:

    • CO₂ Measurement: At regular intervals (e.g., every 5 days for 60 days), the headspace gas is sampled from the center of each container.[11] The concentration of carbon dioxide (CO₂), a key indicator of microbial respiration and mold activity, is measured using gas chromatography.[8][11]

    • Fungal Count: Periodically, feed samples are aseptically collected. Serial dilutions are prepared and plated on a suitable medium like Potato Dextrose Agar (PDA).[12] Plates are incubated, and the number of colony-forming units (CFU/g) is determined.[9]

    • Visual Inspection: The time until visible mold growth appears is recorded for each group.

cluster_workflow Experimental Workflow prep 1. Prepare High-Moisture Poultry Feed (15%) split 2. Divide into 3 Groups prep->split control A: Control (No Additive) split->control calcium B: Add Calcium Propionate (0.3%) split->calcium ammonium C: Add Ammonium Propionate (0.3%) split->ammonium incubate 3. Incubate All Groups (29°C, 85% RH) control->incubate calcium->incubate ammonium->incubate measure 4. Periodic Measurement (Days 0-60) incubate->measure co2 CO₂ Analysis (Gas Chromatography) measure->co2 cfu Fungal Count (CFU/g) measure->cfu visual Visual Mold Assessment measure->visual compare 5. Compare Efficacy co2->compare cfu->compare visual->compare

Figure 2: Workflow for comparing feed preservatives.

Additional Considerations

Nutritional Benefits:

  • Calcium Propionate: A distinct advantage of calcium propionate is that it serves as a source of supplemental calcium.[4][13] This can be particularly beneficial in the diets of young, growing animals (e.g., piglets and chicks) to support bone development, and for dairy cattle where it can help prevent hypocalcemia (milk fever).[4][13]

Safety and Handling:

  • This compound: As a salt of a weak acid and a weak base, this compound can be corrosive. It is classified as corrosive to the skin and eyes, and appropriate personal protective equipment (PPE) is required for safe handling.[14][15]

  • Calcium Propionate: Calcium propionate is generally recognized as safe (GRAS) by the FDA and is not classified as an irritant, making it easier and safer to handle in a feed mill environment.[5][13][14]

Conclusion

Based on experimental data, this compound is a more potent and faster-acting mold inhibitor than calcium propionate, a difference primarily attributed to its superior water solubility.[6] This makes it a more effective choice for preserving high-moisture feed or for situations requiring long-term protection.

However, the selection between the two should not be based on efficacy alone. Calcium propionate offers the dual benefit of mold inhibition and calcium supplementation, which can be a valuable formulation tool for specific animal diets.[4][13] Furthermore, its superior safety profile makes it less hazardous to handle.[14]

For researchers and product development professionals, the optimal choice will depend on a comprehensive evaluation of the target animal's nutritional needs, the required shelf-life of the feed, the moisture content of the ingredients, and the operational safety protocols of the manufacturing facility.

References

comparing the mold inhibition effectiveness of fully neutralized vs. half-neutralized ammonium propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the battle against mold contamination is a critical aspect of ensuring product safety and efficacy. Among the arsenal of antifungal agents, ammonium propionate stands out for its effectiveness. However, a crucial distinction in its formulation—fully neutralized versus half-neutralized—can significantly impact its mold inhibition capabilities. This guide provides an in-depth comparison, supported by experimental data, to elucidate the superior performance of half-neutralized this compound.

A key study has demonstrated that half-neutralized this compound (H-AP) is generally more effective at inhibiting the growth of various Aspergillus species compared to its fully neutralized counterpart (AP). This enhanced efficacy is particularly pronounced within a water activity (a_w) range of 0.995 to 0.95.[1]

Quantitative Comparison of Mold Inhibition Efficacy

To quantify the difference in performance, the following table summarizes the key findings from comparative studies. The data highlights the increased potency of half-neutralized this compound in preventing mold growth.

Fungal SpeciesWater Activity (a_w)InhibitorConcentrationObservation
Aspergillus spp. (general)0.995 - 0.95Half-Neutralized this compound (H-AP)Not specifiedMore sensitive to H-AP than AP[1]
Aspergillus spp. (general)0.90 & 0.85Fully Neutralized this compound (AP)27 mmol/lGrowth of only a few species observed[1]
Aspergillus sejunctus0.85Half-Neutralized this compound (H-AP)27 mmol/lGrowth observed (most tolerant species)[1]
Aspergillus sejunctus0.85Fully Neutralized this compound (AP)54 mmol/lGrowth observed[1]

The Science Behind the Enhanced Efficacy

Propionic acid and its salts, including this compound, are widely used as mold inhibitors in food and feed.[2] The efficacy of these compounds is closely linked to their ability to disrupt the metabolic processes of molds.[3][4] The superiority of the half-neutralized form lies in its chemical equilibrium. Half-neutralization results in a mixture of propionic acid and this compound. The free propionic acid in this mixture is more readily available to penetrate the mold's cell wall and exert its inhibitory effect. In contrast, the fully neutralized form exists predominantly as the propionate salt, which is less readily able to cross the fungal cell membrane.

Experimental Protocol: In Vitro Mold Inhibition Assay

To evaluate and compare the mold inhibition effectiveness of fully and half-neutralized this compound, a standardized in vitro assay can be employed. The following protocol outlines the key steps involved.

Objective: To determine the minimum inhibitory concentration (MIC) of fully and half-neutralized this compound against various mold species at different water activity levels.

Materials:

  • Pure cultures of test mold species (e.g., Aspergillus flavus, Aspergillus fumigatus, Aspergillus niger)

  • Malt Extract Agar (MEA)

  • Fully neutralized this compound (AP)

  • Half-neutralized this compound (H-AP)

  • Glycerol or other humectants to adjust water activity

  • Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment

  • Incubator

Methodology:

  • Media Preparation: Prepare Malt Extract Agar (MEA) and adjust the water activity (a_w) to desired levels (e.g., 0.995, 0.95, 0.90, 0.85) using glycerol or another suitable humectant.

  • Inhibitor Incorporation: Incorporate varying concentrations of fully neutralized and half-neutralized this compound into the molten MEA. A control group with no inhibitor should also be prepared for each water activity level.

  • Inoculation: Inoculate the center of each agar plate with a standardized spore suspension of the test mold.

  • Incubation: Incubate the plates at an optimal temperature for the growth of the specific mold species (typically 25-30°C).

  • Observation and Measurement: Measure the radial growth of the mold colony at regular intervals until the control plate shows full growth. The minimum inhibitory concentration (MIC) is the lowest concentration of the inhibitor that completely prevents visible growth. The number of days for growth initiation can also be recorded as an indicator of the inhibitor's effect on the growth rate.[1]

Another method to assess mold inhibition in a solid matrix like animal feed involves measuring carbon dioxide (CO2) production, as fungal respiration is a direct indicator of metabolic activity and growth.

Experimental Workflow for In Vitro Mold Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start media_prep Prepare Malt Extract Agar (Adjust Water Activity) start->media_prep inhibitor_prep Prepare Stock Solutions (Fully & Half-Neutralized This compound) start->inhibitor_prep spore_suspension Prepare Standardized Spore Suspension start->spore_suspension add_inhibitor Incorporate Inhibitors into Agar media_prep->add_inhibitor inhibitor_prep->add_inhibitor inoculate Inoculate Agar Plates spore_suspension->inoculate add_inhibitor->inoculate incubate Incubate Plates inoculate->incubate measure_growth Measure Radial Growth & Days to Initiation incubate->measure_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_growth->determine_mic end End determine_mic->end

Caption: Experimental workflow for the in vitro mold inhibition assay.

Conclusion

The available evidence strongly indicates that half-neutralized this compound offers a significant advantage in mold inhibition compared to the fully neutralized form, particularly in environments with high water activity. This enhanced efficacy is attributed to the presence of free propionic acid, which more effectively penetrates and disrupts fungal cells. For researchers and professionals seeking robust and reliable mold control, the choice of half-neutralized this compound is a scientifically supported strategy for superior performance.

References

A Comparative Guide to Ammonium Propionate and Pure Propionic Acid as Feed Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ammonium propionate and pure propionic acid as feed preservatives. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions for feed formulation and preservation strategies.

Overview and Mechanism of Action

Propionic acid and its salt, this compound, are widely used as mold inhibitors in animal feed.[1][2] Their primary function is to prevent the growth of molds and some bacteria, thereby preserving the nutritional quality and extending the shelf life of feedstuffs.[3]

Propionic Acid: A colorless, corrosive liquid with a pungent odor, propionic acid is a highly effective antimicrobial agent.[1] Its primary mechanism of action involves lowering the pH of the feed, creating an environment that is inhospitable to the growth of fungi and bacteria.[1] The undissociated form of the acid penetrates the microbial cell membrane and dissociates inside the cell, lowering the intracellular pH and inhibiting essential metabolic processes, ultimately leading to cell death.[4]

This compound: This is the salt formed from the reaction of propionic acid and ammonia.[2] It is often preferred in practical applications due to its solid, less corrosive nature and reduced pungent odor compared to pure propionic acid, making it safer and easier to handle.[1] In the presence of moisture within the feed, this compound dissociates to release propionic acid, which then exerts its antimicrobial effect.[5] Some commercial products feature "activated" ammonium propionates, which are formulated to enhance their efficacy.[3]

The following diagram illustrates the basic mechanism of action for propionic acid.

cluster_outside Outside Fungal Cell (Higher pH) cluster_membrane Fungal Cell Membrane cluster_inside Inside Fungal Cell (Lower pH) Undissociated_PA Propionic Acid (CH3CH2COOH) Dissociated_PA Propionate (CH3CH2COO-) + H+ Undissociated_PA->Dissociated_PA Diffusion Membrane Metabolic_Inhibition Inhibition of Metabolic Enzymes Dissociated_PA->Metabolic_Inhibition Lowers intracellular pH

Caption: Mechanism of propionic acid antimicrobial activity.

Comparative Efficacy Data

The efficacy of feed preservatives can be assessed by their ability to inhibit mold growth, maintain feed quality, and support animal performance.

Mold Inhibition

Studies have consistently shown that propionic acid and its salts are effective mold inhibitors. The choice between pure propionic acid and this compound often comes down to application-specific factors and handling considerations.

An experiment comparing various organic acids at an application rate of 3 lb/ton in feed with 14% moisture demonstrated that propionic acid provided the longest protection against molding.[1]

PreservativeDays to Mold
Propionic Acid 25
Acetic Acid18
Butyric Acid15
Sorbic Acid12
Formic Acid6

Table 1: Comparative efficacy of different organic acids in preventing mold growth in finished feed.[1]

Further research has indicated that among the propionate salts, this compound is more effective than others due to its higher water solubility (90%), which allows for better dissociation and distribution of propionic acid within the feed matrix.[1] An experiment comparing different propionate salts at the same concentration (0.1% propionate content) in high-moisture grains yielded the following results:[1]

Propionate SaltDays to Mold
This compound 19
Sodium Propionate13
Calcium Propionate10

Table 2: Efficacy of different propionate salts in preserving high-moisture grains.[1]

A commercial-scale study on poultry feed stored under summer conditions found that propionic acid at 0.3% (w/v) was more effective than calcium propionate at 0.5% (w/v) in preventing heating and mold growth.[6]

TreatmentDays to Onset of HeatingMaximum CO2 Level
Control (Untreated)1918%
Calcium Propionate (0.5%)2612.2%
Propionic Acid (0.3%) 53 9%

Table 3: Comparison of propionic acid and calcium propionate as fungistats in poultry feed.[6]

Animal Performance

While the primary role of these preservatives is to maintain feed quality, a well-preserved feed indirectly supports animal performance by preventing nutrient degradation and the formation of mycotoxins. Organic acids, including propionic acid and its salts, have been shown to have beneficial effects on animal performance, though direct comparative data between pure propionic acid and this compound is limited.

A study involving broiler chickens showed that supplementation with a mixture of organic acid salts, including calcium propionate and ammonium formate (3 g/kg of diet), led to increased live weight and weight gain at day 21 compared to a control group.[7] Another study reported that a blend of 70% formic acid and 30% propionic acid improved performance in broilers.[2]

ParameterControlOrganic Acid Salts
Live Weight Gain (Day 21)-Increased (P < 0.05)
Feed Conversion Ratio (Day 42)-No Significant Difference

Table 4: Effect of organic acid salt supplementation on broiler performance (Ammonium formate and Calcium propionate at 3 g/kg diet).[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of feed preservative efficacy.

In Vitro Mold Inhibition Assay

This protocol provides a method for assessing the minimum inhibitory concentration (MIC) of a preservative against specific mold species.

Start Prepare fungal spore suspension Prepare_Media Prepare culture media (e.g., Potato Dextrose Agar) Start->Prepare_Media Add_Preservative Incorporate serial dilutions of preservative into media Prepare_Media->Add_Preservative Inoculate Inoculate plates with fungal spore suspension Add_Preservative->Inoculate Incubate Incubate plates at optimal temperature and humidity Inoculate->Incubate Observe Observe for fungal growth and determine MIC Incubate->Observe End Record results Observe->End

Caption: Workflow for in vitro mold inhibition assay.

Methodology:

  • Fungal Culture Preparation: Isolate and culture target mold species (e.g., Aspergillus flavus, Penicillium spp.) on a suitable agar medium. Prepare a spore suspension and adjust the concentration using a hemocytometer.

  • Preservative Dilution: Prepare a series of dilutions of this compound and pure propionic acid in sterile distilled water.

  • Media Preparation: Autoclave the growth medium (e.g., Potato Dextrose Agar) and cool to 45-50°C.

  • Incorporation of Preservative: Add the preservative dilutions to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with no preservative.

  • Inoculation: Pour the agar into petri dishes. Once solidified, inoculate the center of each plate with a known volume of the spore suspension.

  • Incubation: Incubate the plates at an optimal temperature (e.g., 25-28°C) for a specified period (e.g., 7-14 days).

  • Evaluation: Measure the diameter of fungal growth daily. The MIC is the lowest concentration of the preservative that completely inhibits visible fungal growth.

Feed Stability Trial

This protocol is designed to evaluate the effectiveness of preservatives in a feed matrix over time.

Methodology:

  • Feed Preparation: Prepare a homogenous batch of the target animal feed.

  • Treatment Application: Divide the feed into treatment groups: a control group (no preservative), a group with this compound, and a group with pure propionic acid at specified inclusion rates. Apply the preservatives uniformly to the feed.

  • Storage Conditions: Store the treated and control feed in containers that allow for some air exchange to simulate on-farm storage conditions. Maintain a constant temperature and humidity.

  • Sampling: Collect samples from each treatment group at regular intervals (e.g., 0, 15, 30, 45, and 60 days).

  • Analysis:

    • Microbiological Analysis: Determine the total mold count using standard plating techniques.

    • CO2 Production: Measure the concentration of carbon dioxide in the headspace of the storage containers using gas chromatography as an indicator of microbial respiration and spoilage.[8]

    • Nutrient Analysis: Analyze the samples for key nutrients (e.g., crude protein, fat, fiber) to assess nutrient preservation.

Practical Considerations and Safety

FeaturePure Propionic AcidThis compound
Physical Form Colorless liquidWhite crystalline powder/granules
Odor Pungent, strongMild
Corrosiveness Corrosive to steel and other materialsLess corrosive
Handling Safety Requires specialized handling and safety equipment due to corrosiveness and fumesSafer and easier to handle
Volatility Relatively volatile, may have a shorter residual time in feedLess volatile, potentially longer residual activity
Solubility Miscible with waterHighly soluble in water (90%)[1]

Conclusion

Both pure propionic acid and this compound are highly effective feed preservatives.

  • Pure propionic acid demonstrates excellent antimicrobial efficacy, often showing superior performance in direct comparisons of mold inhibition.[1][6] However, its corrosive nature, pungent odor, and volatility present significant handling and application challenges.[1]

  • This compound offers a practical alternative with comparable efficacy in many situations. Its key advantages are improved safety and ease of handling, reduced corrosiveness, and lower volatility.[1] Its high water solubility contributes to its effectiveness as a mold inhibitor, surpassing other propionate salts.[1]

The choice between these two preservatives will depend on the specific application, available equipment for handling and application, cost considerations, and safety protocols in place. For applications where handling safety and equipment longevity are primary concerns, this compound is a superior choice. In situations where maximum potency is required and appropriate handling measures can be strictly enforced, pure propionic acid may be preferred. The development of "activated" ammonium propionates may further enhance the efficacy of this salt, potentially offering the benefits of both safety and superior performance.[3]

References

In Vitro Efficacy of Propionate Salts Against Aspergillus Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antifungal properties of different propionate salts against various Aspergillus species, a genus of fungi that includes common food spoilage organisms and opportunistic human pathogens. The information presented herein is compiled from multiple studies to aid in the selection and application of these compounds in research and development settings.

Summary of Antifungal Activity

Propionate salts, including sodium, calcium, and potassium propionate, are widely recognized for their fungistatic properties. Their primary mechanism of action involves the disruption of fungal cell metabolism. The efficacy of these salts is significantly influenced by factors such as pH, water activity (aw), and the specific Aspergillus species being targeted. Generally, the undissociated form of propionic acid is the active antimicrobial component, and its concentration increases with lower pH.

The following table summarizes quantitative data from various in vitro studies on the inhibitory effects of different propionate salts on the growth of several Aspergillus species.

Table 1: Comparative in vitro Antifungal Activity of Propionate Salts against Aspergillus Species

Propionate SaltConcentrationAspergillus SpeciesExperimental ConditionsObserved Effect
Sodium Propionate 25-200 µ g/hole Aspergillus flavusAgar well diffusionZone of inhibition observed at all concentrations[1]
25-200 µ g/hole Aspergillus nigerAgar well diffusionNo zone of inhibition observed at any concentration[1]
51,200 ppm (5.12%)Aspergillus flavusBroth microdilution, pH 7.0Minimum Inhibitory Concentration (MIC)[2]
>51,200 ppm (>5.12%)Aspergillus nigerBroth microdilution, pH 7.0Minimum Inhibitory Concentration (MIC)[2]
51,200 ppm (5.12%)Aspergillus oryzaeBroth microdilution, pH 7.0Minimum Inhibitory Concentration (MIC)[2]
51,200 ppm (5.12%)Aspergillus versicolorBroth microdilution, pH 7.0Minimum Inhibitory Concentration (MIC)[2]
Not specifiedAspergillus flavusCulture medium, pH 3High antifungal activity observed[3]
Not specifiedAspergillus parasiticusCulture medium, pH 3High antifungal activity observed[3]
Not specifiedAspergillus flavusCulture medium, pH 4.5-7.0Low antifungal activity observed[3]
Not specifiedAspergillus parasiticusCulture medium, pH 4.5-7.0Low antifungal activity observed[3]
Calcium Propionate 1 g/L - 4 g/LAspergillus flavusPotato Dextrose Agar, pH 5Increased inhibition with higher concentration[4]
1 g/L - 4 g/LAspergillus nigerPotato Dextrose Agar, pH 5Increased inhibition with higher concentration[4]
1 g/L - 4 g/LAspergillus versicolorPotato Dextrose Agar, pH 5Increased inhibition with higher concentration[4]
2.5 g/L & 4 g/LVarious mold speciesPotato Dextrose Agar, pH 5Colony counts decreased from 10⁶ to 10⁵ cfu/ml[4]
>51,200 ppm (>5.12%)Aspergillus flavusBroth microdilution, pH 7.0Minimum Inhibitory Concentration (MIC)[2]
51,200 ppm (5.12%)Aspergillus nigerBroth microdilution, pH 7.0Minimum Inhibitory Concentration (MIC)[2]
51,200 ppm (5.12%)Aspergillus oryzaeBroth microdilution, pH 7.0Minimum Inhibitory Concentration (MIC)[2]
>51,200 ppm (>5.12%)Aspergillus versicolorBroth microdilution, pH 7.0Minimum Inhibitory Concentration (MIC)[2]
3000 ppm (0.3%)Aspergillus nigerSourdough wheat breadRetarded outgrowth of spores[5]
1%Aspergillus flavusCzapek yeast extract agar, 0.94 awDelayed spore germination for up to 10 days
Potassium Propionate Not availableAspergillus spp.Not availableNo specific quantitative data found in the searched literature.

Note: The concentrations are presented as reported in the original studies. ppm stands for parts per million.

Experimental Protocols

The following are generalized methodologies based on the cited literature for assessing the in vitro antifungal activity of propionate salts against Aspergillus species.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Solutions: Stock solutions of the propionate salts are prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640 or Mueller-Hinton broth) in 96-well microtiter plates. The pH of the medium is adjusted as required for the experiment.

  • Inoculum Preparation: Aspergillus species are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain fresh conidia. The conidia are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension. The concentration of the conidial suspension is adjusted to a standard concentration (e.g., 1 x 104 to 5 x 104 CFU/mL) using a hemocytometer or spectrophotometer.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. Positive (medium with fungal suspension but no antifungal agent) and negative (medium only) controls are included. The plates are incubated at a suitable temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete visible inhibition of fungal growth compared to the positive control.[2]

Agar Well Diffusion Method

This method is used to assess the antifungal activity of a substance by measuring the zone of growth inhibition on an agar plate.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Potato Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of Aspergillus conidia is uniformly spread over the surface of the agar plates.

  • Application of Antifungal Agent: Wells of a specific diameter are cut into the agar using a sterile cork borer. A known concentration of the propionate salt solution is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25-30°C) for a period sufficient for fungal growth to become visible.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well where fungal growth is inhibited is measured in millimeters.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of the antifungal activity of propionate salts.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Aspergillus Aspergillus Culture (e.g., on PDA) Inoculum Prepare Spore Suspension Aspergillus->Inoculum Propionate Propionate Salt Stock Solution Dilution Serial Dilution of Propionate Salt Propionate->Dilution Inoculation Inoculate Plates/Broth Inoculum->Inoculation Dilution->Inoculation Incubation Incubate (e.g., 28°C, 48-72h) Inoculation->Incubation Measurement Measure Growth (e.g., MIC, Zone Diameter) Incubation->Measurement Data Data Analysis & Comparison Measurement->Data

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Concluding Remarks

The available in vitro data indicates that both sodium and calcium propionate exhibit inhibitory activity against various Aspergillus species. The effectiveness of these salts is highly dependent on the pH of the environment, with greater activity observed at lower pH values. Notably, at a neutral pH of 7.0, significantly higher concentrations of sodium and calcium propionate are required to inhibit the growth of Aspergillus species as compared to the more acidic conditions. For instance, sodium propionate shows high efficacy at pH 3 but low activity at pH 4.5 and above.[3]

Direct comparative data for potassium propionate against Aspergillus species was limited in the reviewed literature, highlighting an area for future research. The choice of a particular propionate salt for a specific application should consider the target Aspergillus species, the environmental conditions (especially pH), and the required concentration for effective fungal growth inhibition. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the subtle differences in the antifungal profiles of these compounds.

References

Navigating the Landscape of Feed Preservation: A Comparative Guide to Ammonium Propionate and its Alternatives in Animal Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate feed additive is a critical decision impacting animal health, performance, and overall production economics. This guide provides a comprehensive comparison of ammonium propionate with its primary alternatives, focusing on safety, regulatory status, and performance backed by experimental data.

This compound is a widely utilized mold inhibitor in animal feed, valued for its efficacy in preserving nutritional quality and preventing the formation of harmful mycotoxins. Its safety and regulatory status have been well-established by international bodies, ensuring its safe use for a variety of terrestrial animal species. This guide delves into the specifics of this compound and objectively compares it against other common alternatives, including other propionate salts, organic acids, and phytogenics.

Safety and Regulatory Overview

The European Food Safety Authority (EFSA) has repeatedly confirmed the safety of this compound for all terrestrial animal species, consumers, and the environment when used under authorized conditions.[1][2][3] It is typically available as a liquid preparation containing this compound, propionic acid, and water.[1][2] While deemed safe for animal consumption, it is important to note that the additive is corrosive to skin and eyes, necessitating careful handling by users.[1][2] In Great Britain, this compound is an authorized feed additive.[4]

Performance as a Mold Inhibitor: A Comparative Analysis

The primary function of this compound in animal nutrition is to inhibit mold growth, thereby preserving the feed's nutritional value and preventing mycotoxin contamination. Its efficacy is often compared to other propionate salts, such as calcium propionate and sodium propionate.

A key factor influencing the effectiveness of propionate salts is their solubility in water. This compound exhibits the highest water solubility (90%), followed by sodium propionate (25%) and calcium propionate (about 5%).[5] This higher solubility generally translates to more effective mold inhibition.

One study directly compared the efficacy of different propionate salts in preserving high-moisture grains at the same propionate concentration (0.1%). The results demonstrated that this compound preserved the grain for 19 days, sodium propionate for 13 days, and calcium propionate for only 10 days before mold growth was observed.[5]

Table 1: Comparative Efficacy of Propionate Salts as Mold Inhibitors

Propionate SaltWater SolubilityPreservation Time (days) in High-Moisture Grain
This compound90%19[5]
Sodium Propionate25%13[5]
Calcium Propionate~5%10[5]

Some commercial products utilize "activated" ammonium propionates, which are formulated to form micelles that increase the porosity of the mold's cell wall, enhancing the entry of organic acids and ultimately leading to cell death.[6] In vitro tests have shown that these activated forms can have a minimal inhibitory concentration (MIC) up to 50% lower than standard this compound and can improve shelf-life efficacy by 79-87%.[6]

Impact on Animal Performance and Gut Health: A Multi-faceted Comparison

Beyond mold inhibition, organic acids and their salts, including this compound, can positively influence animal performance and gut health. They are considered viable alternatives to antibiotic growth promoters.[5] These additives can improve feed palatability, reduce the pH in the gastrointestinal tract, activate digestive enzymes, and inhibit pathogenic bacteria while favoring beneficial microflora.[5]

Broiler Chickens

Studies in broiler chickens have demonstrated the positive effects of organic acid salts on growth performance and gut morphology.

One experiment compared the effects of supplementing broiler diets with either ammonium formate or calcium propionate at a rate of 3 g/kg. The results showed that both organic acid salts improved the feed conversion ratio (FCR) at day 42 compared to the control group. Furthermore, both treatments led to an increase in the villus height of the small intestine, which is indicative of improved gut health and nutrient absorption.[7]

Another study investigated a blend of formic and propionic acids and their ammonium salts in the drinking water of broilers. This blend was found to improve performance and increase the number of intestinal villi.[8]

Table 2: Effects of Ammonium and Calcium Salts on Broiler Performance and Gut Health

TreatmentLive Weight (g) at day 42Feed Conversion Ratio (FCR) at day 42Duodenal Villus Height (µm)
Control1655.501.88985.42
Ammonium Formate (3 g/kg)1645.751.781150.25
Calcium Propionate (3 g/kg)1660.501.771125.50
*Statistically significant difference from the control group (P < 0.05). Data from Paul et al., 2007.
Swine

In weaned pigs, dietary supplementation with organic acids can be beneficial, particularly in the period after weaning when they are susceptible to gastrointestinal issues. A study on weaned piglets showed that propionic acid supplementation could reduce intestinal inflammatory markers.[9]

Alternatives to Propionates: Other Organic Acids and Phytogenics

While propionates are highly effective, other organic acids and a growing class of additives known as phytogenics also serve as alternatives.

  • Other Organic Acids: Formic acid, butyric acid, and citric acid are also used in animal feed for their preservative and health-promoting effects. For instance, butyric acid has been shown to be a key molecule in promoting gut health.

  • Phytogenic Feed Additives (PFAs): These plant-derived compounds, including essential oils, herbs, and spices, are gaining interest for their antimicrobial, antioxidant, and anti-inflammatory properties.[10] They are considered natural alternatives to antibiotics and can help mitigate the effects of mycotoxins.[7] In swine, some studies have shown that PFAs can improve growth performance and nutrient digestibility.[11]

Experimental Protocols: A Closer Look at the Methodology

To ensure the validity and reproducibility of the findings presented, it is crucial to understand the experimental designs employed in these studies.

Mold Inhibition Efficacy Study

A common method to assess the efficacy of mold inhibitors involves treating feed or grain with the additive and storing it under conditions conducive to mold growth.

  • Objective: To compare the mold-inhibiting effects of different propionate salts.

  • Methodology:

    • High-moisture grain is divided into equal batches.

    • Each batch is treated with a specific propionate salt (e.g., ammonium, sodium, calcium propionate) at a standardized concentration (e.g., 0.1% propionate content). A control group with no treatment is also included.

    • The treated and control grains are stored in a controlled environment with optimal temperature and humidity for mold growth.

    • The grains are visually inspected daily for the first signs of mold. The number of days until mold appears is recorded as the preservation time.[5]

Mold_Inhibition_Workflow cluster_preparation Preparation cluster_storage Storage & Observation cluster_results Results Grain High-Moisture Grain Control Control (Untreated) Grain->Control Divide & Treat Ammonium This compound Grain->Ammonium Divide & Treat Sodium Sodium Propionate Grain->Sodium Divide & Treat Calcium Calcium Propionate Grain->Calcium Divide & Treat Storage Controlled Environment (Temp & Humidity) Control->Storage Ammonium->Storage Sodium->Storage Calcium->Storage Observation Daily Visual Inspection Storage->Observation Record Record Preservation Time Observation->Record

Workflow for Mold Inhibition Efficacy Trial.
Broiler Performance and Gut Health Study

Animal performance trials are essential to evaluate the in-vivo effects of feed additives.

  • Objective: To determine the effect of ammonium and calcium salts on broiler performance and gut morphology.

  • Methodology:

    • Day-old broiler chicks are randomly allocated to different dietary treatment groups (e.g., Control, Ammonium Formate, Calcium Propionate).

    • Each group receives a basal diet supplemented with the respective additive at a specified concentration.

    • Birds are raised under standard management practices for a set period (e.g., 42 days).

    • Key performance indicators such as body weight, feed intake, and feed conversion ratio are recorded at regular intervals.

    • At the end of the trial, a subset of birds from each group is euthanized to collect intestinal samples.

    • Histological analysis of the intestinal tissue is performed to measure parameters like villus height and crypt depth.[7]

Broiler_Trial_Workflow cluster_setup Experimental Setup cluster_rearing Rearing & Data Collection cluster_analysis Analysis Chicks Day-old Broiler Chicks Allocation Random Allocation Chicks->Allocation Control Control Diet Allocation->Control Dietary Groups TreatmentA Diet + Ammonium Salt Allocation->TreatmentA Dietary Groups TreatmentB Diet + Calcium Salt Allocation->TreatmentB Dietary Groups Rearing 42-day Rearing Period Control->Rearing TreatmentA->Rearing TreatmentB->Rearing PerformanceData Record Performance Data (Weight, Feed Intake, FCR) Rearing->PerformanceData Sampling Intestinal Sampling Rearing->Sampling Histology Histological Analysis (Villus Height) Sampling->Histology

Workflow for Broiler Performance and Gut Health Trial.

Conclusion

This compound stands as a highly effective and safe feed additive for mold inhibition in animal nutrition. Its superior water solubility gives it an advantage in efficacy over other propionate salts like calcium and sodium propionate. Beyond its preservative function, this compound, as part of the broader category of organic acids, contributes positively to animal performance and gut health, making it a valuable tool in modern animal production. While alternatives like other organic acids and phytogenics offer their own benefits, the extensive safety data and proven efficacy of this compound solidify its position as a leading choice for feed preservation. The selection of the most appropriate additive will ultimately depend on specific feed composition, storage conditions, animal species, and production goals.

References

A Comparative Analysis of Ammonium Propionate and Other Antifungal Agents Against Dermatophytic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails caused by dermatophytic fungi, remains a prevalent clinical challenge. While several antifungal agents are available, the quest for novel, effective, and safe therapeutic options is ongoing. This guide provides a comparative overview of ammonium propionate and other commonly used antifungal agents against dermatophytic fungi, primarily focusing on species of Trichophyton, such as Trichophyton rubrum and Trichophyton mentagrophytes.

Data Presentation: Antifungal Susceptibility of Dermatophytes

The following tables summarize the in vitro antifungal activity of commonly used antifungal agents against Trichophyton rubrum and Trichophyton mentagrophytes, the most frequent causative agents of dermatophytosis. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates), as reported in various studies.

Table 1: In Vitro Antifungal Activity against Trichophyton rubrum

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Terbinafine0.001 - 0.50.0313 - 0.060.25
Itraconazole0.0019 - 10.0313 - 0.1250.25 - 0.5
Fluconazole0.125 - >644 - 816 - >64
Ketoconazole0.0156 - 20.0625 - 0.1250.5 - 1
This compound Data Not Available Data Not Available Data Not Available

Table 2: In Vitro Antifungal Activity against Trichophyton mentagrophytes

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Terbinafine0.007 - 0.50.03 - 0.50.125 - 0.5
Itraconazole0.0156 - 10.1250.5
Fluconazole0.25 - 644 - 1632 - 64
Ketoconazole0.03 - 20.0625 - 0.250.5 - 1
This compound Data Not Available Data Not Available Data Not Available

Experimental Protocols

The data presented in the tables above are primarily derived from studies employing standardized antifungal susceptibility testing methods. The most common and accepted methods are the broth microdilution and disk diffusion assays, with protocols often following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M38-A2)

This method is considered the gold standard for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.

Experimental Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Isolate Dermatophyte Culture (e.g., on PDA) Inoculum_Prep Inoculum Preparation (Conidia/Hyphal Fragments Suspension) Fungal_Isolate->Inoculum_Prep Standardization Inoculum Standardization (Spectrophotometer/Hemocytometer) Inoculum_Prep->Standardization Inoculation Inoculation of Microtiter Plate with Standardized Inoculum Standardization->Inoculation Antifungal_Prep Antifungal Stock Solution Preparation Serial_Dilution Serial Dilution of Antifungal in Microtiter Plate Antifungal_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (28-35°C for 4-7 days) Inoculation->Incubation Visual_Reading Visual or Spectrophotometric Reading of Growth Incubation->Visual_Reading MIC_Determination MIC Determination (Lowest concentration with significant growth inhibition) Visual_Reading->MIC_Determination

Caption: Workflow of the CLSI M38-A2 broth microdilution method.

Key Steps:

  • Inoculum Preparation: A standardized suspension of fungal conidia or hyphal fragments is prepared from a fresh culture.

  • Antifungal Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated under controlled conditions (temperature and duration) to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often defined as an 80% or greater reduction in turbidity compared to a drug-free control well.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative measure of antifungal activity, observed as a zone of growth inhibition around a disk impregnated with the antifungal agent.

Experimental Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Isolate Dermatophyte Culture Inoculum_Prep Inoculum Suspension Preparation Fungal_Isolate->Inoculum_Prep Inoculation Inoculation of Agar Plate (Swabbing the surface) Inoculum_Prep->Inoculation Agar_Plate Agar Plate Preparation (e.g., Mueller-Hinton Agar) Agar_Plate->Inoculation Disk_Application Application of Antifungal Disks Inoculation->Disk_Application Incubation Incubation Disk_Application->Incubation Zone_Measurement Measurement of the Zone of Inhibition (mm) Incubation->Zone_Measurement

Caption: Workflow of the agar-based disk diffusion assay.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the dermatophyte is prepared.

  • Inoculation: The surface of an agar plate is evenly inoculated with the fungal suspension.

  • Disk Application: Paper disks impregnated with a known concentration of the antifungal agent are placed on the agar surface.

  • Incubation: The plate is incubated to allow for fungal growth.

  • Zone of Inhibition: The diameter of the clear zone around the disk where fungal growth is inhibited is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the fungus to the antifungal agent.

Mechanisms of Action

This compound

The precise mechanism of action of this compound against dermatophytes has not been extensively studied. However, research on the antifungal activity of propionic acid and its salts against other fungi, such as Aspergillus and Candida species, provides valuable insights. The primary antifungal effect of propionate is believed to be mediated by the undissociated form of propionic acid, which can diffuse across the fungal cell membrane.

Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and propionate anions. This leads to intracellular acidification and the accumulation of propionate anions, which can disrupt cellular processes.

Proposed Signaling Pathway for Propionate's Antifungal Action

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Propionate_ext This compound (Propionic Acid) Propionate_int Propionic Acid Propionate_ext->Propionate_int Diffusion Membrane Dissociation Dissociation (H⁺ + Propionate⁻) Propionate_int->Dissociation Acidification Intracellular Acidification Dissociation->Acidification Anion_Accumulation Propionate Anion Accumulation Dissociation->Anion_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Acidification->Mitochondrial_Dysfunction Metabolic_Inhibition Inhibition of Metabolic Enzymes Anion_Accumulation->Metabolic_Inhibition Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed mechanism of propionate's antifungal action.

Studies on non-dermatophytic fungi suggest that propionate-induced stress can lead to:

  • Inhibition of Metabolic Enzymes: Propionate anions can interfere with essential metabolic pathways.

  • Mitochondrial Dysfunction: Intracellular acidification can disrupt mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).

  • Induction of Apoptosis: The culmination of these cellular stresses can trigger programmed cell death, or apoptosis, in the fungal cell.

Other Antifungal Agents
  • Azoles (Fluconazole, Itraconazole, Ketoconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, leading to the inhibition of fungal growth.

  • Allylamines (Terbinafine): Terbinafine specifically inhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway. This leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death.

Conclusion

While this compound has been historically noted for its fungistatic properties, a comprehensive, data-driven comparison with modern antifungal agents against dermatophytes is hampered by the lack of specific MIC data. The available information on its mechanism of action in other fungi suggests a multi-faceted approach involving intracellular acidification, metabolic disruption, and induction of apoptosis.

In contrast, agents like terbinafine and itraconazole demonstrate potent in vitro activity against the most common dermatophytes, T. rubrum and T. mentagrophytes, with well-established mechanisms of action targeting ergosterol biosynthesis. Fluconazole generally exhibits higher MIC values against these species.

For researchers and drug development professionals, this highlights a significant data gap and a potential area for future investigation. Further studies are warranted to determine the specific in vitro efficacy of this compound against a panel of dermatophytic fungi using standardized methodologies. Such data would be invaluable for a more definitive comparison and for exploring its potential as a therapeutic agent, either alone or in combination with existing antifungals, for the treatment of dermatophytosis.

cross-validation of ammonium propionate's effectiveness in different types of animal feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Animal Nutrition

The battle against mold and mycotoxin contamination in animal feed is a critical aspect of ensuring animal health, performance, and food safety. Among the arsenal of available feed preservatives, propionates, particularly ammonium propionate, have demonstrated significant efficacy. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, detailed methodologies, and a clear understanding of its mechanism of action.

Superior Efficacy of this compound: The Evidence

This compound consistently outperforms other propionate salts, such as sodium and calcium propionate, primarily due to its higher water solubility. This key characteristic allows for more effective distribution and penetration into the feed matrix, leading to superior mold inhibition.

Table 1: Comparative Efficacy of Propionate Salts in High-Moisture Grain Preservation [1]

Preservative (at 0.1% propionate content)Days Until Mold Growth
This compound 19
Sodium Propionate13
Calcium Propionate10

As the data indicates, this compound extended the mold-free period of high-moisture grain by nearly 50% compared to sodium propionate and almost double the duration of calcium propionate[1]. This enhanced efficacy is directly linked to its solubility, which is approximately 90% in water, compared to 25% for sodium propionate and a mere 5% for calcium propionate[1].

Further studies in poultry feed have substantiated the superior performance of propionic acid and its ammonium salt. While propionic acid itself is a potent mold inhibitor, its corrosive nature and high volatility present significant handling and application challenges[1]. This compound offers a less corrosive and more stable alternative without compromising efficacy.

Table 2: Efficacy of an Activated this compound-Based Product in Feed Shelf-Life Extension [2]

ProductRelative Anti-Mould Strength (% of this compound)
Fylax Forte (Activated this compound)187%
Commercial Product 1108%
Commercial Product 2100%
Commercial Product 3100%
This compound 100%

This study highlights that while standard this compound is effective, advanced formulations can further enhance its activity, leading to a significant improvement in feed shelf-life[2].

While direct comparative data for swine and ruminant feed is less abundant in publicly available literature, the fundamental principles of mold inhibition and the superior solubility of this compound suggest a similar trend in efficacy across different feed types. Studies have shown that propionate-based preservatives can improve the overall performance of pigs fed diets contaminated with mycotoxins like deoxynivalenol (DON)[3]. In ruminants, propionates are recognized for their role in preventing mycotoxin formation in silages and also serve as a valuable energy source[4][5].

Understanding the Mechanism of Action

The effectiveness of propionates as mold inhibitors stems from their ability to disrupt the normal physiological processes of fungal cells. This multi-faceted mechanism ensures broad-spectrum activity against common spoilage molds.

The primary mode of action involves the undissociated form of propionic acid penetrating the fungal cell membrane. Once inside the more alkaline cytoplasm, the acid molecule dissociates, releasing a proton (H+) and lowering the internal pH. This acidification disrupts essential enzymatic reactions and nutrient transport systems, ultimately inhibiting fungal growth[6].

A more detailed look at the cellular level reveals that the accumulation of propionyl-CoA, a metabolite of propionic acid, plays a crucial role. Propionyl-CoA has been shown to inhibit key enzymes involved in cellular respiration and metabolism, most notably pyruvate dehydrogenase. This inhibition disrupts the cell's energy production, leading to a fungistatic or fungicidal effect.

Furthermore, recent research indicates that propionic acid can induce programmed cell death, or apoptosis, in fungal cells. This process is mediated by the mitochondria and involves the accumulation of reactive oxygen species (ROS), activation of metacaspases (fungal-specific caspases), and depolarization of the mitochondrial membrane.

logical_relationship cluster_outside External Environment (Feed Matrix) cluster_cell Fungal Cell cluster_cytoplasm cluster_mitochondrion Undissociated_Propionic_Acid Undissociated Propionic Acid Cell_Membrane Cell Membrane Undissociated_Propionic_Acid->Cell_Membrane Penetrates Dissociation Dissociation into Propionate- and H+ Cytoplasm Cytoplasm (Higher pH) Mitochondrion Mitochondrion Lowered_pH Lowered Internal pH Dissociation->Lowered_pH Propionyl_CoA Propionyl-CoA Accumulation Dissociation->Propionyl_CoA ROS_Accumulation ROS Accumulation Dissociation->ROS_Accumulation Enzyme_Inhibition Inhibition of Key Metabolic Enzymes Lowered_pH->Enzyme_Inhibition Apoptosis Apoptosis (Programmed Cell Death) Enzyme_Inhibition->Apoptosis Pyruvate_Dehydrogenase_Inhibition Pyruvate Dehydrogenase Inhibition Propionyl_CoA->Pyruvate_Dehydrogenase_Inhibition Pyruvate_Dehydrogenase_Inhibition->Enzyme_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Accumulation->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

Mechanism of Propionate Antifungal Action

Experimental Protocols for Efficacy Assessment

To ensure objective and reproducible evaluation of mold inhibitor efficacy, standardized experimental protocols are essential. The following outlines key methodologies cited in the literature.

1. In Vitro Mold Inhibition Assay (CO2 Measurement)

This method indirectly quantifies mold growth by measuring carbon dioxide production, a byproduct of fungal respiration.

  • Sample Preparation: A known weight of animal feed (e.g., 10 grams) is placed in a sealed container. The moisture content is adjusted to a level conducive to mold growth (e.g., 15-20%). The feed is treated with the test article (e.g., this compound) at various concentrations, alongside an untreated control.

  • Incubation: The containers are incubated at a constant temperature (e.g., 25-30°C) for a specified period (e.g., 5-14 days).

  • CO2 Measurement: The concentration of CO2 in the headspace of each container is measured at regular intervals using gas chromatography or a respirometer.

  • Data Analysis: The cumulative CO2 production is plotted against time. A significant reduction in CO2 production in the treated samples compared to the control indicates effective mold inhibition.

2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a specific mold species. The broth microdilution method is a standard technique.

  • Inoculum Preparation: A pure culture of the target mold (e.g., Aspergillus flavus) is grown on a suitable agar medium. Spores (conidia) are harvested and suspended in a sterile saline solution. The suspension is standardized to a specific concentration (e.g., 1-5 x 10⁶ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension and incubated at an appropriate temperature (e.g., 35°C) for 24-72 hours.

  • MIC Determination: The wells are visually inspected for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

3. Mycotoxin Analysis

To assess the ability of a preservative to inhibit mycotoxin production, feed samples are analyzed for specific mycotoxins.

  • Extraction: A representative sample of the feed is finely ground and the mycotoxins are extracted using a suitable solvent (e.g., methanol/water mixture).

  • Clean-up: The extract is passed through an immunoaffinity column specific for the mycotoxin of interest (e.g., aflatoxin) to remove interfering substances.

  • Quantification: The concentration of the mycotoxin is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Enzyme-Linked Immunosorbent Assay (ELISA).

experimental_workflow cluster_analysis Efficacy Analysis Start Feed Sample Preparation Treatment_Application Application of This compound & Alternatives Start->Treatment_Application Incubation Incubation under Controlled Conditions Treatment_Application->Incubation CO2_Measurement CO2 Measurement (Gas Chromatography) Incubation->CO2_Measurement Fungal_Count Fungal Count (Plate Count/Microscopy) Incubation->Fungal_Count Mycotoxin_Analysis Mycotoxin Analysis (HPLC/ELISA) Incubation->Mycotoxin_Analysis Data_Analysis Statistical Analysis & Comparison CO2_Measurement->Data_Analysis Fungal_Count->Data_Analysis Mycotoxin_Analysis->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

Experimental Workflow for Efficacy Testing

Conclusion

The available scientific evidence strongly supports the superior efficacy of this compound as a mold inhibitor in animal feed compared to other propionate salts. Its high water solubility ensures better distribution and activity, leading to extended feed preservation. The well-understood mechanisms of action, involving disruption of fungal cellular processes and induction of apoptosis, provide a solid scientific basis for its use. For researchers and professionals in animal nutrition, this compound represents a reliable and effective tool in the critical endeavor of maintaining feed quality and safety. Further research focusing on direct comparative trials in swine and ruminant feeds would be beneficial to further quantify its advantages across all major livestock species.

References

Safety Operating Guide

Proper Disposal of Ammonium Propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of ammonium propionate, a compound utilized in various industrial, agricultural, and pharmaceutical applications. Adherence to these procedures will minimize environmental impact and uphold laboratory safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, especially in solid form or as a concentrated solution, personnel should wear gloves, safety goggles with side shields, and a lab coat to prevent skin and eye contact.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.[2][3][4]

Key Safety Considerations:

  • Incompatibilities: Avoid mixing this compound with strong oxidizing agents or alkalis, as contact with the latter can release ammonia gas.[3][5]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and moisture in a tightly sealed container.[1][3][5]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste, as well as local, state, and federal regulations.[3][5] It is the responsibility of the waste generator to properly classify the waste and ensure compliance with all applicable laws.[4][6]

Small Spills and Uncontaminated Waste

For minor spills or disposal of small quantities of uncontaminated this compound:

  • Containment: For solid spills, prevent the formation of dust.[2][3] Cover the spilled material with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3][5]

  • Collection: Carefully sweep or shovel the contained material into a suitable, labeled, and closed container for disposal.[2][3][4]

  • Decontamination: Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with local regulations.[3][4][5] For small spills, covering with soda ash and mixing can be an option.[3][5]

Large Spills and Bulk Quantities

For larger spills or the disposal of bulk quantities of this compound:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Containment: Use a shovel to place the material into a convenient and labeled waste disposal container.[4] Do not allow the product to enter drains, soil, or water sources.[3][7]

  • Professional Disposal: It is recommended to engage a licensed professional waste disposal service to handle the disposal of this material.[2] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[2]

Regulatory and Hazard Information

The classification of this compound for transport can vary. While some sources consider it non-hazardous for transport[2][3], others classify it as a corrosive solid.[7] Therefore, it is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to the relevant transport regulations.

Hazard Classification & Disposal Considerations Reference
General Disposal Guideline Should be managed in an appropriate and approved waste disposal facility. State and local regulations may differ from federal regulations.
Spill Containment (Solids) Cover with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
Environmental Precautions Do not let the product enter drains, soil, or water sources.[3][7]
Transport Classification (Varies) May be considered non-hazardous or classified as a corrosive solid (UN 1759, Hazard Class 8, Packing Group III).[2][3][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ammonium propionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ammonium Propionate

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.

This compound is a white crystalline solid that is sparingly soluble in water.[1] It is recognized as a mild irritant that can cause irritation to the skin, eyes, and respiratory tract.[2] In some cases, it may cause severe skin burns and serious eye damage.[3][4]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment should be utilized.

Engineering Controls:

  • Ventilation: A system of local and/or general exhaust is recommended to keep employee exposures below the airborne exposure limits.[2][5][6] Use process enclosures or local exhaust ventilation where dust, fumes, or mist may be generated.[4][7][8]

  • Safety Stations: Maintain readily accessible eye wash fountains and quick-drench facilities in the work area.[2][3][5]

Personal Protective Equipment: The following PPE is required when handling this compound:

Protection Type Specific Recommendations Source
Eye Protection Chemical safety goggles or a full face shield should be used where splashing is possible.[2][5][2][5]
Skin Protection Wear impervious protective clothing, including boots, gloves (compatible chemical-resistant), a lab coat, apron, or coveralls to prevent skin contact.[3][5][6][3][5][6]
Respiratory Protection For situations where exposure levels are unknown or exceed limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face piece positive-pressure, air-supplied respirator is recommended in emergencies.[3][5][6] A dust respirator should be used if dust is generated.[7][8][3][5][6][7][8]
Occupational Exposure Limits
Organization Limit Notes
AIHA10 ppm8-hour, Time-Weighted Average (TWA) for Workplace Environmental Exposure Level (WEEL).[2]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from heat, moisture, and direct sunlight.[1][5][6][9]

  • Keep containers tightly sealed to prevent degradation and because the material is hygroscopic.[1][3][4]

  • Store away from incompatible materials such as strong oxidants, acids, and chlorinating agents.[2]

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Transfer: Conduct weighing and transfer operations in a well-ventilated area, preferably within a fume hood, to minimize dust generation and inhalation.[5][6]

  • Spill Prevention: Handle with care to avoid spills. Keep the container closed when not in use.[2]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[6][7] Contaminated clothing should be removed and washed before reuse.[2][3]

Accidental Release Measures
  • Small Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5][6] Soda ash can also be used.[5][6]

    • Use appropriate tools to place the spilled solid into a convenient waste disposal container.[4][8]

    • Clean the spill area by spreading water on the contaminated surface and dispose of it according to local regulations.[4][8]

  • Large Spills:

    • Evacuate the area.

    • Wear a full suit, splash goggles, dust respirator, boots, and gloves. A self-contained breathing apparatus should be used to avoid inhalation.[7][8]

    • Contain the spill and follow the cleanup procedure for small spills.

First Aid Measures
Exposure Route First Aid Procedure Source
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][5][6][2][5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.[2][5][6][2][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Get medical attention.[2][5][6][8][2][5][6][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[2][5][6][8][2][5][6][8]
Disposal Plan
  • All waste materials should be managed in an appropriate and approved waste disposal facility.[5][6]

  • Dispose of unused contents and containers in accordance with federal, state, and local requirements.[5][6]

  • Do not allow the product to enter drains, soil, or water sources.[3][5][6][7]

  • One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Workflow Diagram

AmmoniumPropionateWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Receive Chemical inspect Inspect Container start->inspect store Store Appropriately inspect->store sds Review SDS store->sds ppe Don PPE sds->ppe weigh Weigh & Transfer in Ventilated Area ppe->weigh experiment Perform Experiment weigh->experiment spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill experiment->exposure dispose Dispose of Waste decontaminate->dispose remove_ppe Remove & Clean PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end spill->decontaminate Follow Spill Cleanup Protocol exposure->ppe Administer First Aid & Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.